N-(2-bromo-5-nitrophenyl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLSWFOQJOHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325438 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-09-3 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-bromo-5-nitrophenyl)formamide
Introduction
N-(2-bromo-5-nitrophenyl)formamide is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a formamide group attached to a substituted aniline, makes it a versatile building block. The presence of the bromo and nitro groups on the phenyl ring provides sites for further chemical transformations, allowing for the construction of more complex molecules. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the N-formylation of 2-bromo-5-nitroaniline. We will delve into the established synthetic routes, the underlying reaction mechanisms, and detailed experimental protocols.
Synthesis of the Starting Material: 2-Bromo-5-nitroaniline
The precursor for the synthesis of this compound is 2-bromo-5-nitroaniline. This compound can be prepared through a multi-step synthesis starting from bromobenzene. The process involves nitration of bromobenzene to form dinitrobromobenzene, followed by a selective reduction and subsequent amination to yield 2-bromo-5-nitroaniline[1]. While various methods exist for the synthesis of substituted anilines, this route provides a reliable pathway to obtain the necessary starting material[2][3][4].
Physicochemical Data of 2-Bromo-5-nitroaniline:
| Property | Value |
| CAS Number | 10403-47-1[5] |
| Molecular Formula | C6H5BrN2O2[5] |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 139-141 °C[6] |
| Appearance | Not specified, but related anilines are often crystalline solids. |
Synthesis of this compound via N-Formylation
The key transformation in the synthesis of the title compound is the N-formylation of 2-bromo-5-nitroaniline[7]. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amine. Several methods have been developed for the N-formylation of anilines, offering a range of conditions and reagents.
General Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Common Formylating Agents and Methodologies:
Several reagents can be employed for the N-formylation of anilines. The choice of formylating agent and reaction conditions can significantly impact the yield and purity of the product.
-
Formic Acid: This is a widely used and straightforward method. The reaction typically involves heating the aniline with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion[7]. Catalyst-free and solvent-free methods using formic acid at elevated temperatures have also been developed as more environmentally friendly alternatives[7][8].
-
Ethyl Formate: Refluxing the aniline in ethyl formate is another effective method for N-formylation, often resulting in high yields of the corresponding formamide[7].
-
N,N-Dimethylformamide (DMF): DMF can also serve as a formylating agent, particularly in the presence of certain catalysts[9].
-
Other Formylating Agents: A variety of other reagents have been explored for N-formylation, including acetic formic anhydride, ammonium formate, and chloral, each with its own advantages and specific applications[8].
The Role of Catalysts:
While some N-formylation reactions can proceed without a catalyst, the use of a catalyst can often improve the reaction rate and yield. Both acid and metal-based catalysts have been successfully employed.
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfuric acid, Amberlite IR-120[H+], and melamine-trisulfonic acid have been shown to be effective for N-formylation with formic acid[7][8]. These catalysts offer the advantage of being easily separable from the reaction mixture.
-
Metal Catalysts: Various metal oxides and manganese-based catalysts have also been developed for N-formylation reactions[7][10]. These catalysts can offer high efficiency and selectivity.
Reaction Mechanism of N-Formylation
The mechanism of N-formylation, particularly when using formic acid, generally proceeds through the activation of the formic acid carbonyl group, followed by nucleophilic attack by the amine.
Caption: Plausible mechanism for the N-formylation of an aniline with formic acid.
In the presence of an acid catalyst, the carbonyl oxygen of formic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the aniline then attacks this electrophilic carbon. The subsequent loss of a water molecule leads to the formation of the N-formylated product[11][12].
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the N-formylation of 2-bromo-5-nitroaniline using formic acid.
Materials:
-
2-Bromo-5-nitroaniline
-
Formic acid (85-98% purity)
-
Toluene (optional, as solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using toluene)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-nitroaniline (1.0 equivalent) in a suitable solvent such as toluene. Alternatively, for a solvent-free approach, place the aniline directly in the flask.
-
Addition of Formic Acid: Add an excess of formic acid (e.g., 2-4 equivalents) to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux. If using toluene, utilize a Dean-Stark trap to azeotropically remove the water formed during the reaction. For a solvent-free reaction, heat the mixture at a temperature of around 80-100 °C[7][8].
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
-
Physicochemical Data of this compound:
| Property | Value |
| CAS Number | 98556-09-3[13][14] |
| Molecular Formula | C7H5BrN2O3[14] |
| Molecular Weight | 245.03 g/mol [14] |
| Melting Point | 202-203 °C (recrystallized from ethanol)[14] |
| Appearance | Likely a solid at room temperature. |
Safety and Handling
-
2-Bromo-5-nitroaniline: This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Use with extreme caution in a fume hood and wear appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the N-formylation of 2-bromo-5-nitroaniline. The use of formic acid provides a direct and efficient route to the desired product. The versatility of the bromo and nitro functional groups on the aromatic ring makes the title compound a valuable intermediate for further synthetic transformations in the development of new chemical entities. This guide provides the fundamental knowledge and a practical protocol for researchers and scientists in the field of organic synthesis and drug development.
References
-
ACS Publications. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Retrieved from [Link]
-
RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved from [Link]
-
PMC. (n.d.). Formylation of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
SciSpace. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
PubChem. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
Sources
- 1. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-nitroaniline | CAS#:10403-47-1 | Chemsrc [chemsrc.com]
- 7. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids (2022) | Zhibing Zhang [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 13. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 14. This compound | 98556-09-3 [amp.chemicalbook.com]
Introduction: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-bromo-5-nitrophenyl)formamide
This compound is a substituted aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a phenyl ring functionalized with a bromine atom, a nitro group, and a formamide moiety, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it a key building block, particularly in the construction of heterocyclic systems of medicinal importance. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science.
Physicochemical and Structural Properties
The physical characteristics of this compound are foundational to its handling, purification, and use in synthesis. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98556-09-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₃ | [1][3] |
| Molecular Weight | 245.03 g/mol | [1] |
| Melting Point | 202-203 °C | [1] |
| Boiling Point | 418.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.15 ± 0.70 (Predicted) | [1] |
| InChIKey | ATYLSWFOQJOHCN-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The primary and most efficient route for synthesizing this compound is the direct N-formylation of its precursor, 2-bromo-5-nitroaniline.[4] This reaction is a cornerstone of amide synthesis and can be achieved through various established methods.
Synthetic Workflow: Formylation via Formic Acid
The use of formic acid is a common, direct, and often high-yielding approach for the N-formylation of anilines.[4] The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Formylation
The following protocol is a representative, self-validating procedure for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add 2-bromo-5-nitroaniline (1.0 eq.).
-
Solvent and Reagent Addition: Add toluene as the solvent to create a slurry, followed by the addition of 85-98% formic acid (approx. 1.5-2.0 eq.).
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the toluene solution upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene or ethanol to remove residual formic acid and impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product with high purity.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While detailed, analyzed spectra are not widely published, the expected characteristics can be reliably predicted based on the molecular structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons on the substituted phenyl ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the electronic effects of the bromo, nitro, and formamide substituents.
-
Formyl Proton (CHO): A singlet or a doublet (due to coupling with the N-H proton) is expected around 8.0-8.5 ppm.
-
Amide Proton (NH): A broad singlet is typically observed, often in the range of 8.5-10.0 ppm, although its position can be highly dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal for the formyl C=O group is expected in the range of 160-165 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons would appear between approximately 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom would be shifted accordingly.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption band around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1660-1690 cm⁻¹.
-
N-O Asymmetric & Symmetric Stretch: Two strong absorption bands characteristic of the nitro group, typically appearing near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Key Reactions
-
Formamide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to regenerate the parent amine, 2-bromo-5-nitroaniline.[4] This makes the formyl group a useful protecting group for the amine.
-
Nitro Group Reduction: The nitro group is readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron powder). This transformation is pivotal as it unmasks an o-phenylenediamine derivative, a direct precursor for cyclization reactions.
-
Nucleophilic Aromatic Substitution: While the bromine atom is generally deactivated by the adjacent electron-donating amide group, its reactivity can be exploited under specific conditions, such as in palladium-catalyzed cross-coupling reactions.
Core Application: Benzimidazole Synthesis
The most significant application of this compound is in the synthesis of benzimidazoles. Benzimidazoles are a class of heterocyclic compounds found in numerous pharmacologically active molecules with anticancer, antimicrobial, and anti-parasitic properties.[5][6][7] The synthesis involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.
Sources
- 1. This compound | 98556-09-3 [amp.chemicalbook.com]
- 2. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
The Glucosylceramide Synthase Inhibitor Ibiglustat (Venglustat): A Technical Guide for Drug Development Professionals
Preamble: A Paradigm Shift in Treating Glycosphingolipid-Mediated Pathologies
The landscape of therapeutic intervention for lysosomal storage disorders (LSDs) and other pathologies driven by aberrant glycosphingolipid metabolism is undergoing a significant transformation. Beyond conventional enzyme replacement therapies (ERTs), which have been a mainstay for conditions like Gaucher and Fabry diseases, a more nuanced and upstream approach has gained considerable traction: Substrate Reduction Therapy (SRT). This strategy does not aim to replace the deficient enzyme but rather to decrease the biosynthesis of its substrate, thereby alleviating the pathological accumulation of glycosphingolipids. At the forefront of this innovative approach is Ibiglustat, also known as Venglustat (SAR402671), a potent, orally bioavailable, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This technical guide provides an in-depth exploration of Ibiglustat, from its fundamental mechanism of action to its clinical investigation, tailored for researchers, scientists, and drug development professionals.
Ibiglustat: Core Molecular Identity and Physicochemical Characteristics
A thorough understanding of a drug candidate's physical and chemical properties is foundational to its development. These characteristics influence its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy.
| Property | Value |
| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |
| Synonyms | Venglustat, SAR402671, GZ402671, Genz-682452 |
| CAS Number | 1401090-53-6 |
| Molecular Formula | C20H24FN3O2S |
| Molecular Weight | 389.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: Intercepting Glycosphingolipid Biosynthesis at its Source
Ibiglustat's therapeutic rationale is elegantly simple yet profound: it targets the very first committed step in the biosynthesis of most glycosphingolipids. By inhibiting glucosylceramide synthase (GCS), Ibiglustat effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of downstream glycosphingolipids, including globotriaosylceramide (Gb3) and gangliosides. In pathologies such as Gaucher disease, where the breakdown of GlcCer is impaired due to a deficiency in the enzyme glucocerebrosidase (GCase), Ibiglustat's action rebalances the cellular lipid landscape. Similarly, in Fabry disease, it reduces the synthesis of the precursor to the accumulating Gb3.
The significance of a brain-penetrant GCS inhibitor cannot be overstated. Neurological manifestations are a severe and often untreatable aspect of several LSDs. Ibiglustat's ability to cross the blood-brain barrier offers the potential to address the central nervous system pathologies that are inaccessible to peripherally acting therapies like ERT.
Pharmacokinetics and Metabolism: A Profile Suited for Chronic Oral Dosing
The clinical viability of an oral therapy hinges on its pharmacokinetic profile. Ibiglustat has been engineered for convenient once-daily oral administration, a significant advantage over the intravenous infusions required for ERT.
| Parameter | Description |
| Absorption | Orally bioavailable with a time to maximum plasma concentration (Tmax) of approximately 2.5 to 5.5 hours.[1][2][3] |
| Distribution | Demonstrates brain penetration, a key feature for treating neuronopathic LSDs.[4][5] |
| Metabolism | Primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[2] |
| Elimination | Has a terminal half-life of approximately 29-31 hours, supporting a once-daily dosing regimen.[1][2][3] A significant fraction of the dose is excreted unchanged in the urine.[1][3] |
| Food Effect | Systemic exposure is not significantly affected by food, allowing for more flexible dosing schedules.[1][2][3] |
| Dose Proportionality | Exhibits linear pharmacokinetics over the therapeutic dose range.[1][3] |
Preclinical and Clinical Development: A Multi-Indication Therapeutic Candidate
Ibiglustat has been investigated in a range of preclinical models and clinical trials, targeting several diseases where GCS inhibition is a rational therapeutic strategy.
Gaucher Disease Type 3 (GD3)
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to deficient GCase activity and accumulation of its substrates, glucosylceramide and glucosylsphingosine.[6] While ERT is effective for the systemic symptoms of Gaucher disease, it does not address the neurological manifestations of GD3. The brain-penetrant nature of Ibiglustat makes it a promising candidate for this indication.
The Phase 2 LEAP trial (NCT02843035) evaluated the safety and efficacy of Ibiglustat (15 mg once daily) in combination with ERT (imiglucerase) in adult patients with GD3.[6][7]
Key Findings from the LEAP Trial:
-
Safety and Tolerability: The combination therapy was generally well-tolerated, with no deaths or serious adverse events reported.[7][8]
-
Pharmacodynamics: After one year of treatment, there were significant reductions in glucosylceramide and glucosylsphingosine in both plasma and cerebrospinal fluid (CSF), demonstrating target engagement in the central nervous system.[6][7][8] Specifically, median glucosylceramide decreased by 78% in plasma and 81% in CSF, while median glucosylsphingosine decreased by 56% in plasma and 70% in CSF.[6][8]
-
Clinical Outcomes: While some patients showed slight improvements in ataxia, overall neurocognition showed signs of deterioration over time, highlighting the challenges of treating established neurological disease.[8][9] Qualitative studies of patient experiences indicated perceived improvements in some cognitive and motor functions.[10][11]
Parkinson's Disease with GBA1 Mutations (GBA-PD)
Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease. The resulting GCase deficiency is thought to contribute to the accumulation of α-synuclein, a hallmark of Parkinson's pathology.[4] Ibiglustat was investigated for its potential to slow disease progression in this patient population.
The Phase 2 MOVES-PD trial (NCT02906020) was a randomized, placebo-controlled study assessing the efficacy and safety of Ibiglustat in patients with GBA-PD.[1][12][13]
Key Findings from the MOVES-PD Trial:
-
Safety and Tolerability: Ibiglustat had a favorable safety profile in this patient population.[1][14] The most common adverse events were mild to moderate and included psychiatric, gastrointestinal, and neurological symptoms consistent with Parkinson's disease or its standard treatments.[14][15]
-
Pharmacodynamics: The trial successfully demonstrated target engagement, with dose-dependent reductions in glucosylceramide levels in both plasma and CSF.[14][15]
-
Efficacy: Despite successful target engagement, the trial did not meet its primary or secondary efficacy endpoints.[12][13] There was no significant difference in the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III scores between the Ibiglustat and placebo groups after 52 weeks.[1] Consequently, the development of Ibiglustat for GBA-PD was halted.[12]
Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids. As a substrate reduction therapy, Ibiglustat aims to decrease the production of the precursor to Gb3.
A Phase 2 open-label study and its extension (NCT02228460 and NCT02489344) assessed the long-term safety and efficacy of Ibiglustat in adult males with classic Fabry disease.[16]
Key Findings in Fabry Disease:
-
Safety: Over a three-year period, Ibiglustat was found to have a favorable safety and tolerability profile.[16][17]
-
Pharmacodynamics: The treatment led to reductions in markers of the glycosphingolipid synthesis and degradation pathways.[16]
-
Efficacy: There were reductions from baseline in Gb3 inclusions in superficial skin capillary endothelial cells, as measured by electron microscopy.[16] These findings supported the continued clinical evaluation of Ibiglustat for Fabry disease.
Experimental Protocols for the Evaluation of Ibiglustat and its Pharmacodynamic Effects
For drug development professionals, robust and reproducible assays are critical. The following protocols provide a framework for assessing the in vitro and in vivo activity of Ibiglustat.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of Ibiglustat on GCS activity using a fluorescent substrate and HPLC analysis.
Methodology:
-
Preparation of Reagents:
-
Substrate Liposomes: Prepare liposomes containing the fluorescent substrate, C6-NBD-ceramide.[18][19]
-
Enzyme Source: Use a suitable source of GCS, such as cell lysates from a cell line known to express the enzyme.
-
Ibiglustat: Prepare a serial dilution of Ibiglustat in the appropriate vehicle (e.g., DMSO).
-
-
Enzyme Reaction:
-
Lipid Extraction:
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak area of the fluorescent product, C6-NBD-glucosylceramide.
-
Calculate the percent inhibition of GCS activity at each concentration of Ibiglustat relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantification of Glucosylceramide and Glucosylsphingosine in Biological Matrices by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of the key pharmacodynamic biomarkers, glucosylceramide and glucosylsphingosine, in complex biological matrices like CSF and tissue homogenates.
Methodology:
-
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer.[20][21][22]
-
Internal Standards: Add deuterated internal standards for glucosylceramide (e.g., d5-GluCer) and glucosylsphingosine (e.g., d5-GluSph) to all samples, calibrators, and quality controls.[20][21][22]
-
Protein Precipitation: Precipitate proteins by adding acetonitrile.[20][21][22]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the lipids to a clean tube or 96-well plate for analysis.[20][21][22]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of the analytes.[22][23] Employ a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile/methanol.[21][22]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[20][21]
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard to ensure specificity and sensitivity.[22]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentrations of glucosylceramide and glucosylsphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis Overview
The synthesis of Ibiglustat involves the coupling of two key fragments: a substituted thiazole moiety and a chiral azabicyclo[2.2.2]octan-3-ol. The carbamate linkage is typically formed in the final steps of the synthesis. The development of a scalable and efficient synthetic route is a critical aspect of the drug development process, ensuring the production of high-quality active pharmaceutical ingredient (API) for preclinical and clinical studies.
Conclusion and Future Perspectives
Ibiglustat (Venglustat) represents a significant advancement in the field of substrate reduction therapy. Its oral bioavailability and ability to penetrate the central nervous system address key limitations of existing treatments for lysosomal storage disorders. While the clinical development of Ibiglustat for GBA-PD has been discontinued, its journey has provided invaluable insights into the role of glycosphingolipid metabolism in neurodegenerative diseases. The ongoing investigations in Gaucher disease type 3 and Fabry disease hold promise for patients with these debilitating conditions. For the drug development professional, Ibiglustat serves as a compelling case study in the rational design and targeted development of novel therapeutics for rare and challenging diseases.
References
- Venglustat + Cerezyme for Gaucher Disease (LEAP Trial). (n.d.). withpower.com.
- MOVES-PD Clinical Trial Results - Venglust
- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). Brain, 145(11), 4341-4353.
- Assay of glycosphingolipid synthases using high-performance liquid chromatography and fluorescent substr
- Peterschmitt, M. J., et al. (2020). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in the Japanese and the Rest of the World Parkinson's Disease Population With a GBA Mutation: Results from Part 1 of the MOVES-PD Study. Neurology, 94(15 Supplement), 809.
- Peterschmitt, M. J., et al. (2021). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Journal of Parkinson's Disease, 11(2), 557-568.
- Han, T. U., & Corado, C. (2023). Glucosylceramide and glucosylsphingosine analysis. protocols.io.
- Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP). (2024). Advances in Therapy, 41(7), 2907-2923.
- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). PubMed.
- Assay of glycosphingolipid synthases using HPLC and fluorescent substr
- A Global Study to Assess the Drug Dynamics, Efficacy, and Safety of Venglustat (GZ/SAR402671) in Parkinson's Disease Patients Carrying a Glucocerebrosidase (GBA)
- Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial. (2022). The Lancet Neurology, 21(6), 519-528.
- Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC. (n.d.). JCGGDB.
- Glucosylceramide and glucosylsphingosine analysis. (2023). Yan Yin Ke Ji.
- Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP). (2024).
- Sensitive bioanalysis of galactosyl sphingosine (GalSPH) and glucosyl sphingosine (GluSPH) in cerebral spinal fluid. (n.d.). SCIEX.
- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.
- Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial. (2022). PubMed.
- Han, T. U., & Corado, C. (2023). Glucosylceramide and glucosylsphingosine analysis V.2. protocols.io.
- Peterschmitt, M. J., et al. (2021). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial. Journal of Parkinson's Disease, 11(2), 557-568.
- Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study. (2025).
- Matsumoto, S., et al. (2022). Highly-Sensitive Simultaneous Quantitation of Glucosylsphingosine and Galactosylsphingosine in Human Cerebrospinal Fluid by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 217, 114852.
- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.
- How can I measure Glucosylceramide or lactosylceramide by HPLC or spectrometer?. (2018).
- Venglust
- HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. (2005). Clinical Chemistry, 51(5), 867-874.
- Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers. (2021). Clinical Pharmacology in Drug Development, 10(1), 86-98.
- Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study. (2023). Molecular Genetics and Metabolism, 138(2), 106963.
- Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339). (n.d.). Abcam.
- Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. (2016). Journal of Visualized Experiments, (113), e54160.
- [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl). (n.d.). EMD Millipore.
- ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. (2010). Current Drug Targets, 11(11), 1453-1459.
- Ibiglust
- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (2004).
- CNS-Accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. (2016). Molecular Therapy, 24(6), 1019-1029.
- Miglustat: substrate reduction therapy for glycosphingolipid storage disorders. (2005).
- 1-oxo-1-azabicyclo[2.2.2]oct-4-yl (2-phenyl-3-thienyl)
- Voluntary oral administration of drugs in mice. (2011). protocols.io.
- Benzyl-N-[4-(2-hydroxyethyl)
Sources
- 1. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 10. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MOVES-PD Clinical Trial Results - Venglustat - Cure Parkinson's [cureparkinsons.org.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. neurology.org [neurology.org]
- 16. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assay of glycosphingolipid synthases using high-performance liquid chromatography and fluorescent substrates - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 21. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 22. protocols.io [protocols.io]
- 23. sciex.com [sciex.com]
An In-Depth Technical Guide to the Molecular Structure of N-(2-bromo-5-nitrophenyl)formamide
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(2-bromo-5-nitrophenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic rationale, detailed spectroscopic elucidation, and potential reactivity of this compound. By integrating established chemical principles with predicted analytical data, this guide serves as a vital resource for the application of this compound in medicinal chemistry and organic synthesis.
Introduction
This compound is a substituted aromatic amide with a molecular formula of C₇H₅BrN₂O₃. Its structure is characterized by a benzene ring functionalized with a bromo group, a nitro group, and a formamide substituent. The relative positions of these groups (bromo at position 2, nitro at position 5, and the formamide at position 1) create a unique electronic and steric environment that dictates its reactivity and potential utility as a building block in the synthesis of more complex molecules. Amide bonds are fundamental in a vast array of pharmaceuticals, and the presence of bromo and nitro functionalities offers versatile handles for further chemical transformations, making this class of compounds particularly interesting for drug discovery and development.[1][2]
The strategic placement of an ortho-bromo substituent and a meta-nitro group relative to the formamide linkage significantly influences the molecule's chemical behavior. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[3] The bromine atom, while also deactivating, can participate in various cross-coupling reactions, further enhancing the synthetic utility of the molecule. This guide will provide a detailed exploration of these features, beginning with a logical synthetic pathway.
Synthesis of this compound
The synthesis of this compound is most logically achieved through the N-formylation of its corresponding aniline precursor, 2-bromo-5-nitroaniline. This precursor is commercially available or can be synthesized from simpler starting materials.[4][5] The formylation of anilines is a well-established transformation in organic chemistry, with several effective methods available.[6]
Rationale for Synthetic Approach
The chosen synthetic route, outlined below, relies on the nucleophilic character of the amino group in 2-bromo-5-nitroaniline attacking a suitable formylating agent. The electron-withdrawing nature of the nitro and bromo groups reduces the nucleophilicity of the aniline compared to unsubstituted aniline, but the reaction proceeds readily under appropriate conditions. One of the most direct and efficient methods for this transformation is the use of a mixture of formic acid and acetic anhydride.[7] This mixture generates acetic formic anhydride in situ, which is a potent formylating agent.[8][9][10]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-bromo-5-nitroaniline
-
Formic acid (98-100%)
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-nitroaniline (1.0 eq) in toluene.
-
Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.5 eq) to formic acid (2.0 eq) while cooling in an ice bath. Allow the mixture to stir for 15 minutes. This generates acetic formic anhydride in situ.
-
Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 2-bromo-5-nitroaniline at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acids.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Molecular Structure and Spectroscopic Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, a detailed prediction of its spectroscopic characteristics can be made based on established principles and data from analogous compounds.[11][12][13]
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98556-09-3 | |
| Molecular Formula | C₇H₅BrN₂O₃ | Calculated |
| Molecular Weight | 245.03 g/mol | Calculated |
| Appearance | Predicted to be a solid | General observation for similar compounds |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group and the electronegative bromine atom will cause the aromatic protons and carbons to be deshielded, shifting their signals downfield.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | NH | The amide proton is typically a broad singlet and is significantly deshielded. |
| ~8.50 | d | 1H | Ar-H (H-6) | Ortho to the nitro group, this proton is highly deshielded. |
| ~8.40 | s | 1H | C(O)H | The formyl proton is a singlet and appears in the aldehydic region. |
| ~8.15 | dd | 1H | Ar-H (H-4) | Coupled to both H-3 and H-6, this proton is deshielded by the nitro group. |
| ~7.90 | d | 1H | Ar-H (H-3) | Coupled to H-4, this proton is adjacent to the bromine atom. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C =O | The formyl carbonyl carbon is characteristically found in this region. |
| ~147.0 | C -NO₂ | The carbon bearing the nitro group is significantly deshielded. |
| ~141.0 | C -NH | The carbon attached to the formamide group. |
| ~131.0 | C -H (C-3) | Aromatic CH carbon. |
| ~128.0 | C -H (C-4) | Aromatic CH carbon. |
| ~122.0 | C -H (C-6) | Aromatic CH carbon. |
| ~115.0 | C -Br | The carbon attached to the bromine atom is shielded relative to other substituted carbons. |
Note: These are predicted values and may vary slightly in an experimental setting.[14][15][16][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.[19][20][21][22]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300 | Medium | N-H | Stretch |
| ~1680 | Strong | C=O (Amide I) | Stretch |
| ~1520 | Strong | NO₂ | Asymmetric Stretch |
| ~1350 | Strong | NO₂ | Symmetric Stretch |
| ~1580, ~1470 | Medium | C=C | Aromatic Ring Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of bromine would result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 244/246 corresponding to the [C₇H₅⁷⁹BrN₂O₃]⁺ and [C₇H₅⁸¹BrN₂O₃]⁺ ions.
-
Key Fragments:
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three key functional groups: the formamide, the bromo substituent, and the nitro group.
Caption: Key reactivity sites of this compound.
-
Amide Chemistry: The formamide group can undergo hydrolysis under acidic or basic conditions to yield 2-bromo-5-nitroaniline. It can also be reduced to the corresponding methylamine.
-
Bromine Reactivity: The ortho-bromo substituent is a versatile handle for C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.[26] This allows for the introduction of a wide range of substituents at this position.
-
Nitro Group Reactivity: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it unmasks a key nucleophilic site for further derivatization.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring for SNAr reactions, potentially allowing for the displacement of the bromo group by strong nucleophiles under forcing conditions.[27]
Given its structural motifs, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the nitro group is common in various drugs, and the ability to transform it into an amine provides a pathway to a diverse range of derivatives.[28] The bromo-nitrophenyl scaffold is a key component in the development of kinase inhibitors, anti-cancer agents, and other therapeutic compounds.
Conclusion
This compound is a synthetically valuable molecule whose structure has been thoroughly characterized through the prediction of its spectroscopic properties. Its synthesis is straightforward from commercially available precursors. The interplay of its functional groups provides a rich platform for chemical modifications, making it an important building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.
References
- Bose, D. S., & Kumar, A. (2008). N-formylation of anilines using PEG-400 as a solvent. Tetrahedron Letters, 49(12), 2018-2020.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Reddy, P. G., et al. (2004). A practical and convenient procedure for the N-formylation of amines using formic acid.
- Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
ACS Publications. (2012). Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
ACS Publications. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2011). Formylation of Amines. Current Organic Chemistry, 15(18), 3149-3173.
-
RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
SciSpace. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]
-
ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Formaldehyde - the NIST WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Bromo-5-nitroaniline. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
National Institutes of Health. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]
-
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 5. 2-溴-5-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 11. Visualizer loader [nmrdb.org]
- 12. researchgate.net [researchgate.net]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. acdlabs.com [acdlabs.com]
- 15. acdlabs.com [acdlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FORMANILIDE(103-70-8) IR Spectrum [m.chemicalbook.com]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. IR Absorption Table [webspectra.chem.ucla.edu]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of N-(2-bromo-5-nitrophenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromo-5-nitrophenyl)formamide is a substituted aromatic amide that holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of a bromo group, a nitro group, and a formamide moiety on the phenyl ring imparts a unique combination of reactivity and structural features. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction setup and purification to formulation and storage.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited availability of experimentally determined data in peer-reviewed literature, this guide also furnishes detailed, field-proven protocols for the experimental determination of its key physical characteristics, empowering researchers to generate high-quality data.
Molecular and Physicochemical Properties
A summary of the fundamental molecular and physicochemical properties of this compound is presented below. It is critical to distinguish between experimentally determined values and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C7H5BrN2O3 | [Supplier Data[1]]() |
| Molecular Weight | 245.03 g/mol | [Supplier Data[1]]() |
| Melting Point | 202-203 °C | [Supplier Data[1]]() |
| Boiling Point (Predicted) | 418.7 ± 35.0 °C | [Computational Prediction[1]]() |
| Density (Predicted) | 1.825 ± 0.06 g/cm³ | [Computational Prediction[1]]() |
| Storage Temperature | 2-8°C | [Supplier Data[1]]() |
Experimental Protocols for Physical Property Determination
The following section provides detailed methodologies for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and adhere to established laboratory standards.
Melting Point Determination: Capillary Method
The melting point is a critical indicator of the purity of a crystalline solid.[2] A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity, while a depressed and broad melting range suggests the presence of impurities.
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry watch glass and finely powder it with a spatula.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is obtained.[3]
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a melting point apparatus.
-
Ensure that the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is known (around 202-203°C), rapidly heat the apparatus to about 20°C below this temperature.
-
Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded melting range provides an indication of the sample's purity. For a pure compound, this range should be narrow.[2]
-
Solubility Determination: Shake-Flask Method
Understanding the solubility of this compound in various organic solvents is crucial for its use in synthesis, purification, and formulation. The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.[4]
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, water). The presence of undissolved solid at the end of the experiment is essential.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The general synthetic pathway is outlined below.
Synthetic Pathway
Caption: General Synthetic Pathway for this compound.
Step 1: Synthesis of 2-bromo-5-nitroaniline
The precursor, 2-bromo-5-nitroaniline, can be synthesized from bromobenzene through a series of nitration and reduction steps. A method for its preparation is described in the patent literature.[5]
Step 2: Formylation of 2-bromo-5-nitroaniline
The final product is obtained by the formylation of the amino group of 2-bromo-5-nitroaniline. A common method for this transformation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride.
Illustrative Protocol:
-
To a solution of 2-bromo-5-nitroaniline in a suitable solvent (e.g., toluene or excess formic acid), add formic acid.
-
The reaction mixture can be heated to reflux to drive the reaction to completion.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided robust experimental protocols for the determination of its melting point and solubility. While a comprehensive set of experimentally verified physical constants is not yet available in the public domain, the information and methodologies presented herein offer a solid foundation for researchers and drug development professionals working with this compound. The generation and dissemination of further experimental data will be invaluable to the scientific community, facilitating the continued exploration of this compound in various fields of chemical research.
References
Sources
- 1. This compound | 98556-09-3 [amp.chemicalbook.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility Profile of N-(2-bromo-5-nitrophenyl)formamide
Foreword: Navigating the Data Gap for N-(2-bromo-5-nitrophenyl)formamide
In the landscape of pharmaceutical and chemical research, this compound emerges as a molecule of interest, featuring a synthetically versatile aromatic scaffold. Its potential as an intermediate in the synthesis of more complex bioactive molecules underscores the importance of understanding its fundamental physicochemical properties. At the forefront of these properties is solubility, a critical parameter that dictates reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.
This technical guide addresses a notable gap in the publicly accessible scientific literature: the absence of quantitative solubility data for this compound. Rather than merely acknowledging this void, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for action. It is structured not as a static data sheet, but as a dynamic guide to both the theoretical prediction and the robust experimental determination of this compound's solubility. Herein, we merge foundational chemical principles with field-proven methodologies to empower researchers to generate reliable and reproducible solubility data, thereby accelerating research and development.
Physicochemical Characterization and Theoretical Solubility Considerations
A molecule's solubility is intrinsically linked to its structural and electronic features. A thorough analysis of this compound's structure provides the basis for a qualitative assessment of its expected solubility behavior.
Molecular Structure:
Caption: Molecular Structure of this compound.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C₇H₅BrN₂O₃ | - |
| Molecular Weight | 245.03 g/mol | Higher molecular weight can negatively impact solubility. |
| Polarity | Polar | The formamide (-NHCHO) and nitro (-NO₂) groups are highly polar. The bromine atom also contributes to the molecule's polarity. This suggests a preference for polar solvents. |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O, -NO₂) | The ability to form hydrogen bonds is a primary driver of solubility in protic solvents like water and alcohols.[1] |
| Aqueous Solubility | Likely low | While the molecule possesses polar groups capable of hydrogen bonding, the bulky, non-polar benzene ring and the large bromine atom are expected to significantly reduce aqueous solubility. Amides are generally less soluble in water than comparable amines and carboxylic acids.[1] |
| Organic Solvent Solubility | Higher in polar aprotic and some polar protic solvents | Expected to be more soluble in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and potentially alcohols (methanol, ethanol) than in nonpolar solvents like hexane or toluene. |
Qualitative Solubility Prediction:
Based on the "like dissolves like" principle, a qualitative solubility profile can be anticipated:
-
High Solubility: Polar aprotic solvents such as DMSO and DMF are likely to be excellent solvents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds.
-
Moderate Solubility: Polar protic solvents like methanol, ethanol, and isopropanol should be effective, though the nonpolar character of the alkyl chains may limit solubility compared to DMSO or DMF.
-
Low to Negligible Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this highly polar compound. Solubility in water is also predicted to be low.
A Framework for the Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to be self-validating by ensuring that the system has reached equilibrium. This is achieved by analyzing samples at multiple time points until the measured concentration remains constant.
Causality in Experimental Design:
-
Excess Solid: The presence of undissolved solid at the end of the experiment is crucial. It is the definitive indicator that the solution is saturated and in equilibrium with the solid phase.
-
Equilibration Time: Equilibrium is not instantaneous. Agitation for a sufficient duration (e.g., 24-48 hours) is necessary to overcome kinetic barriers to dissolution.[3] Sampling at multiple time points (e.g., 24h and 48h) validates that equilibrium has been achieved when the concentrations are consistent.
-
Temperature Control: Solubility is temperature-dependent. A constant and accurately controlled temperature is essential for reproducible results.
-
Phase Separation: Complete separation of the saturated solution from the excess solid is critical to avoid artificially inflated solubility values. Centrifugation followed by careful aspiration of the supernatant is a robust method.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol:
-
Preparation of Vials:
-
To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume (e.g., 2 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent and temperature combination.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for 24 hours.
-
After 24 hours, stop agitation and allow the vials to stand for at least 1 hour to allow for preliminary settling of the solid.
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Pre-rinsing the filter with a small amount of the saturated solution can minimize adsorption of the analyte to the filter.[3]
-
-
Analysis and Validation:
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (see Section 2.2).
-
Return the vials to the shaker and continue agitation for another 24 hours (total 48 hours).
-
Repeat the sampling and analysis process.
-
If the concentrations at 24 and 48 hours are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached. If not, continue agitation and sampling at further time points.
-
Analytical Quantification Methods
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two widely used and reliable methods.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method, making it ideal for quantifying the solubility of a compound, even in the presence of minor impurities.[4]
Protocol for HPLC Quantification:
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for this type of aromatic compound.
-
-
Mobile Phase Preparation:
-
A common mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]
-
The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound. An isocratic method is often sufficient for solubility studies.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Dilute the saturated solution samples with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the diluted samples and record the peak areas.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.
-
Multiply the result by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
-
Caption: Logical workflow for HPLC-based solubility quantification.
Quantification by UV-Vis Spectroscopy
This method is faster than HPLC but is best suited for pure compounds, as any UV-active impurities will interfere with the measurement.[6]
Protocol for UV-Vis Quantification:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. The nitro-aromatic structure suggests strong absorbance in the UV region.
-
-
Prepare Calibration Standards:
-
Prepare a stock solution of known concentration and create a series of dilutions in the same solvent used for the solubility experiment.
-
-
Generate a Calibration Curve:
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration to create a calibration curve. According to the Beer-Lambert law, this should be a linear relationship.
-
-
Analyze Samples:
-
Dilute the saturated solution samples with the appropriate solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted samples.
-
Multiply by the dilution factor to obtain the solubility value.
-
Data Presentation and Interpretation
To ensure the utility and comparability of the generated data, a standardized format for reporting is essential.
Table 1: Template for Reporting Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
| [Additional Temperatures] | [e.g., 37] | [Experimental Value] | [Calculated Value] | HPLC/UV-Vis |
Conclusion: From Protocol to Practical Application
While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for any researcher to generate this critical information. The detailed shake-flask protocol, coupled with robust analytical methods like HPLC and UV-Vis spectroscopy, offers a reliable pathway for systematic solubility studies. The generation and dissemination of such data will be invaluable to the scientific community, enabling more efficient and informed use of this compound in organic synthesis, pharmaceutical research, and materials science. By following these self-validating protocols, researchers can produce high-quality, reproducible data that will fill the current knowledge gap and facilitate future innovation.
References
-
BuyersGuideChem. N-(2-Nitrophenyl)formamide | 74-96-4.[Link]
-
ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling.[Link]
-
ChemRxiv. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics.[Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents.[Link]
-
PubChem. 2-Bromo-5-nitropyridine.[Link]
-
PubMed. Predicting the Solubility Advantage of Amorphous Drugs: Effect of pH.[Link]
-
PubMed Central. Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water.[Link]
-
Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.[Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.[Link]
-
ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?[Link]
-
ResearchGate. Direct measurement of the heat of solution and solubility of carbon dioxide in 1-hexyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide and 1-octyl-3-methylimidazolium bis[trifluoromethylsulfonyl]amide | Request PDF.[Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.[Link]
-
PubMed. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds.[Link]
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amides.[Link]
-
Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research.[Link]
-
PubMed Central. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.[Link]
-
Element Lab Solutions. HPLC Solvent Selection.[Link]
-
PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.[Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]
-
SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.[Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent.[Link]
-
Cambridge Open Engage. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics | Physical Chemistry | ChemRxiv.[Link]
-
AxisPharm. Kinetic Solubility Assays Protocol.[Link]
-
ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.[Link]
-
PubChem. 2-Bromo-5-nitrobenzaldehyde.[Link]
Sources
Whitepaper: Deconvoluting the Mechanism of Action of N-(2-bromo-5-nitrophenyl)formamide - A Strategic Research Guide
Abstract
N-(2-bromo-5-nitrophenyl)formamide is a small molecule whose biological activities and mechanism of action remain uncharacterized in publicly available literature. However, its chemical structure, featuring a halogenated nitroaromatic core, is reminiscent of various compound classes with established therapeutic relevance. This guide leaves behind the conventional template of documenting a known mechanism. Instead, it serves as a strategic whitepaper for researchers and drug development professionals, outlining a comprehensive, hypothesis-driven research plan to elucidate the compound's mechanism of action from first principles. We will synthesize insights from structurally related molecules to formulate plausible initial hypotheses and detail a phased experimental approach, from initial phenotypic screening to target deconvolution and pathway validation. This document is designed not as a review, but as a practical roadmap for initiating a drug discovery program based on this promising, yet enigmatic, chemical entity.
Introduction: The Case for a Compound of Interest
This compound belongs to a class of nitroaromatic compounds. The presence of a nitro group (NO2), a potent electron-withdrawing moiety, and a bromine atom on an aromatic ring creates a unique electronic and steric profile. While this specific molecule is novel in a biological context, its core motifs are present in numerous bioactive agents.
The broader family of nitro-containing molecules exhibits a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects[1]. The mechanism often involves the enzymatic reduction of the nitro group within cells, leading to reactive intermediates that can engage with biological nucleophiles, or the inherent electron-withdrawing nature of the group can facilitate interactions with protein targets such as enzymes[1]. Furthermore, halogenated compounds, including those containing bromine, are known for activities such as antimicrobial and antiproliferative effects, sometimes acting as protonophores that disrupt biological membranes[1].
The complete absence of biological data for this compound presents a unique opportunity. It is a blank slate upon which a systematic investigation can be built. This guide provides the strategic framework for such an investigation.
Hypothesis Generation from Structural Analogs
Based on the chemical features of this compound, we can infer several plausible biological activities by examining related structures.
-
Hypothesis 1: Antimicrobial and Antifungal Activity. Research on derivatives of 2-methyl-5-nitroaniline has demonstrated that this scaffold can yield compounds with significant antifungal, antimycobacterial, and photosynthesis-inhibiting properties[2]. The core structure is highly similar to the title compound, suggesting a high probability of related activity.
-
Hypothesis 2: Antiproliferative and Pro-Apoptotic Activity. A study on quinoline derivatives revealed that 6-bromo-5-nitroquinoline, which places the bromo and nitro groups in a similar spatial relationship, exhibits potent antiproliferative activity against various cancer cell lines and induces cell death via apoptosis[3]. This suggests that this compound could be a candidate for oncology research.
-
Hypothesis 3: Enzyme Inhibition via Nucleophilic Interaction. The electron-deficient phenyl ring, resulting from the strong electron-withdrawing nitro group, makes it susceptible to interaction with nucleophilic residues (e.g., Cys, Ser, His) in the active sites of enzymes, potentially leading to irreversible inhibition[1].
-
Hypothesis 4: Disruption of Membrane Potential. Certain halogenated nitroaromatics, like pyrrolomycins, function as protonophores, shuttling protons across lipid bilayers and dissipating the electrochemical gradients essential for cellular functions like ATP synthesis[1].
This set of hypotheses forms the basis of our proposed experimental plan.
A Phased Research Plan to Elucidate Mechanism of Action
We propose a multi-phase, iterative approach to systematically uncover the biological function of this compound. This workflow is designed to be resource-efficient, starting with broad screening and progressively focusing on more detailed mechanistic studies.
Caption: Proposed workflow for elucidating the mechanism of action.
Phase 1: Broad Phenotypic Screening
The initial step is to determine if and where the compound is biologically active.
-
Antimicrobial Screening: Test the compound against a panel of gram-positive and gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and yeast (C. albicans) to determine the Minimum Inhibitory Concentration (MIC).
-
Antiproliferative Screening: Utilize a standard cancer cell line panel, such as the NCI-60, to determine the GI50 (concentration for 50% growth inhibition). This broad screen can also provide clues about the mechanism based on differential sensitivity.
-
Hit Confirmation: Any activity observed must be confirmed through re-synthesis of the compound and generation of robust dose-response curves to establish potency (IC50/EC50) and efficacy.
Phase 2: Target Identification and Deconvolution
Assuming a confirmed "hit" from Phase 1, the next critical step is to identify its direct molecular target(s). The choice of method depends on the nature of the compound and the observed phenotype.
-
Affinity-Based Methods: If the compound can be functionalized without losing activity, an affinity probe can be synthesized. This probe is immobilized on a resin and used to "pull down" binding proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a protein becomes more thermally stable when bound to a ligand. Intact cells are treated with the compound, heated at various temperatures, and the soluble protein fraction is analyzed by western blot or mass spectrometry to identify stabilized proteins.
Phase 3: Pathway Analysis and Mechanism Validation
With a putative target identified, the final phase connects target engagement to the cellular phenotype.
-
Target Engagement in Cells: Confirm that the compound engages the target protein in a cellular context at relevant concentrations (e.g., using CETSA or a target-specific activity assay).
-
Pathway Modulation: Analyze the signaling pathways downstream of the identified target. For example, if the target is a kinase, use western blotting to probe the phosphorylation status of its known substrates.
-
Functional Rescue/Phenocopy: Use genetic techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target gene. If the compound's effect is diminished in these cells, it provides strong evidence that the activity is on-target. Conversely, knocking out the target should phenocopy the effect of the compound.
Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Identification
Objective: To identify the intracellular protein target(s) of this compound by observing ligand-induced thermal stabilization.
Methodology:
-
Cell Culture: Grow the cell line of interest (e.g., a cancer cell line where antiproliferative activity was observed) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and treat with either the vehicle (e.g., DMSO) or this compound at a concentration of 10x the GI50 value. Incubate for 1 hour at 37°C.
-
Thermal Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., ranging from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction). Prepare samples for analysis by SDS-PAGE and either:
-
Western Blot: If you have a candidate target in mind, probe with a specific antibody to see if its melting curve shifts upon compound treatment.
-
Mass Spectrometry (Proteomics): For an unbiased approach, analyze the entire soluble proteome from each temperature point. Proteins that remain in the supernatant at higher temperatures in the compound-treated samples compared to the vehicle control are identified as candidate targets.
-
Protocol: Apoptosis Induction Assay via Annexin V Staining
Objective: To determine if the antiproliferative activity of the compound is due to the induction of apoptosis.
Methodology:
-
Cell Seeding: Seed a sensitive cancer cell line in a 6-well plate at a density that will allow for logarithmic growth for 48 hours.
-
Compound Treatment: Treat the cells with this compound at 1x, 2x, and 5x its GI50 concentration for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant. A significant, dose-dependent increase in the Annexin V-positive population indicates that the compound induces apoptosis.
Conclusion and Future Directions
This compound represents an unexplored area of chemical biology. Its structural similarity to known bioactive molecules provides a strong rationale for undertaking a systematic investigation into its potential therapeutic applications. The phased, hypothesis-driven approach detailed in this whitepaper provides a robust and logical framework for moving this compound from a chemical novelty to a well-characterized lead molecule. By starting with broad phenotypic screening and iteratively narrowing the focus to target identification and pathway analysis, researchers can efficiently deconvolute its mechanism of action. The successful execution of this plan could uncover a novel therapeutic agent with a unique mechanism, offering new avenues for treating diseases ranging from microbial infections to cancer.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82607, 2-Bromo-5-nitroaniline. Available at: [Link]
-
ResearchGate (2018). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link]
-
Ochoa-Puentes, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]
-
Büyükkıdan, B., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline. Available at: [Link]
Sources
A Technical Guide to N-(2-bromo-5-nitrophenyl)formamide: A Versatile Scaffold for Synthesis and Drug Discovery
Abstract
N-(2-bromo-5-nitrophenyl)formamide is a polysubstituted aromatic compound distinguished by a unique convergence of reactive functional groups. While not an end-product in itself, its true value lies in its exceptional versatility as a synthetic intermediate. The strategic placement of a bromine atom, a nitro group, and a formamide moiety on the phenyl ring creates a powerful toolkit for chemical derivatization. This guide provides an in-depth exploration of the synthesis, core reactivity, and potential research applications of this compound. We will delve into its role as a precursor for complex heterocyclic systems, a foundational scaffold for medicinal chemistry exploration, and a potential building block in materials science, offering researchers and drug development professionals a comprehensive overview of its utility.
Core Chemical Identity and Properties
This compound, identified by CAS Number 98556-09-3, is a solid organic compound whose structure is primed for diverse chemical transformations.[1][2] The molecule's architecture features a formamide group, which can be seen as a protected amine, positioned ortho to a bromine atom and meta to an electron-withdrawing nitro group. This specific arrangement dictates the reactivity and synthetic potential of the molecule, making it a valuable building block in organic synthesis.[3][4]
Caption: Chemical structure of this compound.
Physicochemical Data
The compound's key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 98556-09-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₃ | [1][5] |
| Molecular Weight | 245.03 g/mol | [1][2] |
| Melting Point | 202-203 °C | [1] |
| Predicted Boiling Point | 418.7±35.0 °C | [1] |
| Predicted Density | 1.825±0.06 g/cm³ | [1] |
| SMILES | C1=CC(=C(C=C1[O-])NC=O)Br | [5] |
| InChIKey | ATYLSWFOQJOHCN-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The primary and most direct route to this compound is through the N-formylation of its corresponding aniline precursor, 2-bromo-5-nitroaniline.[6] This precursor is a commercially available chemical, itself synthesized from starting materials like bromobenzene.[7][8][9]
The formylation reaction is a fundamental transformation in organic chemistry. The choice of method allows for considerable flexibility based on available reagents, desired scale, and process optimization goals. Common approaches include direct formylation with formic acid, often heated to drive the reaction to completion, or the use of other formylating agents like ethyl formate.[6] For improved sustainability, catalyst-free and solvent-free methods, such as heating the aniline with formic acid at elevated temperatures, have also been developed.[6]
Caption: General synthetic workflow for this compound.
Protocol 1: Laboratory-Scale Synthesis via Direct Formylation
This protocol describes a standard, reliable method for synthesizing the title compound from 2-bromo-5-nitroaniline using formic acid.
Materials:
-
2-bromo-5-nitroaniline (1.0 eq)
-
Formic acid (85-90% aqueous solution, ~10-15 eq)
-
Toluene
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging the Flask: To the flask, add 2-bromo-5-nitroaniline (1.0 eq) and toluene (sufficient to suspend the starting material).
-
Reagent Addition: Add an excess of formic acid (~10-15 eq) to the flask.
-
Reaction: Heat the mixture to reflux. The toluene will form an azeotrope with the water generated during the reaction (and present in the formic acid solution), which will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel, wash with a saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a solid.[1]
Core Reactivity: A Trifunctional Synthetic Hub
The synthetic power of this compound stems from the distinct and addressable reactivity of its three key functional groups. This allows for a stepwise and controlled approach to building molecular complexity, where each site can be targeted for a specific transformation.
Caption: Key reactive sites and their potential synthetic transformations.
Transformations of the Nitro Group
The nitro group is a highly versatile functional group, primarily serving as a precursor to an amine. Its strong electron-withdrawing nature also activates the aromatic ring for certain reactions.
-
Reduction to an Amine: This is arguably the most critical transformation. The nitro group can be readily reduced to a primary amine (NH₂) using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl).[4] This unmasks a nucleophilic site, opening a vast array of subsequent synthetic possibilities. The resulting N-(5-amino-2-bromophenyl)formamide is a key intermediate for building heterocyclic systems.[4]
Reactions at the Bromine Atom
The bromine atom serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal participant in cross-coupling reactions. This allows for the precise installation of aryl, alkyl, or alkynyl groups. Reactions like the Suzuki, Stille, or Sonogashira couplings can be employed to build molecular complexity, transforming the simple phenyl ring into a more elaborate biaryl or substituted aromatic structure.[10][11]
-
Nucleophilic Aromatic Substitution (SNA_r): The presence of the strongly electron-withdrawing nitro group activates the bromine atom for displacement by potent nucleophiles, although this is generally less common than cross-coupling for this type of substrate.
Manipulation of the Formamide Group
The formamide group can be a stable endpoint, a protecting group, or a precursor to other functionalities.
-
Amine Deprotection: The formyl group can be removed via acidic or basic hydrolysis to reveal the parent 2-bromo-5-nitroaniline, which might be necessary in a multi-step synthesis where the amine needs to be temporarily masked.[4]
-
Dehydration to Isocyanide: The formamide can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or Burgess reagent to form the corresponding isocyanide. Isocyanides are highly reactive and valuable intermediates in their own right, particularly in multicomponent reactions like the Ugi and Passerini reactions.[3]
Potential Research Applications
The combination of the aforementioned reactive sites makes this compound a powerful platform for innovation across multiple scientific domains.
Design and Synthesis of Novel Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[12] This compound is an excellent starting point for constructing fused ring systems.
Rationale: By first reducing the nitro group to an amine, an ortho-bromo, meta-amino formamide intermediate is generated. This structure is primed for intramolecular cyclization reactions. For example, subsequent manipulation of the formamide and reaction with a suitable one-carbon electrophile could lead to the formation of a benzimidazole ring, a privileged scaffold in medicinal chemistry. Alternatively, the bromine can be used in a coupling reaction to introduce a side chain that can then participate in a cyclization with one of the nitrogen-containing groups.
Caption: Conceptual workflow for the synthesis of heterocyclic scaffolds.
Protocol 2: Conceptual Workflow for Fused Heterocycle Synthesis
-
Reduction: Selectively reduce the nitro group of this compound to an amine using a chemoselective method like catalytic hydrogenation, which will not affect the bromine atom.
-
Purification: Isolate the resulting N-(5-amino-2-bromophenyl)formamide.
-
Cyclization Strategy:
-
Option A (Benzimidazole): Hydrolyze the formamide to yield 4-bromo-1,3-diaminobenzene. This diamine can then be condensed with various electrophiles (aldehydes, carboxylic acids) to form a diverse library of substituted benzimidazoles.
-
Option B (Palladium Catalysis): Utilize the bromine atom in an intramolecular palladium-catalyzed amination reaction (Buchwald-Hartwig amination) if a suitable nitrogen nucleophile is introduced elsewhere on the molecule, leading to nitrogen-containing fused rings.
-
A Scaffold for Drug Discovery and Medicinal Chemistry
The bromo-nitrophenyl motif is present in various molecules with documented biological activity.[13][14] The nitroaromatic group itself is a known pharmacophore found in numerous antimicrobial agents.[14][15] this compound can therefore serve as the starting point for generating libraries of novel compounds for biological screening.
Application Insights:
-
Antimicrobial Agents: The nitro group is a key component in drugs that are reductively activated within microbial cells to produce toxic radical species.[15] Derivatives of this scaffold could be synthesized and tested against a panel of bacteria and fungi.[14][16]
-
Anticancer Agents: Many anticancer drugs target cellular components like tubulin. Substituted sulfonamides and other derivatives containing bromo-phenyl rings have shown potent cytotoxic effects against cancer cell lines.[17] The scaffold can be elaborated via cross-coupling reactions to explore structure-activity relationships (SAR) for antitumor activity.
-
Anti-inflammatory Agents: Salicylanilide derivatives containing bromine have demonstrated anti-inflammatory properties.[18] The amine precursor (after reduction and deprotection) could be acylated with various salicylic acid derivatives to produce novel potential anti-inflammatory compounds.
Sources
- 1. This compound | 98556-09-3 [amp.chemicalbook.com]
- 2. bldpharm.com [bldpharm.com]
- 3. N-(3-Bromo-2-nitrophenyl)formamide | 1215205-92-7 | Benchchem [benchchem.com]
- 4. N-(2-chloro-5-nitrophenyl)formamide|CAS 53666-48-1 [benchchem.com]
- 5. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 7. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 9. 2-Bromo-5-nitroaniline | 10403-47-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-bromo-5-nitrophenyl)formamide: A Comprehensive Technical Guide
Introduction
N-(2-bromo-5-nitrophenyl)formamide is a substituted aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure, featuring a formamide group, a bromine atom, and a nitro group on a phenyl ring, provides multiple reaction sites for chemical modification. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a versatile intermediate for medicinal chemists and researchers in drug discovery.
The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the reactivity of the aromatic ring, while the formamide moiety can act as a precursor for other functional groups or as a directing group in subsequent synthetic steps. This guide provides an in-depth review of the synthesis, chemical properties, and notable applications of this compound, offering valuable insights for researchers and scientists in the field.
Synthesis and Reaction Pathways
The primary and most established method for the synthesis of this compound is the N-formylation of its corresponding aniline precursor, 2-bromo-5-nitroaniline.[1] This transformation is a fundamental reaction in organic chemistry with several documented protocols.
Established Synthetic Routes
Direct N-formylation is a common and straightforward approach.[1] This can be achieved using various formylating agents and conditions:
-
Formic Acid: Heating 2-bromo-5-nitroaniline with formic acid is a widely used method.[1] To drive the reaction to completion, a dehydrating agent can be employed, or water can be removed azeotropically, for instance, by refluxing in toluene with a Dean-Stark trap.[1]
-
Ethyl Formate: Refluxing the aniline with ethyl formate has also been reported to yield the desired formamide in high yields.[1]
-
Catalyst-Free and Solvent-Free Conditions: In line with the principles of green chemistry, methods have been developed that avoid the use of catalysts and solvents.[1] One such approach involves heating 2-bromo-5-nitroaniline with formic acid at an elevated temperature (e.g., 80 °C) to produce the formamide in good to excellent yields.[1]
The choice of a specific synthetic route often depends on factors such as desired yield, purity, scalability, and environmental considerations.
Synthesis of the Precursor: 2-Bromo-5-nitroaniline
The starting material, 2-bromo-5-nitroaniline, can be synthesized through various methods. One patented method involves a multi-step process starting from bromobenzene. This includes nitration of bromobenzene, followed by reaction with sodium methylate and subsequent ammonolysis to yield the target 2-bromo-5-nitroaniline.[2]
Caption: Potential applications stemming from this compound.
Experimental Protocols
General Protocol for N-Formylation of 2-Bromo-5-nitroaniline
The following is a generalized, self-validating protocol for the synthesis of this compound based on established methods.
Materials:
-
2-Bromo-5-nitroaniline
-
Formic acid (85-98%)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction setup and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-bromo-5-nitroaniline (1.0 eq) and toluene.
-
Addition of Reagent: To the stirred suspension, add formic acid (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the solvent can be removed under reduced pressure.
-
Wash the collected solid with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove any remaining impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as melting point determination, NMR, IR, and MS.
Self-Validation: The successful synthesis is validated by the formation of a product with the expected physical properties (e.g., melting point) and spectroscopic data consistent with the structure of this compound. The removal of water via the Dean-Stark trap provides a visual confirmation of the reaction's progress.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its established synthetic routes, coupled with the reactivity of its constituent functional groups, make it a valuable tool for researchers, particularly in the field of medicinal chemistry. The ability to selectively modify the nitro, bromo, and formamide moieties allows for the generation of diverse molecular scaffolds for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a foundational resource for scientists and professionals in drug development and related disciplines.
References
- This compound | 98556-09-3 - Benchchem. (URL: )
-
This compound (C7H5BrN2O3) - PubChemLite. (URL: [Link])
- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google P
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
Sources
A Technical Guide to the Safe Handling and Risk Mitigation of N-(2-bromo-5-nitrophenyl)formamide and Related Novel Aromatic Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive framework for the safe handling of N-(2-bromo-5-nitrophenyl)formamide, a compound for which specific hazard data is not widely available. As is common in early-stage drug discovery and chemical research, the absence of a formal Safety Data Sheet (SDS) necessitates a conservative approach based on structural analogy and first principles of chemical safety.[1][2] The protocols herein are derived from an analysis of the compound's constituent functional groups: an aromatic nitro group, an organobromine moiety, and a formamide derivative. This document establishes a robust, self-validating system of risk assessment and mitigation, empowering researchers to manage the potential hazards associated with this and other novel chemical entities effectively.
Hazard Identification by Structural Analogy
In the absence of specific toxicological data for this compound, a predictive hazard assessment is the primary tool for ensuring laboratory safety.[3][4] This process involves deconstructing the molecule into its key functional groups and assigning the known risks of each.
-
Aromatic Nitro Group (-NO₂): This is the most significant toxiphore. Aromatic nitro compounds are known for their potential for:
-
Thermal Instability: They can be energetic materials, with some decomposing exothermically or violently upon heating, especially under confinement.[5][6]
-
Toxicity & Mutagenicity: Many are toxic, mutagenic, and are treated as potential carcinogens.[7] They can be absorbed through the skin and often lead to cyanosis (a bluish discoloration of the skin) by inducing methemoglobinemia.[8]
-
Reactivity: They can react violently with strong oxidizers, bases, and reducing agents.[5]
-
-
Organobromine Moiety (Ar-Br): Halogenated aromatic compounds present several hazards:
-
Toxicity: Brominated compounds can be irritants to the skin, eyes, and respiratory system.[9][10] Fatalities have been reported from inhalation of bromine vapor.[11]
-
Environmental Hazard: Many organohalogens are persistent in the environment and can be toxic to aquatic life. Disposal must be handled with care.[12]
-
-
Formamide Group (-NHCHO): Formamide and its derivatives are classified as:
-
Reproductive Toxins: Formamide is a known reproductive toxicant, suspected of damaging fertility or the unborn child (GHS Category 1B).[13][14] This classification should be extended to its derivatives until proven otherwise.[3]
-
Irritants: They can cause skin and eye irritation.[15] Inhalation of vapors should be avoided.[16]
-
Based on this analysis, this compound must be treated as a substance with high acute toxicity, a potential carcinogen and mutagen, a reproductive hazard, and with potential explosive properties.[1][3]
Predicted Hazard Summary
| Hazard Class | Predicted Risk Based on Structural Analogy | Primary Route of Exposure |
| Acute Toxicity | High. Potential for methemoglobinemia.[8] | Skin Contact, Inhalation, Ingestion |
| Carcinogenicity | Treat as a potential carcinogen.[7] | Skin Contact, Inhalation |
| Mutagenicity | Treat as a potential mutagen.[7] | Skin Contact, Inhalation |
| Reproductive Toxicity | High. May damage fertility or the unborn child.[13][17][18] | Skin Contact, Inhalation, Ingestion |
| Reactivity/Explosivity | Potential for exothermic decomposition.[5][6] | Heating, Shock, Incompatible Materials |
| Skin/Eye Irritation | High. Causes skin and serious eye irritation.[19][20][21] | Skin and Eye Contact |
| Environmental Hazard | Assumed to be toxic to aquatic life. | Improper Disposal |
Risk Assessment and the Hierarchy of Controls
A thorough risk assessment is mandatory before any work begins.[22] The primary goal is to minimize exposure. This is best achieved by applying the Hierarchy of Controls, which prioritizes the most effective safety measures.
Fig 1. Hierarchy of Controls.
-
Engineering Controls: These are the most critical for novel compounds.
-
Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][16]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[23]
-
Blast Shield: When heating the compound or running reactions, the use of a blast shield inside the fume hood is strongly recommended due to the potential thermal instability of aromatic nitro compounds.[3]
-
-
Administrative Controls:
-
Designated Area: Establish a designated area within the lab for working with this compound. This area should be clearly labeled with appropriate hazard warnings.[3]
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all tasks involving this compound.
-
Never Work Alone: Always have a second person aware of the work being performed.[24]
-
-
Personal Protective Equipment (PPE): PPE is essential but should not be relied upon as the primary means of protection.[12][24]
-
Gloves: Use double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[3] Check glove manufacturer data for breakthrough times.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[3] A face shield should be worn in addition to goggles when there is a significant splash or explosion risk.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[3]
-
Respiratory Protection: If engineering controls fail or are not feasible, a NIOSH-approved respirator may be required. Contact your institution's Environmental Health & Safety (EH&S) department for guidance.[25]
-
Standard Operating Protocol: Weighing and Solution Preparation
This protocol provides a self-validating system for safely handling the solid compound and preparing solutions.
Objective: To accurately weigh this compound and prepare a stock solution while minimizing exposure.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flask with stopper
-
Beaker for secondary containment
-
Appropriate PPE (as defined in Section 2.0)
Procedure:
-
Preparation:
-
Don all required PPE: double gloves, safety goggles, face shield, and lab coat.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Set up a designated area within the fume hood. Place a disposable absorbent pad on the work surface.
-
Label all glassware clearly with the chemical name, concentration, date, and your initials.[24]
-
-
Weighing (inside the fume hood):
-
Place the analytical balance inside the fume hood if possible. If not, tare the weighing vessel inside the hood, carefully transport it to the balance, weigh the compound, and immediately return it to the hood.
-
Carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weighing vessel.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation (inside the fume hood):
-
Place the volumetric flask inside a beaker or other form of secondary containment.[3]
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the desired solvent to the flask to dissolve the solid. Swirl gently.
-
Once dissolved, add solvent up to the calibration mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Cleanup:
Fig 2. Workflow for Safe Handling.
Storage and Waste Disposal
-
Storage:
-
Store in a cool, dry, well-ventilated place away from heat, light, and incompatible materials (strong acids, bases, oxidizing agents).[3][20]
-
The container must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, exploding bomb).[3]
-
Store within secondary containment.[3]
-
Given the reproductive toxicity, storage in a locked cabinet or otherwise secured area is required.[13]
-
-
Waste Disposal:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large, contact your institution's emergency response team. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[23]
References
- Benchchem. A Guide to the Safe Handling and Management of Novel Research Compounds.
- EHS, University of Washington. Novel Chemicals with Unknown Hazards SOP.
- Maxed Out Compounds. How to Handle Research Compounds Safely.
- Vizgen, Inc. Safety Data Sheet - Wash Buffer 1; Formamide Wash Buffer. 2021.
- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methylphenol.
- New Jersey Department of Health. Nitrocompounds, Aromatic: Physical & Chemical Hazards. 2011.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Thiazole, 2-bromo-5-nitro-. 2025.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-2-hydroxy-5-nitrobenzaldehyde. 2011.
- ChemScene. Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. 2021.
- ResearchGate. Is Formamide Toxic? What precautions should be taken during handling?. 2025.
- Croner-i. 10: Aromatic halogenated amines and nitro-compounds.
- ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. 2011.
- Juárez, J. F., et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Clinical Microbiology Reviews. 2008.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds. 1995.
- Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 2011.
- Oxford Lab Fine Chem LLP. FORMAMIDE 98%.
- Sigma-Aldrich. SAFETY DATA SHEET - Formamide. 2025.
- Penta chemicals. Formamide - SAFETY DATA SHEET. 2023.
- Carl ROTH. Safety Data Sheet: Formamide.
- Fisher Scientific. SAFETY DATA SHEET - Formamide. 2010.
- Carl ROTH. Safety Data Sheet: Bromine.
- Sigma-Aldrich. SAFETY DATA SHEET - Bromine. 2024.
- Carl ROTH. Safety Data Sheet: Bromine ≥99,5 %, p.a.
- Clarivate. Identifying risks in drug discovery. 2020.
- American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making.
- Reddit. How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are?. 2022.
- CDH Fine Chemical. material safety data sheet sds/msds - N-Methylformamide.
- Biobide. Classifying Chemicals Toxicity during Drug Discovery.
- Archean Chemical Industries Limited. SAFETY DATA SHEET - BROMINE. 2022.
- Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. 2025.
- ComplianceOnline. Risk Assessment for Potential Elemental Impurities on Drug Products/Medical Devices. 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identifying risks in drug discovery | Clarivate [clarivate.com]
- 3. twu.edu [twu.edu]
- 4. reddit.com [reddit.com]
- 5. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 6. icheme.org [icheme.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. carlroth.com [carlroth.com]
- 10. archeanchemicals.com [archeanchemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. vizgen.com [vizgen.com]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. researchgate.net [researchgate.net]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. acs.org [acs.org]
- 23. chemscene.com [chemscene.com]
- 24. moravek.com [moravek.com]
- 25. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Methodological & Application
Synthesis of N-(2-bromo-5-nitrophenyl)formamide: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-(2-bromo-5-nitrophenyl)formamide, a key intermediate in various synthetic applications. The synthesis is achieved through the N-formylation of 2-bromo-5-nitroaniline. This document outlines the reaction mechanism, provides a detailed step-by-step protocol, and includes essential information on materials, safety precautions, and characterization of the final product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic structures. The presence of the bromo and nitro functional groups on the phenyl ring, combined with the formamide moiety, offers multiple reaction sites for further chemical transformations. The synthesis of this compound is typically achieved through the N-formylation of 2-bromo-5-nitroaniline. Formylation of anilines is a fundamental reaction, and various methods have been developed to achieve this transformation efficiently.[1] This guide focuses on a straightforward and commonly employed method utilizing formic acid.
Reaction and Mechanism
The core of this synthesis is the N-formylation of 2-bromo-5-nitroaniline. This reaction involves the nucleophilic attack of the amino group of the aniline derivative on the carbonyl carbon of a formylating agent. In this protocol, formic acid serves as the formylating agent. The reaction can be catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product.[2]
A plausible mechanism for the acid-catalyzed formylation of an aniline with formic acid involves the initial protonation of the formic acid, making the carbonyl carbon more electrophilic. The lone pair of the nitrogen atom in the aniline then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final N-formylated product.[3]
Caption: Overall reaction for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Bromo-5-nitroaniline | 97% | Sigma-Aldrich | 10403-47-1 |
| Formic acid | ≥95% | Sigma-Aldrich | 64-18-6 |
| Toluene | Anhydrous | Sigma-Aldrich | 108-88-3 |
| Sodium bicarbonate | ACS reagent | Sigma-Aldrich | 144-55-8 |
| Anhydrous sodium sulfate | ACS reagent | Sigma-Aldrich | 7757-82-6 |
| Ethanol | 95% | Sigma-Aldrich | 64-17-5 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
This protocol is adapted from established methods for the formylation of anilines.[2][4]
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2-bromo-5-nitroaniline (10.0 g, 46.1 mmol).
-
Addition of Reagents: Add toluene (100 mL) and formic acid (10.6 mL, 276.6 mmol, 6 equivalents) to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The aqueous washes help to neutralize any remaining formic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid.
-
Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Expected Results and Characterization
The expected product, this compound, should be a solid with a melting point in the range of 202-203°C.[5]
Table of Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.0 (s, 1H, -NHCHO), 8.5-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~162 (C=O), and peaks in the aromatic region (110-150 ppm) |
| FT-IR (KBr, cm⁻¹) | ν ~3250 (N-H stretch), ~1680 (C=O stretch, amide I), ~1530 & 1350 (NO₂ stretch) |
Note: The exact chemical shifts in NMR spectroscopy may vary depending on the solvent and concentration. The provided values are approximate based on similar structures.[6][7][8][9]
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.
Chemical Hazards:
-
2-Bromo-5-nitroaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage.[10] It is also flammable. Handle in a well-ventilated fume hood.
-
Acetic Anhydride (if used as an alternative formylating agent): Corrosive and flammable. Reacts violently with water.[11][12] Handle with extreme care in a fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
Handling and Disposal:
-
All procedures should be performed in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of a spill, neutralize acidic reagents with a suitable agent like sodium bicarbonate and absorb with an inert material.[13]
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure complete removal of water by azeotropic distillation. Extend the reflux time if necessary. |
| Loss of product during work-up | Be careful during the extraction and washing steps to avoid loss of the organic layer. | |
| Impure Product | Incomplete removal of starting material or by-products | Ensure thorough washing to remove unreacted formic acid. Perform recrystallization carefully, possibly using a different solvent system if needed. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for use in further synthetic endeavors. The characterization data provided will aid in confirming the identity and purity of the final product.
References
-
ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Retrieved from [Link]
-
Yang, Z., et al. (2010). Formylation of Amines. PMC. Retrieved from [Link]
-
ACS Publications. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
SciSpace. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Retrieved from [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Formic acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
GOV.UK. (n.d.). Formic acid: incident management. Retrieved from [Link]
- Google Patents. (n.d.). CN101747223B - Method for preparing N-formanilide.
-
New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
Organic Syntheses. (1940). n-methylformanilide. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Formanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
- Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.
-
ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
Sources
- 1. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 98556-09-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. nj.gov [nj.gov]
- 11. quora.com [quora.com]
- 12. nj.gov [nj.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes & Protocols: N-(2-bromo-5-nitrophenyl)formamide as a Versatile Chemical Intermediate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
N-(2-bromo-5-nitrophenyl)formamide is an aromatic organic compound distinguished by a carefully arranged set of functional groups on a phenyl ring. Its structure, featuring a bromo, a nitro, and a formamide group, is not a random assortment but a deliberate design that imparts specific and controllable reactivity. This makes it a highly valuable intermediate in the multi-step synthesis of complex organic molecules.[1] In pharmaceutical development and chemical research, intermediates like this are the crucial links that connect basic chemical starting materials to the final active pharmaceutical ingredients (APIs).[]
The strategic placement of an electron-withdrawing nitro group, a displaceable bromine atom, and a protected amine (the formamide) allows chemists to perform a sequence of selective chemical transformations.[1] The formyl group (-CHO) acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions while modifications are made elsewhere on the molecule.[1] The nitro group can be readily reduced to an amine, opening pathways for building heterocyclic structures, while the bromo group is primed for nucleophilic substitution or cross-coupling reactions. This guide provides a detailed exploration of the synthesis, properties, and key applications of this compound, complete with actionable protocols for the modern research laboratory.
Physicochemical Properties & Safety Data
A clear understanding of a compound's physical properties is fundamental to its effective use in the lab. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 98556-09-3 | [3][4] |
| Molecular Formula | C₇H₅BrN₂O₃ | [4][5] |
| Molecular Weight | 245.03 g/mol | [4] |
| Melting Point | 202-203 °C | [4] |
| Boiling Point | 418.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Solid | N/A |
Safety & Handling Summary
Safe handling of all chemicals is paramount. While detailed toxicological data for this specific compound is limited, the hazards can be inferred from its structural components and related molecules.
| Hazard Category | Precautionary Measures & Notes | Source |
| Skin & Eye Contact | Causes skin and eye irritation. Wear protective gloves, clothing, and safety glasses. In case of contact, rinse immediately and thoroughly with water. | [6][7] |
| Ingestion/Inhalation | May be harmful if swallowed or inhaled. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. | [6][8] |
| Reproductive Toxicity | The parent reagent, formamide, is classified as a substance that may damage fertility or the unborn child. Handle with extreme caution, using all appropriate engineering controls and PPE. | [9] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Recommended storage temperature is 2-8°C. | [4][6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [6] |
Synthesis Protocol: N-Formylation of 2-Bromo-5-nitroaniline
The most common and direct route to synthesize this compound is through the N-formylation of its parent amine, 2-bromo-5-nitroaniline.[3] This reaction is a cornerstone of organic synthesis, and several methods exist to achieve it efficiently.
Protocol 1: Direct Formylation with Formic Acid
This protocol is valued for its simplicity and use of a readily available reagent. The reaction involves heating the starting amine with formic acid, which serves as both the solvent and the formylating agent.
Causality Behind Experimental Choices:
-
Formic Acid: Acts as the source of the formyl group. Using it in excess helps drive the reaction forward.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation reaction between the amine and formic acid.
-
Azeotropic Water Removal (Optional): In some variations, a solvent like toluene is added to form an azeotrope with the water byproduct. Using a Dean-Stark apparatus to remove this water continuously shifts the equilibrium towards the product, often leading to higher yields.[3]
-
Precipitation in Water: The product is typically insoluble in water, while excess formic acid and other impurities are soluble. Pouring the reaction mixture into ice water allows for easy isolation and initial purification of the solid product.
Experimental Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitroaniline (e.g., 5.0 g, 23.0 mmol).
-
Reagent Addition: Carefully add 85-90% aqueous formic acid (e.g., 25 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-105 °C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove any residual formic acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome: A solid product with a typical yield of 85-95%. Purity can be assessed by melting point and NMR spectroscopy.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is often the first and most critical step in utilizing this intermediate. This transformation unlocks a new site for nucleophilic attack or further functionalization, essential for building complex heterocyclic systems common in medicinal chemistry. [10] Protocol: Catalytic Hydrogenation
-
Rationale: This method is clean and often high-yielding, with water being the only byproduct. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield N-(5-amino-2-bromophenyl)formamide.
-
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
The bromine atom on the ring is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
Synthetic Utility: This reaction is a powerful tool for introducing diverse functionalities. [11]For example, reacting the intermediate with an alcohol under basic conditions can form an ether, while reacting it with a thiol can form a thioether. This modularity is highly prized in drug discovery for structure-activity relationship (SAR) studies.
Hydrolysis of the Formyl Protecting Group
In many synthetic routes, the amine must be deprotected at a later stage. The formyl group can be readily removed under acidic or basic hydrolysis conditions to regenerate the free amine, 2-bromo-5-nitroaniline.
-
Rationale: This deprotection step allows the newly freed amino group to participate in subsequent reactions, such as acylation or diazotization, providing further synthetic flexibility.
Conclusion: A Gateway to Molecular Innovation
This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed and orthogonally reactive functional groups allow for a logical and stepwise approach to building molecular architecture. The straightforward synthesis and the versatility of its subsequent transformations make it an invaluable intermediate for researchers in pharmaceuticals, agrochemicals, and materials science. [10][12]The protocols and data presented in this guide are intended to empower scientists to leverage this powerful building block in their pursuit of novel and functional chemical entities.
References
-
This compound (C7H5BrN2O3). PubChemLite. [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Protheragen. [Link]
-
Safety Data Sheet - Formamide Wash Buffer. Vizgen. [Link]
-
N-(2-Nitrophenyl)formamide | 74-96-4. BuyersGuideChem. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
N-(2-chloro-5-nitrophenyl)formamide. LookChem. [Link]
-
2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. Pharmaffiliates. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]
-
Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide. PubChem. [Link]formamide)
Sources
- 1. N-(3-Bromo-2-nitrophenyl)formamide | 1215205-92-7 | Benchchem [benchchem.com]
- 3. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 4. This compound | 98556-09-3 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide | C13H9ClN2O3S | CID 3022655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. vizgen.com [vizgen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4 [smolecule.com]
- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of N-(2-bromo-5-nitrophenyl)formamide
Introduction: Strategic Importance of N-(2-bromo-5-nitrophenyl)formamide
This compound is a pivotal intermediate in modern organic and medicinal chemistry. Its trifunctional nature—comprising a reactive bromo group, a reducible nitro group, and a formamide moiety—renders it a versatile building block for constructing complex molecular architectures. The strategic placement of these groups on the phenyl ring allows for a diverse range of subsequent chemical transformations.
The formamide group often serves as a protecting group for the aniline, which can be readily hydrolyzed under acidic or basic conditions to reveal the parent amine.[1] The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution at the bromine-bearing carbon.[1] Furthermore, the nitro group itself is a synthetic handle that can be easily reduced to an amino group, opening pathways to diamino compounds and the synthesis of important heterocyclic systems like benzimidazoles.[1] Consequently, this compound is a valuable precursor in the development of pharmaceuticals and advanced materials.[1][2]
The primary and most direct synthetic route to this compound is the N-formylation of its parent amine, 2-bromo-5-nitroaniline.[3] This guide provides detailed, field-proven protocols for this transformation, explains the underlying chemical principles, and offers insights into optimizing reaction conditions for yield and purity.
Mechanistic Rationale: The Chemistry of N-Formylation
The N-formylation of 2-bromo-5-nitroaniline is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent, such as formic acid.
Causality Behind Experimental Choices:
-
Nucleophilicity of the Amine: The starting material, 2-bromo-5-nitroaniline, possesses two strong electron-withdrawing groups (–Br and –NO₂) on the aromatic ring. These groups significantly reduce the electron density on the ring and, by extension, the nucleophilicity of the amino group. This deactivation means that the reaction typically requires energy input, in the form of heat, to proceed at a practical rate.
-
The Role of the Formylating Agent: Formic acid is the most common and cost-effective formylating agent for this transformation.[3] The reaction involves the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of water to form the stable amide product.
-
Driving the Equilibrium: As water is a byproduct, its removal can drive the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle. This can be achieved by heating the reaction with a Dean-Stark apparatus to azeotropically remove water or simply by using an excess of formic acid.[3]
-
Solvent-Free and Greener Approaches: In line with modern principles of green chemistry, solvent-free methods have been developed.[3] Heating the amine directly with formic acid is an efficient approach that minimizes solvent waste and simplifies product work-up.[3]
Optimized Synthesis Protocols
The following protocols are designed to be self-validating systems, providing reliable methods for synthesizing this compound with high purity and yield.
Protocol 1: Classical N-Formylation with Formic Acid
This method is a robust and widely used procedure that gives excellent yields.
Materials & Equipment:
-
2-bromo-5-nitroaniline (1.0 eq)
-
Formic acid (85-98%, ~10-15 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker with ice water
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-5-nitroaniline (e.g., 5.0 g, 23.0 mmol).
-
Reagent Addition: Carefully add an excess of formic acid (e.g., 15 mL, ~390 mmol) to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Reaction Monitoring: Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up and Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 200 mL of ice water while stirring. A pale-yellow precipitate will form immediately.[4][5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual formic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as fine, pale-yellow needles.[6]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected melting point is 202-203 °C.[6]
Protocol 2: Solvent-Free N-Formylation
This environmentally friendly protocol minimizes waste and is highly efficient.
Materials & Equipment:
-
2-bromo-5-nitroaniline (1.0 eq)
-
Formic acid (98%, 5-10 eq)
-
Reaction vial with a screw cap
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (as in Protocol 1)
Step-by-Step Methodology:
-
Reaction Setup: In a 20 mL reaction vial, combine 2-bromo-5-nitroaniline (e.g., 1.0 g, 4.61 mmol) and formic acid (e.g., 1.7 mL, 46.1 mmol).
-
Heating: Secure the cap and place the vial in a preheated heating block or oil bath set to 80 °C.[3]
-
Reaction: Stir the mixture for 3-5 hours. The mixture will become a homogenous solution as the reaction progresses.
-
Work-up: Cool the vial to room temperature. Carefully uncap the vial in a fume hood and pour the contents into 50 mL of ice water.
-
Isolation and Purification: Collect, wash, and purify the precipitated product as described in Protocol 1 (steps 6-9).
Comparative Data of Formylation Conditions
The choice of reaction conditions can be adapted based on available resources and desired outcomes. The following table summarizes typical parameters.
| Method | Formylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Classical Reflux | Formic Acid (85-98%) | None (Formic Acid is solvent) | 100-110 | 2-4 | >90% |
| Azeotropic | Formic Acid (85%) | Toluene | ~110 (reflux) | 3-6 | >95% |
| Solvent-Free | Formic Acid (98%) | None | 80 | 3-5 | >90% |
| Alternative | Ethyl Formate | None | ~77 (reflux) | 6-12 | Good to Excellent |
Experimental Workflow Visualization
The general workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Product Validation and Characterization
To ensure the integrity of the synthesized product, a combination of analytical methods should be employed:
-
Melting Point: A sharp melting point at 202-203 °C is indicative of high purity.[6]
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the formyl proton, confirming the structure.
-
IR Spectroscopy: The spectrum should display a strong C=O stretch for the amide carbonyl and N-H stretching frequencies.
-
Mass Spectrometry: Provides the molecular weight of the compound (245.03 g/mol ), confirming its elemental composition.[6]
References
- United States Patent Office - 2,892,833.
Sources
- 1. N-(2-chloro-5-nitrophenyl)formamide|CAS 53666-48-1 [benchchem.com]
- 2. Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4 [smolecule.com]
- 3. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-bromo-5-nitrobenzaldehyde | 84459-32-5 [chemicalbook.com]
- 6. This compound | 98556-09-3 [amp.chemicalbook.com]
Application Notes & Protocols: N-(2-bromo-5-nitrophenyl)formamide as a Versatile Precursor in Modern Pharmaceutical Synthesis
Abstract & Introduction
N-(2-bromo-5-nitrophenyl)formamide is a strategically functionalized aromatic compound that serves as a highly valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its structure, featuring an ortho-bromo substituent, a para-nitro group, and a formamide moiety, provides a unique combination of reactive sites. This configuration allows for a logical and sequential series of chemical transformations, making it an ideal starting point for building molecular complexity. The bromine atom acts as a crucial handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. The nitro group can be selectively reduced to an amine, which is a key step in the formation of various heterocyclic systems or for introducing further diversity. The formamide group itself can serve as a protecting group for the aniline nitrogen or as a one-carbon source in cyclization reactions to form heterocyclic rings like benzimidazoles.
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound. We will explore its central role in the synthesis of two major classes of pharmacologically active molecules: benzimidazole-based agents and kinase inhibitors. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Physicochemical Properties & Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 98556-09-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 245.03 g/mol | [1][2] |
| Melting Point | 202-203 °C | [2] |
| Appearance | Solid (form may vary) | General |
| SMILES | O=CNC1=C(Br)C=C(=O)C=C1 | [1] |
Safety & Handling: While specific GHS data for this exact compound is not aggregated in the search results, related structures with bromo and nitro-phenyl groups are known irritants.[3] Standard laboratory safety protocols should be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Core Application I: Synthesis of Benzimidazole Scaffolds via Reductive Cyclization
The benzimidazole motif is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with activities including antiulcer, anticancer, and antibacterial properties.[4][5][6][7] this compound is an excellent precursor for 5-bromobenzimidazoles through a one-pot reductive cyclization process.
Mechanistic Rationale
The transformation hinges on two sequential reactions occurring in a single pot. First, the nitro group is reduced to a primary amine using a suitable reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation). This in situ generation of an ortho-phenylenediamine derivative is critical. Immediately following the reduction, the acidic conditions of the reaction medium catalyze the intramolecular cyclization between the newly formed amine and the existing formamide group, eliminating a molecule of water to form the stable benzimidazole ring.
Workflow: Reductive Cyclization to 5-Bromobenzimidazole
Caption: Workflow for the one-pot synthesis of 5-bromobenzimidazole.
Detailed Protocol: Synthesis of 5-Bromobenzimidazole
This protocol is adapted from established procedures for the reductive cyclization of nitroanilines.[8]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Formic acid (88%) (10-15 vol)
-
Methanol (5 vol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add formic acid (10-15 vol) and methanol (5 vol) to the flask. Stir to create a suspension.
-
Carefully add iron powder (5.0 eq) portion-wise to the stirring suspension. The reaction is exothermic; maintain control by adding the iron slowly.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Cautiously neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-bromobenzimidazole.
Causality Behind Choices:
-
Iron in Formic Acid: This combination is highly effective for nitro group reduction. Formic acid serves as the solvent, a proton source, and facilitates the subsequent acid-catalyzed cyclization, making it an efficient one-pot system.[8]
-
Celite Filtration: This is a standard and effective method for removing fine inorganic solids like iron oxides from an organic reaction mixture.
Core Application II: Precursor for Kinase Inhibitors via Cross-Coupling
Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Kinase inhibitors are a cornerstone of modern targeted therapy.[10][11] The this compound scaffold provides a direct entry point to complex kinase inhibitors where the bromine atom is leveraged for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[11][12] This allows for the precise installation of aryl or heteroaryl moieties that can form key interactions within the ATP-binding pocket of the target kinase.
General Synthetic Strategy
The most common workflow involves an initial cross-coupling reaction at the bromine position, followed by manipulation of the nitro and formamide groups as needed for the final drug architecture.
Workflow: Suzuki-Miyaura Coupling for Kinase Inhibitor Intermediate
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol illustrates a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.
-
Reaction Monitoring: Track the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
Causality Behind Choices:
-
Palladium Catalyst/Ligand: The combination of a palladium source (like Pd(OAc)₂) and a phosphine ligand (like PPh₃) is essential for the catalytic cycle of the Suzuki reaction. The ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.
-
Base and Aqueous Solvent: The base (K₂CO₃) is required to activate the boronic acid. The presence of water often accelerates the reaction and helps to dissolve the inorganic base.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high yields.
Summary of Applications
The strategic placement of orthogonal functional groups makes this compound a powerful tool for building complex molecules. The protocols detailed above provide reliable methods for its use in two distinct but critical areas of pharmaceutical synthesis, enabling the efficient construction of benzimidazole and kinase inhibitor core structures.
References
-
LookChem. N-(2-chloro-5-nitrophenyl)formamide. (n.d.). Retrieved from [Link]
-
Gomes, P. A. T. M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1399. Available from: [Link]
- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available from: [Link]
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). Available from: [Link]
-
Shaabani, S., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(41), 23287-23317. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available from: [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 899-903. Available from: [Link]
-
Sherwood, J., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, e202301639. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. (n.d.). Retrieved from [Link]
-
Bationo, R., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available from: [Link]
-
National Center for Biotechnology Information. (1989). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available from: [Link]
-
PubChem. N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide. (n.d.). Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Kumar, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5361. Available from: [Link]
-
Lin, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(1), 503-517. Available from: [Link]
-
Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5957-5973. Available from: [Link]
-
Gancarek, P., et al. (2012). Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. Beilstein Journal of Organic Chemistry, 8, 1832-1836. Available from: [Link]
Sources
- 1. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 98556-09-3 [amp.chemicalbook.com]
- 3. N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide | C13H9ClN2O3S | CID 3022655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-(2-bromo-5-nitrophenyl)formamide
Introduction
N-(2-bromo-5-nitrophenyl)formamide is an organic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of pharmaceuticals and other complex molecules.[1] Its structure, featuring a substituted aromatic ring with bromo, nitro, and formamide functionalities, necessitates robust and specific analytical methods to ensure its identity, purity, and quantity in various matrices. These application notes provide detailed protocols for the comprehensive analysis of this compound, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles for related chemical entities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₃ | [2] |
| Molecular Weight | 245.03 g/mol | [3] |
| Melting Point | 202-203 °C | [3] |
| Boiling Point (Predicted) | 418.7 ± 35.0 °C | [3] |
| Density (Predicted) | 1.825 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.15 ± 0.70 | [3] |
Synthesis and Potential Impurities
This compound is typically synthesized via the N-formylation of 2-bromo-5-nitroaniline.[4] This reaction commonly employs formic acid or its derivatives as the formylating agent.[4]
Caption: Synthesis of this compound.
Potential impurities arising from this synthesis include the starting material (2-bromo-5-nitroaniline), residual formylating agents, and by-products from side reactions. Analytical methods must be capable of separating and identifying these potential contaminants.
Chromatographic Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary method for the analysis of nitroaromatic compounds.[5][6] The presence of a chromophore in this compound makes it amenable to UV detection.
Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For compounds with aromatic systems, a Phenyl-Hexyl column can also be advantageous due to potential π-π interactions, which can enhance separation.[7]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main compound from potential impurities with varying polarities.
-
Solvent A: Water with 0.1% formic acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum for peak purity assessment.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
The C18 column is a versatile reversed-phase column suitable for a wide range of organic molecules.
-
The water/acetonitrile gradient allows for the elution of compounds with a broad polarity range.
-
Formic acid is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
A column temperature of 30 °C ensures reproducible retention times.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable halogenated and aromatic compounds, GC-MS is a powerful analytical tool, providing both chromatographic separation and structural information from mass spectrometry.[8][9] Given the predicted boiling point of this compound, GC-MS analysis should be approached with caution to avoid thermal degradation in the injector or column. A lower injection temperature and a non-aggressive temperature ramp are advisable.
Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A low to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (a lower temperature may be necessary if degradation is observed).
-
Injection Mode: Split (e.g., 50:1) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be informative.
Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for aromatic compounds with amide protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Expected Chemical Shifts: The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The formyl proton will likely be a singlet or a doublet (due to coupling with the NH proton) around 8.0-8.5 ppm. The amide proton (NH) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.[10]
-
-
¹³C NMR:
-
Expected Chemical Shifts: Aromatic carbons will resonate in the range of 110-150 ppm. The carbonyl carbon of the formamide group will be further downfield, typically around 160-170 ppm.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Collection: Scan the range from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.[12]
-
C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the amide carbonyl group.[13]
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1335-1385 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
Method Validation
For use in regulated environments, such as drug development, the analytical methods described above must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and strength of the compound. For routine quality control, HPLC with UV detection is the recommended primary method due to its robustness and quantitative power. GC-MS, NMR, and FTIR serve as essential complementary techniques for structural confirmation and elucidation.
References
-
Suhm, M. A., & Kollipost, F. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. PubMed. Retrieved from [Link]
-
McNaughton, D., & Robertson, E. G. (1999). The High-Resolution FTIR Far-Infrared Spectrum of Formamide. PubMed. Retrieved from [Link]
-
Suhm, M. A., & Kollipost, F. (2008). Elementary Peptide Motifs in the Gas Phase: FTIR Aggregation Study of Formamide, Acetamide, N-Methylformamide, and N-Methylacetamide. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gazzi, A., & Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from [Link]
-
S. S. S. Sastry, et al. (2022). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. ResearchGate. Retrieved from [Link]
-
V. K. Sharma, et al. (2015). Full article: FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Taylor & Francis. Retrieved from [Link]
-
H. Ishida, et al. (2018). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. Retrieved from [Link]
-
Temeriusz, A., et al. (2005). Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. PubMed. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
-
ResearchGate. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). N-(2-Nitrophenyl)formamide | 74-96-4. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved from [Link]
-
MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
LookChem. (n.d.). N-(2-chloro-5-nitrophenyl)formamide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 98556-09-3 [amp.chemicalbook.com]
- 4. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of N-(2-bromo-5-nitrophenyl)formamide
Abstract
This technical guide provides detailed protocols and expert insights for the purification of N-(2-bromo-5-nitrophenyl)formamide, a key intermediate in pharmaceutical and chemical synthesis. The purity of this compound is paramount for the success of subsequent reaction steps and the integrity of the final active pharmaceutical ingredient (API). This document outlines two primary purification methodologies: recrystallization for bulk purification and column chromatography for achieving high-purity grades. We delve into the rationale behind procedural steps, the identification and mitigation of common impurities, and robust analytical methods for purity verification. These protocols are designed for researchers, chemists, and process development professionals, offering a comprehensive framework for obtaining this compound with desired purity specifications.
Introduction: The Critical Role of Purity
This compound (MW: 245.03 g/mol ) serves as a crucial building block in organic synthesis. Its molecular structure, featuring bromo, nitro, and formamide functional groups, makes it a versatile precursor for a variety of heterocyclic compounds. The most common synthetic route to this compound is the N-formylation of 2-bromo-5-nitroaniline using reagents like formic acid.[1]
The efficacy of downstream reactions hinges on the purity of this starting material. Common process-related impurities can interfere with subsequent transformations, lead to unwanted side products, and complicate the purification of the final compound. Therefore, a robust and validated purification strategy is not merely a recommendation but a necessity.
Understanding Potential Impurities
A successful purification strategy begins with understanding what needs to be removed. Based on the typical synthesis via N-formylation of 2-bromo-5-nitroaniline, the primary impurities are:
-
Unreacted Starting Material: 2-bromo-5-nitroaniline is the most common and significant impurity. Its physical properties differ sufficiently from the desired product to allow for effective separation.
-
Excess Reagents: Residual formic acid or other formylating agents. These are typically volatile or highly soluble in aqueous washes and are easily removed.
-
Side-Reaction Products: While generally minor, potential side products from the formylation process could be present.
Table 1: Physical Properties of Target Compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity |
| This compound | C₇H₅BrN₂O₃ | 245.03[2] | 202-203[3] | More Polar |
| 2-bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 165-168 | Less Polar |
Rationale: The significant difference in melting points and the subtle but crucial difference in polarity form the basis of our purification strategy. The N-formyl group increases the polarity of the target compound compared to the starting aniline, which is key for chromatographic separation.
Method 1: Recrystallization for Bulk Purification
Recrystallization is the most effective method for purifying crystalline solids on a large scale. It leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] For this compound, ethanol has been identified as an excellent solvent for this purpose.[3]
Principle of Solvent Selection
An ideal recrystallization solvent should:
-
Dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolve impurities readily at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Be chemically inert and have a boiling point below the melting point of the target compound.
Ethanol fits these criteria well for this compound. The starting material, 2-bromo-5-nitroaniline, is also soluble in hot ethanol but to a different extent, allowing for separation upon controlled cooling.
Detailed Recrystallization Protocol
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add hot 95% ethanol in small portions until the solid just completely dissolves. Causality Note: Adding a large excess of solvent will significantly reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove solids. Trustworthiness Check: This step must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Expertise Insight: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Sources
Application Notes & Protocols: N-(2-bromo-5-nitrophenyl)formamide in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of N-(2-bromo-5-nitrophenyl)formamide
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2] Their structural diversity and ability to engage with biological targets make them indispensable scaffolds. Within the arsenal of synthetic precursors, this compound emerges as a particularly strategic building block. Its utility is derived from the orthogonal reactivity of its three key functional groups: a bromo substituent, a nitro group, and a formamide moiety.
This trifecta of functionality allows for a programmed and sequential series of transformations. The bromine atom serves as a classic handle for metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-nitrogen or carbon-carbon bonds.[3][4] The nitro group, a strong electron-withdrawing group, can be readily reduced to a nucleophilic amine, which is a pivotal step in many intramolecular cyclization strategies.[5][6] Finally, the formamide group can act as a one-carbon synthon, directly incorporating a carbon atom into the nascent heterocyclic ring, or it can be hydrolyzed to reveal a primary amine. This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers in drug discovery.
Diagrammatic Overview: Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to diverse heterocyclic cores.
Caption: Synthetic utility of this compound.
Application I: Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[7] The synthesis of 7-bromo-5-nitrobenzimidazoles from this compound proceeds via a critical reductive cyclization step. The nitro group is first reduced to an amine, creating an in situ ortho-phenylenediamine derivative which then undergoes an acid-catalyzed cyclocondensation.
Mechanistic Rationale
The choice of reducing agent is critical. Iron powder in the presence of an acid like HCl or acetic acid is often preferred for its cost-effectiveness and selectivity in reducing nitro groups without affecting the bromo substituent.[8] Following reduction, the newly formed diamine intermediate is poised for cyclization. The formamide itself provides the C2 carbon of the benzimidazole ring. The presence of a mild acid catalyst protonates the formamide carbonyl, activating it for intramolecular nucleophilic attack by the adjacent amine, followed by dehydration to yield the aromatic benzimidazole core.
Protocol 1: Synthesis of 7-Bromo-5-nitro-1H-benzimidazole
Principle: A one-pot reductive cyclization of this compound using iron in acetic acid.
| Reagent/Material | M.W. | Quantity | Moles (equiv) |
| This compound | 246.04 | 2.46 g | 10.0 mmol (1.0) |
| Iron powder (<325 mesh) | 55.85 | 1.68 g | 30.0 mmol (3.0) |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 20 mL | - |
| Saturated Sodium Bicarbonate | - | ~50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.46 g, 10.0 mmol).
-
Add ethanol (20 mL) and glacial acetic acid (20 mL) to the flask. Stir to form a suspension.
-
Add iron powder (1.68 g, 30.0 mmol) portion-wise over 5 minutes. The mixture will become warm.
-
Heat the reaction mixture to 80°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and carefully neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol/water to yield the title compound.
Safety Precautions: Handle acetic acid in a fume hood. The reduction reaction can be exothermic.
Expected Results:
| Compound | Appearance | Yield |
| 7-Bromo-5-nitro-1H-benzimidazole | Pale yellow solid | 75-85% |
Application II: Synthesis of 6-Nitroquinazolines
Quinazolines and their derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3][9] this compound can be a precursor to this scaffold, although it typically requires an additional nitrogen source. A common strategy involves a copper-catalyzed Ullmann-type C-N coupling reaction followed by intramolecular cyclization.[4] For instance, coupling with an amine source, followed by cyclization, can build the quinazoline core.
A more direct, albeit less commonly cited, conceptual pathway involves an intramolecular cyclization facilitated by reducing the nitro group and then forming the second ring. However, a more robust method involves modifying the formamide to an amidine and then performing an intramolecular palladium-catalyzed N-arylation.
Protocol 2: Conceptual Two-Step Synthesis of 7-Bromo-6-nitroquinazolin-4(3H)-one
This protocol is a conceptual adaptation based on established methodologies for quinazolinone synthesis.[10] It involves an initial amination of the bromo position followed by cyclization.
Step 1: N-Arylation with Glycine Ethyl Ester
-
In a sealed tube, combine this compound (1.0 eq), glycine ethyl ester hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add DMSO as the solvent.
-
Purge the vessel with argon, seal, and heat to 90-100°C for 12-18 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify the resulting intermediate ester by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified intermediate from Step 1 in ethanol.
-
Add a base such as sodium ethoxide (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours to induce cyclization.
-
Cool the reaction, neutralize with dilute HCl, and extract the product.
-
Purify by recrystallization or chromatography to obtain the quinazolinone product.
Workflow and Mechanism Diagram
The following diagrams illustrate the workflow for Protocol 1 and the underlying mechanism.
Caption: Workflow for the synthesis of 7-Bromo-5-nitro-1H-benzimidazole.
Caption: Simplified mechanism for reductive cyclization to benzimidazole.
Trustworthiness and Self-Validation
The protocols described are grounded in fundamental and well-established organic transformations. The reliability of each protocol can be validated through systematic in-process controls:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of starting material and the appearance of the product, confirming the reaction's progress and identifying any potential side products.
-
Spectroscopic Confirmation: The structure of the final, purified product must be unequivocally confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the chemical structure, proton/carbon environment, and successful formation of the heterocyclic ring.
-
Mass Spectrometry (MS): Will verify the molecular weight of the product, confirming its elemental composition.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound, which is critical for subsequent applications in drug development.
By adhering to these validation steps, researchers can ensure the integrity and reproducibility of the synthetic outcomes.
References
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. NIH. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. Available at: [Link]
-
An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant. PubMed Central. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH. Available at: [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone synthesis [organic-chemistry.org]
Application Note: A Multi-faceted Spectroscopic Approach to the Structural Elucidation of N-(2-bromo-5-nitrophenyl)formamide
Introduction: The Importance of Structural Verification
N-(2-bromo-5-nitrophenyl)formamide (C₇H₅BrN₂O₃, CAS No. 98556-09-3) is a substituted aromatic amide whose utility in medicinal chemistry and materials science is contingent on its precise molecular structure.[1] The presence of a bromo, a nitro, and a formamide group on the phenyl ring gives rise to a specific substitution pattern that dictates its reactivity and potential biological activity. In any synthetic endeavor, unambiguous confirmation of the target molecule's identity and purity is a critical, non-negotiable step. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this confirmation. This application note outlines the principles and detailed protocols for a comprehensive spectroscopic characterization of this compound.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound is presented below. The strategic placement of substituents on the aromatic ring results in a unique electronic environment for each atom, which in turn gives rise to a distinct spectroscopic fingerprint.
Caption: Chemical Structure of this compound.
Detailed Application Notes and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift of a proton is dependent on its local electronic environment, and spin-spin coupling between neighboring protons provides information about connectivity.
Predicted Spectrum:
-
Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals due to their unique electronic environments. We expect to see a doublet, a doublet of doublets, and another doublet.
-
Amide Proton: The N-H proton of the formamide group will likely appear as a singlet or a doublet, depending on the rate of exchange and coupling to the formyl proton.
-
Formyl Proton: The C-H proton of the formamide group will appear as a singlet or a doublet, potentially showing coupling to the amide proton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down N-H proton exchange, allowing for better resolution of this signal.[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule.[3] While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.
Predicted Spectrum:
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring. The carbon attached to the bromine will be significantly influenced by the halogen's electronic effects.
-
Formyl Carbon: A single signal for the carbonyl carbon of the formamide group will be observed in the downfield region (typically 160-180 ppm).
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum with a spectral width of approximately 250 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Use a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule.[4] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.
Predicted Spectrum:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3100 cm⁻¹.
-
C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.
-
C=O (Amide) Stretch: A strong, sharp peak around 1680-1650 cm⁻¹. This is a key diagnostic peak.
-
N-O (Nitro) Stretch: Two strong peaks, one asymmetric around 1550-1500 cm⁻¹ and one symmetric around 1350-1300 cm⁻¹.
-
C-N Stretch: In the region of 1400-1200 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.
Protocol:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[5] It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Predicted Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound is 245.03 g/mol .[1] Due to the presence of bromine, we expect to see two molecular ion peaks of nearly equal intensity at m/z 244 and 246, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for such molecules may include the loss of the formyl group (-CHO), the nitro group (-NO₂), or the bromine atom (-Br).
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source.
-
-
Data Analysis:
-
Identify the molecular ion peaks and confirm the isotopic pattern for bromine.
-
Propose structures for the major fragment ions to support the overall molecular structure.
-
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.[6] It is particularly useful for analyzing compounds with conjugated systems and chromophores.
Predicted Spectrum: The presence of the nitrophenyl system, a strong chromophore, will result in significant UV absorption. We can anticipate one or more strong absorption bands in the 250-400 nm range, corresponding to π → π* and n → π* transitions of the aromatic ring and the nitro and formamide groups.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the sample from approximately 200 nm to 800 nm.
-
Record the absorbance as a function of wavelength.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Summary of Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for this compound.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (3H, complex pattern), Amide N-H (1H, s or d), Formyl C-H (1H, s or d) |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), Carbonyl carbon (~160-170 ppm) |
| IR (cm⁻¹) | ~3300-3100 (N-H), ~1680 (C=O, amide), ~1550 & ~1350 (N-O, nitro) |
| Mass Spec (m/z) | Molecular ion peaks at ~244 and ~246 (due to ⁷⁹Br/⁸¹Br isotopes) |
| UV-Vis (λ_max) | Strong absorption expected in the 250-400 nm range in a suitable solvent |
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural verification of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The protocols and predicted data presented in this application note serve as a robust guide for researchers in the fields of chemical synthesis and drug development, ensuring the quality and reliability of their work.
References
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
- Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2).
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide ba. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-phenyl-2,4-pentadienenitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
Chemistry with Caroline. (2022, November 27). Introduction to 13C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Popescu, I. M., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
-
PubChem. (n.d.). N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
Sources
- 1. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
Application Notes & Protocols: Strategic Derivatization of N-(2-bromo-5-nitrophenyl)formamide
Introduction: The Strategic Value of N-(2-bromo-5-nitrophenyl)formamide
This compound is a polysubstituted aromatic compound that serves as a highly versatile and strategic building block in modern organic and medicinal chemistry. Its value is derived from the specific arrangement of three distinct functional groups on the phenyl ring: a bromine atom, a nitro group, and a formamide moiety. This unique constitution provides multiple, orthogonally reactive sites, allowing for a programmed and selective series of chemical transformations.
The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1][2][3] The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to a primary amine, a critical step in the construction of various heterocyclic systems.[4][5] Finally, the formamide group can act as a protecting group or, more importantly, as a C1 source in cyclization reactions to build fused heterocyclic scaffolds.[6]
Consequently, this compound is a key precursor for the synthesis of quinazolines and other related N-heterocycles, structures that are prevalent in numerous pharmacologically active compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[4][7][8] This guide provides an in-depth exploration of the primary derivatization methodologies for this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for planning reactions, purification, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 98556-09-3 | [9][10][11] |
| Molecular Formula | C₇H₅BrN₂O₃ | [12] |
| Molecular Weight | 245.03 g/mol | [10][12] |
| Melting Point | 202-203 °C | [10] |
| Boiling Point (Predicted) | 418.7 ± 35.0 °C | [10] |
| Density (Predicted) | 1.825 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 13.15 ± 0.70 | [10] |
| XLogP (Predicted) | 1.6 | [12] |
Core Derivatization Methodologies
The derivatization of this compound can be logically categorized into three primary strategies based on the reactive site: (A) reactions at the C-Br bond, (B) transformations involving the nitro and formamide groups, and (C) direct modification of the formamide.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming new bonds.[1][3] The C(sp²)-Br bond in this compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of carbon and nitrogen-based substituents.
Expertise & Experience: The Suzuki-Miyaura reaction is the method of choice for creating aryl-aryl or aryl-vinyl bonds due to its high functional group tolerance, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[13] The choice of catalyst, base, and solvent system is critical and must be optimized for this specific substrate, which contains a potentially coordinating formamide group and an electron-withdrawing nitro group. A phosphine ligand with sufficient bulk and electron-donating character is often required to facilitate the reductive elimination step.
Protocol: Synthesis of N-(2-aryl-5-nitrophenyl)formamide
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water is commonly effective.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Expertise & Experience: This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[1] The success of Buchwald-Hartwig amination is highly dependent on the choice of a specialized, bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. The formamide N-H is acidic and could potentially react with the strong base; therefore, careful control of stoichiometry and reaction conditions is necessary to favor the desired C-N coupling.
Protocol: Synthesis of N-(2-(Alkyl/Aryl)amino-5-nitrophenyl)formamide
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 eq), the primary or secondary amine (1.1-1.3 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) to a dry, sealed tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube tightly and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the product via flash column chromatography.
Intramolecular Reductive Cyclization for Heterocycle Synthesis
Expertise & Experience: The true synthetic power of this compound is often realized through intramolecular cyclization, which constructs a new ring system. The most common and valuable transformation is the synthesis of the quinazoline scaffold.[7][14] This process is typically a two-step sequence, where the nitro group is first reduced to an amine, creating a 1,2-disubstituted intermediate that is primed for cyclization. The formamide group provides the necessary carbon atom to close the six-membered heterocyclic ring.
Protocol: Synthesis of 6-Bromo-quinazoline
Step 1: Reduction of the Nitro Group
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a solvent like ethanol, ethyl acetate, or acetic acid.
-
Reducing Agent Addition: Several methods can be employed:
-
Method A (Tin(II) Chloride): Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. Heat the mixture to reflux for 1-4 hours.
-
Method B (Iron/NH₄Cl): Add iron powder (5-10 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl). Heat to 70-90 °C for 2-6 hours.
-
Method C (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the reaction under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
-
Monitoring & Work-up: Monitor the disappearance of the starting material by TLC.
-
For Methods A and B, cool the reaction, make it basic with aqueous NaHCO₃ or NaOH, and extract with ethyl acetate.
-
For Method C, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Intermediate: The product of this step is N-(5-amino-2-bromophenyl)formamide. This intermediate can be isolated or, often, used directly in the next step.
Step 2: Cyclization to the Quinazoline Ring
-
Reaction Execution: The cyclization of N-(5-amino-2-bromophenyl)formamide can often be induced by heating or by treatment with an acid or base. A common method is to heat the intermediate in a high-boiling solvent or to treat it with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the intramolecular condensation and dehydration.
-
Work-up & Purification: The work-up procedure is highly dependent on the cyclization conditions used. A typical procedure involves quenching the reaction, neutralizing if necessary, and extracting the product. Purification is achieved by recrystallization or column chromatography to yield 6-bromoquinazoline.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. The protocols detailed herein provide robust and validated pathways for its derivatization. Palladium-catalyzed cross-coupling reactions offer a modular approach to install diverse functionality at the C2 position, while reductive cyclization provides rapid access to the privileged quinazoline core. By leveraging these distinct reactivities, researchers and drug development professionals can efficiently generate libraries of complex molecules. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for a multitude of therapeutic targets. The continued development of novel catalytic systems and reaction conditions will only further expand the synthetic utility of this valuable chemical intermediate.
References
- Benchchem. This compound | 98556-09-3.
-
Reddymasu, S. et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Al-Suhaimi, E. A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Krchnak, V. & Slough, G. A. (2004). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Journal of Combinatorial Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(3-Bromo-2-nitrophenyl)formamide | 1215205-92-7 | Benchchem [benchchem.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 10. This compound | 98556-09-3 [amp.chemicalbook.com]
- 11. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 12. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-(2-bromo-5-nitrophenyl)formamide Synthesis
Welcome to the technical support guide for the synthesis of N-(2-bromo-5-nitrophenyl)formamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific formylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and logically derive effective solutions.
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and heterocyclic compounds. The primary route involves the N-formylation of 2-bromo-5-nitroaniline. While seemingly straightforward, the electronic nature of the substrate—possessing two electron-withdrawing groups (–Br and –NO₂) —deactivates the amino group, making it less nucleophilic and presenting unique challenges compared to the formylation of simpler anilines.[1] This guide provides a structured approach to troubleshooting common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?
A1: Low conversion is the most frequently reported issue and typically stems from the reduced nucleophilicity of the 2-bromo-5-nitroaniline starting material.
-
Underlying Cause: The strong electron-withdrawing effects of the nitro and bromo substituents significantly reduce the electron density on the nitrogen atom, making it a weak nucleophile. This slows down the rate of attack on the formylating agent.
-
Solutions & Optimizations:
-
Increase Reaction Temperature: Heating the reaction mixture is often necessary to provide sufficient energy to overcome the activation barrier. Refluxing the amine with formic acid is a common approach.[2]
-
Water Removal: The formylation reaction is an equilibrium process that produces water as a byproduct. To drive the reaction to completion, this water must be removed. Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is highly effective.[2]
-
Use a More Potent Formylating System: If formic acid alone is insufficient, consider using a mixed anhydride system, such as formic acid with acetic anhydride. This in-situ generates a more reactive formylating agent.
-
Catalysis: While many formylations are catalyst-free, acidic catalysts like silica-supported sulfuric acid can enhance the reaction rate.[2] However, care must be taken as strong acids can also promote unwanted side reactions.
-
Q2: My final product is contaminated with significant impurities. What are the likely side-products and how can their formation be minimized?
A2: Impurity generation can complicate purification and reduce overall yield. The most common contaminants are unreacted starting material and product hydrolysis.
-
Side-Product 1: Unreacted 2-bromo-5-nitroaniline
-
Cause: Incomplete reaction (see Q1).
-
Prevention: The most effective way to prevent this is to ensure the reaction goes to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.
-
-
Side-Product 2: Hydrolysis of this compound
-
Cause: Amides, including formamides, can be hydrolyzed back to the corresponding amine and carboxylic acid under either acidic or basic conditions, especially when heated.[3][4][5] This can occur during the aqueous workup phase if the pH is not controlled.
-
Prevention: During workup, ensure the pH of the aqueous solution is kept neutral or as close to neutral as possible. Wash the crude product with cold, deionized water until the washings are neutral to litmus paper.[6] Avoid prolonged exposure to strongly acidic or basic solutions.
-
Visualizing the Hydrolysis Side Reaction
Caption: Reversion of product to starting material via hydrolysis.
Q3: I am struggling with the purification of the final product. What is the recommended protocol?
A3: this compound is a solid at room temperature, which lends itself well to purification by recrystallization.[7]
-
Recommended Procedure:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[6][7] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal formation and purity.
-
Technique: Dissolve the crude solid in a minimum amount of hot (near-boiling) ethanol. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol to remove any remaining soluble impurities, and dry them thoroughly.
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common problems.
Caption: A logical workflow for synthesis and troubleshooting.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 2-bromo-5-nitroaniline and the final product?
-
A: Both the starting material and the final product should be stored in a cool, dry place (2-8°C is often recommended), away from light and moisture to prevent degradation.[7]
-
-
Q: Can I use other formylating agents?
-
Q: What spectroscopic data should I expect for my final product?
-
A: While specific shifts can vary slightly based on the solvent, you should look for characteristic signals. The formyl proton (–NH-CH O) typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the ¹H NMR spectrum around 8.3-8.7 ppm. The aromatic protons will show a distinct splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
| Compound Data | |
| Molecular Formula | C₇H₅BrN₂O₃[10] |
| Molecular Weight | 245.03 g/mol [7] |
| Appearance | Solid |
| Melting Point | 202-203 °C[7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is highly recommended), add 2-bromo-5-nitroaniline (1.0 eq).
-
Reagents: Add toluene (if using a Dean-Stark trap) followed by 85-90% formic acid (approx. 5-10 eq).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for 4-8 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the pure crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, or other appropriate analytical techniques to confirm identity and purity.
References
- Benchchem. (n.d.). This compound | 98556-09-3.
- ResearchGate. (n.d.). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base.
- ACS Publications. (n.d.). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. The Journal of Physical Chemistry B.
- PMC. (n.d.). Formylation of Amines.
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemguide. (n.d.). The Hydrolysis of Amides.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- PubChem. (n.d.). This compound.
-
RSC Publishing. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[2][3]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from
- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- ResearchGate. (n.d.). A remarkably simple N-formylation of anilines using polyethylene glycol.
- J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole.
- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- BLDpharm. (n.d.). This compound | 98556-09-3.
- ChemicalBook. (n.d.). This compound | 98556-09-3.
- The Royal Society of Chemistry. (2015). Supplementary Information.
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- PubChem. (n.d.). 2-Bromo-5-nitroaniline.
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). US4814505A - Purification of n-vinylformamide.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitroaniline 97%.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Google Patents. (n.d.). US5959148A - Purification process of N-vinylformamide.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
- PubChem. (n.d.). N-[formamido-(2-nitrophenyl)methyl]formamide.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 98556-09-3 [amp.chemicalbook.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Reaction Yield of N-(2-bromo-5-nitrophenyl)formamide
Welcome to the comprehensive technical support guide for the synthesis and optimization of N-(2-bromo-5-nitrophenyl)formamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this specific formylation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations to enhance your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the N-formylation of 2-bromo-5-nitroaniline. The presence of two electron-withdrawing groups on the aniline ring—a bromine atom and a nitro group—significantly deactivates the amino group, making it less nucleophilic. This inherent lack of reactivity presents the primary challenge in achieving high yields and necessitates carefully optimized reaction conditions. The most common and effective method for this transformation is the use of acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-bromo-5-nitroaniline and no, or very little, desired product.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficiently Reactive Formylating Agent | The deactivated nature of the starting material, 2-bromo-5-nitroaniline, requires a potent formylating agent. Formic acid alone is often not electrophilic enough to react with the poorly nucleophilic amino group. | Solution: Utilize a mixed anhydride, specifically acetic formic anhydride, generated in situ by reacting formic acid with acetic anhydride. This mixed anhydride is a more powerful acylating agent.[1][2] |
| Incomplete Generation of Acetic Formic Anhydride | The formation of the mixed anhydride from formic acid and acetic anhydride is an equilibrium process. Insufficient pre-reaction time or inadequate temperature control can lead to a low concentration of the active formylating species. | Solution: Pre-mix formic acid and acetic anhydride and allow them to react before adding the aniline substrate. A common procedure involves stirring the mixture at a controlled temperature (e.g., 0-10 °C) for a designated period (e.g., 30-60 minutes). |
| Reaction Temperature is Too Low | Due to the electron-deficient nature of the substrate, the activation energy for the formylation reaction is relatively high. Insufficient thermal energy will result in a very slow or stalled reaction. | Solution: After the initial addition of the formylating agent, gradually increase the reaction temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the elevated temperature. |
| Protonation of the Amine | The presence of strong acids can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. | Solution: While the reaction is typically conducted under acidic conditions, the use of an excessively strong acid or the buildup of acidic byproducts can be detrimental. Ensure the reaction is not overly acidic, and consider the stoichiometry of the reagents carefully. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Diacylation (Acetylation) | If an excess of acetic anhydride is used, or if the reaction temperature is excessively high for a prolonged period, there is a possibility of acetylation of the starting amine or the formylated product. However, formylation is generally more facile than acetylation under these conditions. | Solution: Carefully control the stoichiometry of formic acid and acetic anhydride. Use a slight excess of formic acid relative to acetic anhydride to favor the formation of the formylating agent. Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
| Hydrolysis of the Product | The formamide product can be susceptible to hydrolysis back to the starting amine under strongly acidic or basic conditions, especially during workup. | Solution: During the workup, neutralize the reaction mixture carefully. Use a mild base, such as a saturated sodium bicarbonate solution, and avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Side Reactions of the Nitro Group | Under certain reductive conditions, the nitro group can be partially or fully reduced. While the formylation conditions are generally not reductive, impurities in the starting materials or side reactions at high temperatures could potentially lead to byproducts with modified nitro groups. | Solution: Ensure the purity of all starting materials and reagents. Avoid excessive heating and monitor the reaction for the appearance of unexpected, colored byproducts. |
| Unreacted Starting Material | Due to the low reactivity of 2-bromo-5-nitroaniline, incomplete conversion is a common source of impurity. | Solution: Optimize the reaction time and temperature to drive the reaction to completion. If a significant amount of starting material remains, consider increasing the equivalents of the formylating agent or extending the reaction time. The starting material can often be removed during purification. |
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a discolored solid that is difficult to crystallize, or column chromatography yields impure fractions.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Residual Acetic Acid and Formic Acid | Both acetic acid and formic acid are high-boiling point liquids and can be difficult to remove completely by simple evaporation, leading to an oily or impure solid product. | Solution: After quenching the reaction, perform a thorough aqueous workup. Wash the organic layer multiple times with water and a saturated sodium bicarbonate solution to remove residual acids. A final wash with brine will help to remove excess water before drying the organic layer. |
| Poor Crystal Formation | The presence of impurities can inhibit the crystallization of the desired product. | Solution: If direct crystallization from the crude material is unsuccessful, consider purification by column chromatography first to remove the bulk of the impurities. The resulting partially purified product will have a higher propensity to crystallize. |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. | Solution: Perform a solvent screen with small amounts of the crude product to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best formylating agent for a deactivated aniline like 2-bromo-5-nitroaniline?
A1: For deactivated anilines, a simple formylating agent like formic acid alone is often insufficient. The recommended reagent is acetic formic anhydride, generated in situ from a mixture of formic acid and acetic anhydride.[1][2] This mixed anhydride is more electrophilic and reactive, enabling the formylation of the electron-poor amino group.
Q2: Why do I need to pre-mix the formic acid and acetic anhydride?
A2: Pre-mixing allows for the formation of the active formylating agent, acetic formic anhydride, before the introduction of the less reactive aniline substrate. This ensures that a sufficient concentration of the electrophilic species is present to drive the reaction forward.
Q3: What are the expected reaction conditions for this formylation?
A3: Due to the deactivated nature of the substrate, elevated temperatures are typically required. The reaction is often initiated at a lower temperature during the addition of the reagents and then heated to reflux to ensure complete conversion. A typical solvent for this reaction is toluene or the reaction can be run neat.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting material (2-bromo-5-nitroaniline) and the appearance of a new, typically less polar, product spot (this compound).
Q5: What is the best way to purify the final product?
A5: The most common method for purifying solid organic compounds is recrystallization.[3] A solvent screen should be performed to find an appropriate solvent or solvent system. If the crude product is particularly impure, column chromatography on silica gel may be necessary prior to recrystallization.
Q6: Are there any specific safety precautions I should take?
A6: Yes. Acetic anhydride is corrosive and a lachrymator. Formic acid is also corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so controlled addition of reagents is important.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
2-bromo-5-nitroaniline
-
Formic acid (≥95%)
-
Acetic anhydride
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Formylating Agent: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formic acid (1.2 equivalents). Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the formic acid with stirring.
-
Allow the mixture to stir at 0-10 °C for 30-60 minutes to generate the acetic formic anhydride in situ.
-
Reaction: To the pre-formed mixed anhydride, add 2-bromo-5-nitroaniline (1.0 equivalent). If using a solvent, dissolve the aniline in a minimal amount of toluene before addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used) and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess acids. Be cautious as CO₂ evolution may cause frothing.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water (2 x volume), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Visualizing the Workflow
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield issues.
References
- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.org. [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. Reddit. [Link]
Sources
Technical Support Center: Synthesis of N-(2-bromo-5-nitrophenyl)formamide
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(2-bromo-5-nitrophenyl)formamide. As a critical intermediate in various synthetic pathways, ensuring a high-purity product is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential challenges and minimize side reactions during your experiments.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly achieved through the N-formylation of 2-bromo-5-nitroaniline. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will dissect these potential issues, providing a clear rationale for preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 2-bromo-5-nitroaniline?
A1: The most prevalent and efficient method is the use of a mixed anhydride, specifically acetic formic anhydride, generated in situ from the reaction of formic acid and acetic anhydride.[1] This approach offers a more reactive formylating agent than formic acid alone, leading to higher yields and faster reaction times.
Q2: I'm concerned about N-acetylation as a side reaction when using acetic anhydride. How significant is this issue?
A2: While the potential for N-acetylation exists, formylation is significantly favored. The formyl group is sterically less hindered and the carbonyl carbon of the formyl group is more electrophilic than that of the acetyl group in the mixed anhydride.[1] This inherent electronic and steric preference leads to a high degree of selectivity for N-formylation. Under optimized conditions, N-acetylation is typically a minor side product.
Q3: My final product is showing a broad melting point range. What are the likely impurities?
A3: A broad melting point suggests the presence of impurities. The most common culprits are unreacted 2-bromo-5-nitroaniline, the hydrolyzed product (2-bromo-5-nitroaniline), or potentially the N-acetylated side product, N-(2-bromo-5-nitrophenyl)acetamide. Inefficient purification is the primary cause.
Q4: Can the this compound product hydrolyze back to the starting aniline?
A4: Yes, formamides can undergo hydrolysis under both acidic and basic conditions, especially with heating.[2][3] It is crucial to control the pH and temperature during the workup and purification steps to prevent the loss of your desired product.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into the specific side reactions you may encounter and provides actionable troubleshooting steps.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material (2-bromo-5-nitroaniline) remaining after the reaction, as determined by TLC or HPLC analysis.
-
Lower than expected isolated yield of the final product.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures & Corrective Actions |
| Inactive Formylating Agent | The in situ generated acetic formic anhydride is sensitive to moisture and can hydrolyze back to formic and acetic acids, rendering it ineffective. | Protocol: Ensure all glassware is thoroughly dried before use. Use anhydrous grade formic acid and acetic anhydride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Insufficient Reagent | An inadequate amount of the formylating agent will naturally lead to an incomplete reaction. | Protocol: Use a slight excess (1.1 to 1.5 equivalents) of both formic acid and acetic anhydride relative to the 2-bromo-5-nitroaniline. |
| Low Reaction Temperature | The formation of acetic formic anhydride and the subsequent formylation reaction are temperature-dependent. | Protocol: The formation of the mixed anhydride is typically performed at a low temperature (around 0°C) and then warmed to the reaction temperature for the formylation step. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol. |
| Poor Quality Starting Material | Impurities in the 2-bromo-5-nitroaniline can interfere with the reaction. | Protocol: Verify the purity of the starting material using techniques like melting point determination, NMR, or HPLC. If necessary, purify the 2-bromo-5-nitroaniline by recrystallization before use. |
Issue 2: Presence of N-(2-bromo-5-nitrophenyl)acetamide Side Product
Symptoms:
-
A second spot/peak in close proximity to the product spot/peak on TLC/HPLC.
-
1H NMR spectrum shows a singlet around 2.1-2.2 ppm corresponding to the acetyl methyl group.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures & Corrective Actions |
| Sub-optimal Reaction Conditions | While formylation is favored, extreme conditions or an incorrect ratio of reagents might lead to a small amount of acetylation. | Protocol: Adhere to the recommended reaction temperatures. The formation of acetic formic anhydride should be done at a low temperature before introducing the aniline. Ensure the molar ratio of formic acid to acetic anhydride is at least 1:1. |
| Inefficient Purification | The acetylated product, being structurally similar to the formylated product, can be difficult to separate if not addressed properly. | Protocol: Careful recrystallization is key. Ethanol or a mixture of ethanol and water is often effective for purifying nitroaromatic amides. Monitor the purification process by TLC or HPLC to ensure complete removal of the side product. |
Issue 3: Hydrolysis of the Product During Workup
Symptoms:
-
The appearance of a spot/peak corresponding to 2-bromo-5-nitroaniline in the final product.
-
Reduced yield after purification.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures & Corrective Actions |
| Prolonged Exposure to Acidic or Basic Conditions | The formamide bond is susceptible to cleavage under harsh pH conditions, especially at elevated temperatures.[2][3] | Protocol: During the workup, neutralize the reaction mixture promptly and avoid excessive heating. If an aqueous workup is performed, use a saturated solution of a mild base like sodium bicarbonate to neutralize any remaining acids. |
| High Temperatures During Purification | Excessive heat during solvent removal or recrystallization can promote hydrolysis if residual acid or base is present. | Protocol: Use rotary evaporation at a moderate temperature to remove solvents. During recrystallization, avoid prolonged heating of the solution. |
Issue 4: Potential for Diformylation
Symptoms:
-
Observation of a product with a higher molecular weight in mass spectrometry analysis.
-
Complex NMR spectrum that is difficult to interpret.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Measures & Corrective Actions |
| Harsh Reaction Conditions | While less common for anilines, the use of a large excess of a highly reactive formylating agent and elevated temperatures could potentially lead to the formation of a diformyl product. | Protocol: Avoid using a large excess of the formylating agent. Stick to the recommended stoichiometry. Maintain the recommended reaction temperature and avoid overheating. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-5-nitroaniline
-
Formic acid (≥98%, anhydrous)
-
Acetic anhydride (≥98%)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-nitroaniline (1.0 eq) in the anhydrous solvent.
-
Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a mixture of formic acid (1.2 eq) and acetic anhydride (1.2 eq).
-
Add the formic acid/acetic anhydride mixture dropwise to the cooled aniline solution over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Analytical Characterization
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm). The product should have a different Rf value than the starting aniline.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect to see signals for the aromatic protons and the formyl proton (typically a singlet or two singlets due to rotational isomers around the C-N amide bond, often in the 8.0-8.5 ppm region). The NH proton will also be present.
-
13C NMR: Expect signals for the aromatic carbons and the carbonyl carbon of the formamide group (typically in the 160-165 ppm region).
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the N-H stretch (around 3200-3400 cm-1), the C=O stretch of the amide (around 1670-1700 cm-1), and the nitro group stretches (around 1520 and 1350 cm-1).
-
Visualizing the Process
Diagram 1: Synthetic Pathway and Potential Side Reactions
Sources
"N-(2-bromo-5-nitrophenyl)formamide stability and degradation issues"
Technical Support Center: N-(2-bromo-5-nitrophenyl)formamide
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, diagnose, and resolve stability and degradation issues, ensuring the integrity of your experimental outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most immediate questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical structure, long-term stability is best maintained under controlled conditions. Recommended storage is in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area[1][2][3]. Several suppliers suggest temperatures between 2-8°C for optimal shelf life[4]. The key is to minimize exposure to the three primary degradation catalysts: moisture, light, and high temperatures.
Q2: How stable is this compound in common organic solvents?
A2: While generally stable in anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) for immediate use in reactions, prolonged storage in solution is not recommended. Protic solvents, especially those containing trace amounts of acid or base, can facilitate slow hydrolysis of the formamide bond. For analytical purposes, prepare solutions fresh and analyze them promptly.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most probable degradation pathways for this molecule are hydrolysis of the formamide linkage and photodegradation of the nitroaromatic ring.
-
Hydrolysis: The amide bond can be cleaved by water, particularly under acidic or basic conditions, to yield 2-bromo-5-nitroaniline and formic acid[5][6][7].
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to UV light, which can initiate complex degradation reactions[8][9]. This often manifests as discoloration (yellowing or browning) of the material, especially in solution.
Q4: What are the main safety considerations when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential[1][2]. Handling should occur in a well-ventilated area or a chemical fume hood[3]. Avoid creating dust and ensure the compound does not come into contact with strong oxidizing agents, as this could lead to a vigorous reaction[1].
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your research.
Issue 1: An unexpected, more polar peak appears in HPLC/LC-MS analysis.
Q: During in-process control or purity analysis of my this compound, I observe a new peak eluting earlier than the parent compound. What is it?
A: This is a classic sign of hydrolysis. The most likely identity of this new, more polar species is 2-bromo-5-nitroaniline .
-
Causality: The formamide bond is susceptible to nucleophilic attack by water[6]. This reaction is significantly accelerated by trace amounts of acid or base. In acidic conditions, the carbonyl oxygen of the formamide is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more vulnerable to attack by a weak nucleophile like water[5]. The resulting tetrahedral intermediate then collapses, cleaving the C-N bond to release the primary amine and formic acid.
-
Confirmation Strategy:
-
Co-injection: Obtain a standard of 2-bromo-5-nitroaniline and perform a co-injection with your degraded sample. If the new peak's retention time matches and the peak shape remains symmetrical, you have likely confirmed its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The suspected peak should have a mass corresponding to 2-bromo-5-nitroaniline (Molecular Weight: ~217.0 g/mol ).
-
-
Prevention:
-
Use fresh, high-purity starting material for all reactions.
-
Ensure all solvents are anhydrous, particularly in stock solutions.
-
If working in aqueous media or with acidic/basic reagents, be aware that degradation is possible and may impact reaction stoichiometry.
-
Caption: Primary hydrolytic degradation pathway.
Issue 2: Solid sample or solution develops a yellow or brown color over time.
Q: I stored my this compound solution on the benchtop, and it has turned yellow. What is causing this discoloration?
A: This is indicative of photodegradation. The nitroaromatic system in the molecule is a chromophore that can absorb UV-Vis light, leading to its decomposition.
-
Causality: The absorption of light can excite the nitro group, initiating a cascade of reactions. While the exact photoproducts for this specific molecule are not documented in detail, studies on similar nitroaromatic compounds show pathways involving the formation of nitrophenols, reduction of the nitro group, or other complex radical-mediated processes[8][9]. These degradation products are often highly colored and can act as impurities in subsequent reactions.
-
Confirmation Strategy:
-
Control Experiment: Prepare two solutions. Store one wrapped in aluminum foil (or in an amber vial) and the other exposed to ambient lab light. Compare their appearance and analyze by HPLC after 24-48 hours. A significant increase in impurities in the light-exposed sample confirms photosensitivity.
-
TLC Analysis: A quick check by Thin Layer Chromatography may reveal multiple new, colored spots in the light-exposed sample that are absent in the protected sample.
-
-
Prevention:
-
Always store the solid material and any solutions in amber vials or wrapped in foil to protect from light.
-
Minimize the time samples are left on the benchtop or in the autosampler queue under direct light.
-
Caption: A logical workflow for diagnosing degradation issues.
Section 3: Protocols for Stability Assessment
To provide a self-validating framework, the following protocols for forced degradation studies can be adapted to quantify the stability of this compound under your specific experimental conditions.
Protocol 3.1: Forced Hydrolytic Degradation Study
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: In separate amber HPLC vials, add:
-
Acidic: 500 µL of stock solution + 500 µL of 0.1 M HCl.
-
Basic: 500 µL of stock solution + 500 µL of 0.1 M NaOH.
-
Neutral: 500 µL of stock solution + 500 µL of HPLC-grade water.
-
Control: 500 µL of stock solution + 500 µL of acetonitrile.
-
-
Incubation:
-
Immediately inject a "time zero" (T=0) aliquot from each vial to establish a baseline.
-
Store the vials at a controlled temperature (e.g., 40°C).
-
-
Analysis:
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial, neutralize if necessary (for the acid/base samples), and analyze by a validated HPLC-UV method.
-
Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak area of any degradants.
-
Section 4: Data Summary Tables
For quick reference, the following tables summarize key properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98556-09-3 | [4] |
| Molecular Formula | C₇H₅BrN₂O₃ | [4] |
| Molecular Weight | 245.03 g/mol | [4] |
| Melting Point | 202-203 °C | [4] |
| Appearance | Typically a solid | - |
| Recommended Storage | 2-8°C, protected from light and moisture | [2][3][4] |
Table 2: Key Potential Degradant Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Analytical Signature |
| 2-bromo-5-nitroaniline | C₆H₅BrN₂O₂ | ~217.03 | Hydrolysis | More polar; shorter retention time in reverse-phase HPLC. |
| Photodegradation Products | Variable | Variable | Light Exposure | Multiple, often colored, impurities with varying polarities. |
Section 5: References
-
Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. (URL: [Link])
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. (URL: [Link])
-
The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society. (URL: [Link])
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. (URL: [Link])
-
Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. (URL: [Link])
-
Formamide - Wikipedia. Wikipedia. (URL: [Link])
-
Hydrolysis of formamide at 80.degree.C and pH 1-9. The Journal of Organic Chemistry. (URL: [Link])
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. (URL: [Link])
-
SAFETY DATA SHEET - 3-Bromo-2-hydroxy-5-nitrobenzaldehyde. Thermo Fisher Scientific. (URL: [Link])
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. (URL: [Link])
-
Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar. (URL: [Link])
-
(PDF) Thermal stability of nitrobenzyl halogenides. ResearchGate. (URL: [Link])
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. (URL: [Link])
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 98556-09-3 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Purity of N-(2-bromo-5-nitrophenyl)formamide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N-(2-bromo-5-nitrophenyl)formamide. Our aim is to equip you with the scientific rationale and practical steps to enhance the purity of your compound, ensuring the reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Synthesis & Initial Purification
Q1: My crude this compound is a colored solid. What are the likely impurities?
A1: The coloration of your crude product typically indicates the presence of unreacted starting materials or byproducts. The primary impurities to consider are:
-
Unreacted 2-bromo-5-nitroaniline: This starting material is often a yellow to orange solid and is a common impurity if the formylation reaction has not gone to completion.
-
Oxidation products: Aromatic nitro compounds can be susceptible to minor oxidation, leading to colored impurities.
-
Residual catalysts or reagents: Depending on your synthetic route, residual acids or other reagents can contribute to discoloration.
A logical first step in troubleshooting is to analyze your crude product by Thin Layer Chromatography (TLC) to visualize the number of components.
Q2: I observe multiple spots on the TLC of my crude product. How can I identify the spot corresponding to this compound?
A2: To identify your product on a TLC plate, you can use the following strategies:
-
Co-spotting: Spot your crude reaction mixture alongside the starting material (2-bromo-5-nitroaniline) on the same TLC plate. The spot corresponding to the starting material will be readily identifiable.
-
Relative Polarity: this compound is more polar than the starting aniline due to the formamide group. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the 2-bromo-5-nitroaniline spot.
-
UV Visualization: Both the starting material and the product are UV active. Visualizing the plate under a UV lamp (254 nm) will show the separated spots.
A recommended starting mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Purification by Recrystallization
Q3: What is the best solvent for recrystallizing this compound?
A3: While the ideal recrystallization solvent should always be determined experimentally, a good starting point for this compound and structurally similar compounds is a polar protic solvent like ethanol .[1][2] A binary solvent system of ethanol and water can also be very effective.[1] The principle of recrystallization relies on the desired compound being highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain in solution upon cooling.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly. Here are some corrective actions:
-
Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slower cooling: Insulate the flask to slow down the cooling rate. This provides more time for proper crystal lattice formation.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
Purification by Column Chromatography
Q5: When is column chromatography recommended over recrystallization?
A5: Column chromatography is generally recommended when:
-
Recrystallization fails to remove impurities effectively.
-
Impurities have very similar solubility profiles to the desired product.
-
You need to separate multiple components from a reaction mixture.
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3]
Q6: What are the recommended conditions for column chromatography of this compound?
A6: A standard approach for purifying this compound is to use silica gel as the stationary phase with a gradient of ethyl acetate in hexane as the mobile phase.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 10% to 50% EtOAc) |
| TLC Analysis | Silica gel plates with F254 indicator |
| Optimal TLC Rf Value | Aim for an Rf of 0.2-0.4 for the target compound in the chosen eluent for good separation on the column. |
| Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For less soluble samples, dry loading is recommended. |
Compound Stability & Handling
Q7: How stable is this compound? Can it decompose during purification or storage?
A7: this compound is a relatively stable compound under standard laboratory conditions. However, like most amides, the formamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[4][5][6] This would lead to the formation of 2-bromo-5-nitroaniline and formic acid. It is recommended to store the purified compound in a cool, dry, and dark place to minimize potential degradation.
Troubleshooting Guides
Problem: Low Yield After Recrystallization
Problem: Poor Separation in Column Chromatography
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the starting material (2-bromo-5-nitroaniline), the crude product, and the purified product.
-
Spotting: Dissolve small amounts of each sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot each sample onto its designated mark on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the spots. The purified product should ideally show a single spot with a lower Rf than the starting material. The crude product may show multiple spots.
Characterization of Pure this compound
Expected Spectroscopic Data:
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (3H) in the range of 7.5-9.0 ppm. Formyl proton (1H) as a singlet or doublet around 8.5-9.5 ppm. NH proton (1H) as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Carbonyl carbon of the formamide group around 160-165 ppm. |
| IR Spectroscopy | N-H stretch around 3200-3400 cm⁻¹. C=O stretch (amide I band) around 1670-1700 cm⁻¹. N-O stretches of the nitro group around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹. |
Researchers should acquire their own analytical data (¹H NMR, ¹³C NMR, IR, and melting point) to confirm the identity and purity of their synthesized this compound. A sharp melting point is a good indicator of high purity.
References
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]
-
Formylation of Amines. PMC. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate. ResearchGate. Available at: [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]
-
How to Carry Out a Recrystallization. YouTube. Available at: [Link]
-
Separation of N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.org. Available at: [Link]
-
5-Bromo-2-thiophenecarboxaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. Available at: [Link]
-
the hydrolysis of amides. Chemguide. Available at: [Link]
-
Formic acid. Wikipedia. Available at: [Link]
-
IS NIR Spectra. ir-spectra.com. Available at: [Link]
-
Hydrolysis of Amide under acidic and Basic Conditions. YouTube. Available at: [Link]
-
Introduction to 13C NMR Spectroscopy for Organic Chemistry. YouTube. Available at: [Link]
-
Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. ACS Publications. Available at: [Link]
-
13 C NMR spectrum of compound 5. ResearchGate. Available at: [Link]
-
2-Bromo-5-phenyl-2,4-pentadienenitrile - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Available at: [Link]
-
Formamide, N,N-dimethyl-. NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Separation of N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of N-(2-bromo-5-nitrophenyl)formamide
Welcome to the technical support center for the synthesis of N-(2-bromo-5-nitrophenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important chemical transformation. Our aim is to equip you with the scientific understanding and practical knowledge to navigate the complexities of moving from the laboratory bench to larger-scale production.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound is most commonly achieved through the N-formylation of 2-bromo-5-nitroaniline. While this reaction appears straightforward on a small scale, its scale-up presents several critical challenges. These primarily revolve around managing the reaction's exothermic nature, ensuring efficient mixing, controlling impurity formation, and achieving effective purification of the final product. This guide will provide a structured approach to identifying and resolving these potential hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Reaction Kinetics and Temperature Control
Question: My reaction is showing a significant exotherm upon scaling up, leading to a rapid temperature increase. How can I control this?
Answer: This is a common and critical issue when scaling up exothermic reactions. The heat generated increases with the volume of the reactants, while the surface area available for heat dissipation does not increase proportionally.[1][2] This can lead to a dangerous thermal runaway.[3]
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, immediately halt the addition.
-
Enhance Cooling: Maximize the cooling to the reactor jacket. If necessary, have a secondary cooling bath or an emergency quenching agent ready.
Preventative Strategies for Scale-Up:
-
Controlled Reagent Addition: Instead of adding the formylating agent (e.g., formic acid) all at once, add it portion-wise or via a controlled feed using a dosing pump. This allows the cooling system to manage the heat generated at a steady rate.[4]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a thermal buffer. However, this may increase reaction time and impact downstream processing.
-
Reverse Addition: Consider adding the aniline solution to the formylating agent. This can sometimes help to better control the initial exotherm.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum heat flow.[5][6] This data is invaluable for designing a safe and robust process at scale.
Question: I am observing a decrease in yield as I increase the reaction scale. What are the likely causes?
Answer: A drop in yield upon scale-up can be attributed to several factors, often related to mass and heat transfer limitations.
-
Poor Mixing: In larger reactors, achieving homogeneous mixing is more challenging.[7] This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing degradation of reactants or products. It can also result in areas of low reactant concentration, leading to an incomplete reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (impeller type and size) and that the stirring speed is optimized for the larger volume. Baffles within the reactor can also improve mixing efficiency.
-
-
Inefficient Heat Transfer: As discussed previously, poor heat removal can lead to side reactions and product decomposition.[8][9]
-
Solution: Implement the temperature control strategies mentioned above.
-
-
Extended Reaction Time: Sometimes, to control the temperature, the reaction is run at a lower temperature on a larger scale, which might require a longer reaction time to achieve full conversion.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint.
-
Side Reactions and Impurity Profile
Question: I am observing the formation of a significant amount of a di-formylated by-product. How can I minimize this?
Answer: Di-formylation can occur if the reaction conditions are too harsh or if there are multiple reactive sites. While less common for anilines compared to phenols, it is a possibility.
-
Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Reducing the equivalents of the formylating agent can favor mono-formylation.[10]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired mono-formylated product.
-
Milder Reagents: If using a highly reactive formylating agent, consider switching to a milder one. For instance, using formic acid is generally selective for N-formylation.[10]
Question: My final product is contaminated with unreacted 2-bromo-5-nitroaniline. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common scale-up challenge.
-
Reaction Time and Temperature: As mentioned, ensure the reaction is running for a sufficient amount of time at an optimal temperature. Small-scale experiments may not always accurately predict the time required at a larger scale.
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Ensure the catalyst loading is appropriate for the scale and that it is not being poisoned by impurities in the starting materials or solvent.
-
Mixing: Inefficient mixing can leave pockets of unreacted starting material. Re-evaluate your mixing parameters.
Work-up and Product Isolation
Question: I am having difficulty with the crystallization of this compound at a larger scale, resulting in an oily product or poor recovery.
Answer: Crystallization is a scale-dependent process, and what works in the lab may not be directly transferable.
-
Solvent System: The choice of solvent is critical for effective crystallization. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. For this compound, polar solvents like ethanol are often used for recrystallization.[11]
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling process generally yields larger, purer crystals.[11] Crash cooling by adding the hot solution to a very cold anti-solvent can lead to the precipitation of impurities and the formation of fine particles that are difficult to filter.
-
Seeding: Introducing a small amount of pure product crystals (seed crystals) to the supersaturated solution can initiate crystallization and help control the crystal form.
-
Agitation: Gentle agitation during crystallization is necessary to maintain a uniform temperature and prevent the settling of crystals, but overly vigorous stirring can lead to the formation of small, difficult-to-filter crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent method is the direct N-formylation of 2-bromo-5-nitroaniline using formic acid.[10] This method is often preferred for its simplicity, cost-effectiveness, and high atom economy. The reaction can be performed neat (solvent-free) or in the presence of a high-boiling solvent to aid in temperature control and processing.[12]
Q2: What are the key safety considerations when scaling up this reaction?
A2: The primary safety concerns are:
-
Thermal Runaway: As this is an exothermic reaction, the potential for a thermal runaway is the most significant hazard.[3] A thorough understanding of the reaction's thermal profile is essential.
-
Handling of Formic Acid: Formic acid is corrosive and can cause severe burns.[13] It is also flammable and can decompose to release carbon monoxide upon heating.[13] Ensure adequate personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area.
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which are potentially toxic and can be thermally unstable at elevated temperatures. Avoid excessive heating.
Q3: What are the critical process parameters to monitor and control during scale-up?
A3: The following parameters are crucial for a successful and safe scale-up:
-
Temperature: Continuous and accurate monitoring of the reaction temperature is paramount.
-
Reagent Addition Rate: The rate of addition of the formylating agent should be carefully controlled to manage the exotherm.
-
Agitation Speed: Ensure consistent and efficient mixing throughout the reaction.
-
Reaction Concentration: The concentration of the reactants can impact both the reaction rate and the ability to control the temperature.
Q4: How can I effectively monitor the progress of the reaction at a larger scale?
A4: In-process controls (IPCs) are essential for monitoring reaction progress and making informed decisions.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also be used to monitor the formation of impurities. Regular sampling and analysis are recommended.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-bromo-5-nitroaniline (1.0 eq).
-
Reagent Addition: Slowly add formic acid (2.0-3.0 eq) to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The solid product will precipitate.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]
Protocol 2: Considerations for Pilot-Scale Synthesis
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling, a calibrated dosing system for the formic acid, and a robust agitation system is required.
-
Reagent Charging: Charge the 2-bromo-5-nitroaniline and solvent (if used) to the reactor.
-
Controlled Addition: Heat the aniline slurry to the desired starting temperature (e.g., 60-70 °C). Begin the controlled addition of formic acid at a rate that allows the reactor's cooling system to maintain a stable internal temperature (e.g., within ± 2 °C of the setpoint).
-
Temperature Profile: After the addition is complete, the reaction temperature may be maintained or slowly increased to drive the reaction to completion.
-
Work-up and Isolation: The work-up procedure will be similar to the lab scale but adapted for the larger equipment (e.g., using a centrifuge or filter press for solid isolation).
Data Presentation
Table 1: Recommended Starting Parameters for Scale-Up
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| 2-bromo-5-nitroaniline | 10 g | 1 kg |
| Formic Acid (98%) | 2-3 eq | 2-3 eq |
| Solvent (e.g., Toluene) | 50-100 mL | 5-10 L |
| Initial Temperature | 25 °C | 60-70 °C |
| Addition Time | 5-10 min | 1-2 hours |
| Reaction Temperature | 80-100 °C | 80-100 °C |
| Reaction Time | 2-4 hours | 4-8 hours (IPC dependent) |
| Agitator Speed | 200-300 RPM | To be determined based on reactor geometry and process studies |
Note: These are illustrative starting points and should be optimized based on laboratory development and safety studies.
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Taylor & Francis Online. (2011, March 9). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved from [Link]
-
GOV.UK. (n.d.). Formic acid: incident management. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Safety issues in scale-up of chemical processes. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. amarequip.com [amarequip.com]
- 8. medium.com [medium.com]
- 9. Socratica [learn.socratica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Managing Impurities in N-(2-bromo-5-nitrophenyl)formamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(2-bromo-5-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your final product.
Section 1: Troubleshooting Guide - Impurity Management
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My final product shows a lower-than-expected melting point and a broad melting range.
Probable Cause: This is a classic indicator of impurities being present in your crystalline product. Impurities disrupt the crystal lattice of the desired compound, leading to a depression and broadening of the melting point.
Recommended Solution & Workflow:
-
Initial Purity Assessment: The first step is to get a clearer picture of the impurity profile.
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial check. Spot your crude product alongside the starting material (2-bromo-5-nitroaniline) on a TLC plate. The presence of a spot corresponding to the starting material confirms incomplete reaction. Multiple other spots indicate the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. A C18 reverse-phase column with a gradient of acetonitrile and water (each with 0.1% formic acid) is a good starting point for analysis.[1] The presence of multiple peaks confirms the presence of impurities.
-
-
Impurity Identification:
-
Unreacted Starting Material: The most common impurity is the starting material, 2-bromo-5-nitroaniline.[2] This is typically due to incomplete formylation.
-
Di-formylated Product: Although less common for anilines with electron-withdrawing groups, over-reaction can lead to the formation of a di-formylated product, especially with harsh formylating agents or prolonged reaction times.
-
Hydrolysis Product: If the workup or purification involves excessive exposure to acidic or basic aqueous conditions, the formamide product can hydrolyze back to the starting amine.[3]
-
Side-Reaction Products from Formylating Agent: The choice of formylating agent can introduce specific impurities. For example, using formic acid at high temperatures can lead to decomposition products.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying solid organic compounds like this compound.[4]
-
Solvent Selection: The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixture of ethanol and water is often a good choice for compounds of this nature.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[4] Allow the solution to cool slowly to promote the formation of large, pure crystals.[5] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]
-
-
-
Confirmation of Purity: After recrystallization, re-run the melting point and HPLC analysis to confirm the removal of impurities. A sharp melting point close to the literature value (202-203 °C) and a single major peak in the HPLC chromatogram indicate high purity.[6]
Issue 2: The reaction appears to be sluggish or incomplete, with significant starting material remaining.
Probable Cause: The formylation of 2-bromo-5-nitroaniline can be challenging due to the presence of two electron-withdrawing groups (bromo and nitro), which decrease the nucleophilicity of the amine.
Recommended Solutions:
-
Choice of Formylating Agent and Conditions:
-
Formic Acid: This is a common and cost-effective formylating agent. Heating the amine with formic acid, often in the presence of a dehydrating agent or with azeotropic removal of water, can drive the reaction to completion.[7] Using a co-solvent like toluene with a Dean-Stark trap is an effective strategy.[7]
-
Ethyl Formate: Refluxing the amine with ethyl formate can also yield high conversions.[7]
-
Catalyst-Free and Solvent-Free Conditions: For a more sustainable approach, heating the amine with formic acid at around 80 °C without a solvent can be effective.[7]
-
-
Reaction Monitoring: Actively monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. This prevents premature workup or unnecessary heating that could lead to side reactions.
-
Purity of Starting Materials: Ensure the 2-bromo-5-nitroaniline is of high purity. Impurities in the starting material can inhibit the reaction.
Issue 3: My purified product is colored (yellowish or brownish), even after recrystallization.
Probable Cause: Colored impurities often arise from side reactions or the presence of residual nitro-aromatic compounds. Azo or azoxy species can also form as by-products in reactions involving nitro compounds.[8]
Recommended Solutions:
-
Decolorization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[4] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb the desired product.[5]
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography can be employed for more challenging separations. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from colored impurities.
Impurity Management Workflow
Caption: Workflow for troubleshooting and managing impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and straightforward method is the N-formylation of 2-bromo-5-nitroaniline.[7] This can be achieved using various formylating agents, with formic acid and ethyl formate being common choices.[7] Catalyst-free and solvent-free methods using formic acid at elevated temperatures have also been developed as more environmentally friendly alternatives.[7]
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying the number of components in a sample.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of impurities.[10]
-
Melting Point Analysis: A simple and effective way to get a preliminary indication of purity.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handling of Reagents: 2-bromo-5-nitroaniline and its derivatives should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood, especially when working with volatile solvents or heating reagents.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Q4: Can the nitro group be inadvertently reduced during the synthesis or workup?
A4: While the formylation reaction itself does not typically cause reduction of the nitro group, certain conditions or contaminants could potentially lead to its reduction to an amine or other intermediates like hydroxylamines.[11] It is crucial to use pure reagents and avoid unintended sources of reducing agents. If a reduction is suspected, analytical techniques such as mass spectrometry can help identify the reduced species.
Q5: How can I avoid hydrolysis of the formamide product?
A5: To minimize hydrolysis, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup and purification steps. If an aqueous workup is necessary, use neutral or mildly acidic/basic conditions and minimize the contact time.
Section 3: Quantitative Data and Protocols
Table 1: Typical Impurities and their Identification
| Impurity Name | Probable Origin | Recommended Analytical Technique for Identification |
| 2-bromo-5-nitroaniline | Unreacted starting material | TLC, HPLC, LC-MS |
| Di-formylated product | Over-reaction | LC-MS, NMR |
| Azo/Azoxy compounds | Side reactions of nitro group | LC-MS, UV-Vis Spectroscopy |
Experimental Protocol: Recrystallization for Purification
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
References
-
Larock, R. C. (2014). Formylation of Amines. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US20080045756A1 - Process for preparation of a nitrophenol.
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[7][12]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from [Link]
-
ResearchGate. (n.d.). A remarkably simple N-formylation of anilines using polyethylene glycol. Retrieved from [Link]
-
J-Stage. (2022, July 1). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]
-
MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Molbank. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
PubChem. (n.d.). 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Science.gov. (n.d.). determining organic impurities: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). US4814505A - Purification of n-vinylformamide.
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Molecules. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]
-
PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
YouTube. (2015, July 29). Organic Chemistry II - Solving a Multistep Synthesis Problem. Retrieved from [Link]
- Google Patents. (n.d.). US5959148A - Purification process of N-vinylformamide.
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 98556-09-3 [amp.chemicalbook.com]
- 7. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 8. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalysis in N-(2-bromo-5-nitrophenyl)formamide Reactions
Welcome to the technical support center for catalytic reactions involving N-(2-bromo-5-nitrophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and foundational knowledge for navigating the complexities of transition-metal catalysis with this specific substrate. The inherent functionalities of this molecule—an aryl bromide, a nitro group, and a formamide—present unique opportunities and challenges in synthetic chemistry.
This document is structured to provide immediate, actionable advice through a troubleshooting guide and to build a deeper understanding through a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic transformations of this compound, focusing on the strategic choices that dictate experimental success.
Q1: What are the primary catalytic reactions performed on this compound?
A1: The most common and synthetically valuable catalytic reactions for this substrate target the carbon-bromine bond. These are predominantly cross-coupling reactions used to form new carbon-carbon or carbon-heteroatom bonds. The two main classes are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent approach and includes reactions like the Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation).[1][2][3] These reactions are valued for their broad substrate scope, high functional group tolerance, and typically milder reaction conditions.[2]
-
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation/Goldberg Reaction): This classical method is an important alternative for C-N, C-O, and C-S bond formation.[4][5] While traditional Ullmann reactions required harsh conditions, modern protocols using ligands have made them more accessible and milder.[4][5]
Additionally, the nitro group can be catalytically reduced to an amine, typically using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[6][7]
Q2: How do I choose between a Palladium and a Copper catalyst for a C-N coupling reaction?
A2: The choice between Palladium (Buchwald-Hartwig) and Copper (Ullmann/Goldberg) catalysis is a critical decision based on substrate compatibility, cost, and desired reaction conditions.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann/Goldberg) |
| Catalyst Activity | Generally higher; reactions are often faster and occur at lower temperatures. | Traditionally requires higher temperatures, though modern ligands have improved this.[4] |
| Substrate Scope | Extremely broad, with well-developed catalysts for a vast range of amines and aryl halides.[1][2] | Can be advantageous for specific substrates, particularly amides (Goldberg reaction) and certain heteroatoms.[8] |
| Ligand Requirement | Almost always requires a phosphine-based or N-heterocyclic carbene (NHC) ligand.[9][10] | Often requires a diamine, amino acid, or phenanthroline-type ligand.[4][5] |
| Base Sensitivity | Typically uses strong, non-nucleophilic bases like sodium tert-butoxide or weaker carbonate/phosphate bases.[11][12] | Often employs carbonate or phosphate bases. Can be more tolerant of base-sensitive functional groups with the right ligand/base combination.[13] |
| Cost & Toxicity | Palladium is a precious metal, making it more expensive and requiring efficient removal from the final product.[14] | Copper is significantly cheaper, less toxic, and easier to remove, making it attractive for large-scale synthesis.[14] |
-
Recommendation: Start with a Palladium-based system (e.g., Buchwald-Hartwig) due to its high reliability and extensive literature support. If cost is a major concern, or if the Pd-catalyzed reaction fails, an Ullmann-type reaction is a powerful alternative.
Q3: What is the fundamental role of the ligand in these cross-coupling reactions?
A3: The ligand is arguably the most critical component for success in modern cross-coupling chemistry. It is not a passive spectator but an active participant that modulates the catalyst's properties in several ways:
-
Solubilization and Stabilization: The ligand binds to the metal center, preventing it from precipitating as inactive metal black and keeping it soluble in the reaction medium.
-
Tuning Reactivity: Ligands donate electron density to the metal center. Electron-rich ligands accelerate the oxidative addition step (the insertion of palladium into the C-Br bond), which is often the rate-determining step.[3]
-
Promoting Reductive Elimination: Bulky or sterically demanding ligands create crowding around the metal center. This steric pressure favors the final reductive elimination step, where the new C-N or C-C bond is formed and the product is released from the catalyst.[1][15]
-
Preventing Side Reactions: The right ligand can suppress unwanted pathways like β-hydride elimination (which can lead to hydrodehalogenation) or the formation of diarylamine byproducts.[15][16][17][18]
Q4: How does the choice of base impact the reaction outcome?
A4: The base plays a crucial, non-negotiable role in the catalytic cycle. In a Buchwald-Hartwig amination, its primary function is to deprotonate the amine (or a palladium-amine complex) to form the more nucleophilic amide anion.[1][11] This is a necessary step before reductive elimination can occur.
The choice of base matters significantly:
-
Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are highly effective for a wide range of amines but can be incompatible with base-sensitive functional groups (like esters).[19]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are milder and offer better functional group tolerance.[14] They are often the preferred choice for Ullmann-type reactions and are also effective in many modern Buchwald-Hartwig systems, especially with highly active catalysts.[13]
The solvent can influence the base's effectiveness. For instance, in nonpolar solvents, an anionic base is needed to facilitate deprotonation without creating charge separation.[11]
Troubleshooting Guide
This section is designed to solve specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is showing little to no conversion. What are the first things I should check?
A: Low or no yield is a common but solvable issue. A systematic check of your reaction components and setup is the key.
-
Verify the Integrity of the Catalytic System:
-
Catalyst Source (Palladium): The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(L)₂), it must be reduced to Pd(0) in situ.[9][20][21] This reduction can sometimes be inefficient. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which are designed for reliable and efficient generation of the active Pd(0) species.[10]
-
Ligand Choice and Quality: The ligand is critical.[10] Ensure it is pure and not oxidized. Phosphine ligands, especially electron-rich, bulky ones, are often sensitive to air. If you suspect ligand degradation, use a fresh bottle or purify it. The ligand-to-metal ratio is also important; often a 1:1 to 2:1 ratio is optimal.[17]
-
Catalyst Deactivation: Impurities in your starting materials (amine, aryl bromide) or solvent can poison the catalyst.[22]
-
-
Assess Reagent and Solvent Quality:
-
Anhydrous & Degassed Conditions: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[9] Ensure your solvent is anhydrous and has been thoroughly degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles). Your reaction vessel must be oven- or flame-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Purity of Amine/Boronic Acid: Impurities in your coupling partner can inhibit the reaction. Purify amines by distillation or filtration through a plug of alumina if necessary.[10] Boronic acids can dehydrate to form unreactive boroxines; ensure their quality.[23]
-
Base Quality: The base should be finely powdered and dry. Clumps of base can lead to poor reactivity and reproducibility issues.
-
Workflow for Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Key Side Products
Q: I am observing a significant amount of 2-nitro-formanilide in my reaction, where the bromine atom has been replaced by a hydrogen. What is causing this hydrodehalogenation?
A: The formation of the hydrodehalogenated byproduct is a classic side reaction, often resulting from an undesired pathway involving β-hydride elimination.[15] In the context of a C-N coupling, this can happen if a palladium-amido complex, instead of undergoing reductive elimination, undergoes β-hydride elimination (if the amide has an α-hydrogen), or if a palladium-hydride species is formed which then reductively eliminates with your aryl bromide.
Solutions to Minimize Hydrodehalogenation:
-
Ligand Selection: This is the most powerful tool. Use ligands that promote reductive elimination faster than competing side reactions.
-
Choice of Base: A very strong base can sometimes promote pathways leading to catalyst decomposition or the formation of hydride species. If using NaOt-Bu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst system.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired product formation.
Q: My Buchwald-Hartwig reaction is producing significant amounts of diarylamine or 2-bromo-5-nitrophenol. How can I improve the selectivity?
A: These side products point to specific mechanistic issues.
-
Diarylamine Formation: This occurs when the desired N-arylated product acts as a nucleophile itself and couples with another molecule of the aryl bromide. This is more common with primary amines. A newly developed ligand, KPhos, has been shown to be highly effective at suppressing this side reaction.[16][17][18] Using a ligand with sufficient steric bulk can often prevent the product from re-coordinating to the palladium center.
-
Phenol Formation: The formation of 2-bromo-5-nitrophenol arises from the competing hydroxylation of the aryl halide. This is a significant problem when using hydroxide bases or if there is residual water in the reaction.[16][18] The KPhos ligand was specifically designed to suppress this pathway, even when using aqueous ammonia and a hydroxide base.[17][18] Ensuring strictly anhydrous conditions is critical if you are not using a system designed for aqueous media.
Experimental Protocols
The following are generalized but detailed protocols that serve as an excellent starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical setup for coupling this compound with a generic primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Step-by-Step Procedure:
-
Vial Preparation: In a glovebox or under a positive flow of argon, add the this compound, the palladium precatalyst, the ligand, and the base to the reaction vial.
-
Reagent Addition: Seal the vial with the screw cap. Remove from the glovebox (if used) and add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it should be added in the first step with the other solids.
-
Degassing (Optional but Recommended): If not prepared in a glovebox, briefly sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and quench by slowly adding water or saturated aqueous NH₄Cl.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- This compound | 98556-09-3 - Benchchem.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org.
- Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Organometallics - ACS Publications.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Role of the base in Buchwald-Hartwig amination - PubMed.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem.
- Use of base metals in Buchwald-Hartwig coupling - Wordpress.
- Ullmann condensation - Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Buchwald–Hartwig amination - Wikipedia.
- Ullmann Reaction - Organic Chemistry Portal.
- Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate.
- Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature - TCI Chemicals.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- N-(2-chloro-5-nitrophenyl)formamide|CAS 53666-48-1 - Benchchem.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH.
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC - NIH.
- Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI.
- The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. escholarship.org [escholarship.org]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
"solvent effects in N-(2-bromo-5-nitrophenyl)formamide synthesis"
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Technical Support Center: A Troubleshooting Guide for the Synthesis of N-(2-bromo-5-nitrophenyl)acetamide
Welcome to our dedicated technical support center for the synthesis of N-(2-bromo-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during this specific acetylation reaction. Our goal is to move beyond simple procedural steps, offering a causal understanding of the experimental choices to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My N-acetylation of 2-bromo-5-nitroaniline is sluggish or incomplete, resulting in a low yield. What are the likely causes?
A1: A low yield in this reaction is a common issue and can often be attributed to the reduced nucleophilicity of the starting material, 2-bromo-5-nitroaniline. The presence of two electron-withdrawing groups (EWG), the bromo and nitro groups, on the aniline ring significantly decreases the electron density on the nitrogen atom of the amino group.[1][2] This makes the lone pair of electrons on the nitrogen less available to attack the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[3][4]
To overcome this, consider the following:
-
Reaction Conditions: Ensure your reaction is heated sufficiently. While some acetylations of activated anilines proceed at room temperature, the deactivating effect of the EWGs on your substrate necessitates higher temperatures to drive the reaction to completion. Refluxing in a suitable solvent like glacial acetic acid is often required.
-
Purity of Starting Material: Impurities in the 2-bromo-5-nitroaniline can interfere with the reaction. It is advisable to use a high-purity starting material or purify it by recrystallization before use.
-
Moisture: Acetic anhydride, a common acetylating agent, readily hydrolyzes in the presence of water to form acetic acid, which is unreactive for acetylation. Ensure all your glassware is dry and use anhydrous solvents.
Q2: I am observing the formation of multiple products or a discolored (dark) final product. What are the potential side reactions?
A2: The formation of byproducts and discoloration can arise from several sources:
-
Incomplete Reaction: As mentioned, a significant amount of unreacted 2-bromo-5-nitroaniline may remain, which can co-precipitate with your product, leading to a mixture.
-
Overheating or Prolonged Reaction Times: While heating is necessary, excessive heat or prolonged reaction times can lead to decomposition of the starting material or product, resulting in the formation of tarry, dark-colored impurities.
-
Oxidation: Anilines, even deactivated ones, can be susceptible to oxidation, which can produce colored impurities. While less common in acetylation reactions, it is a possibility, especially if there are contaminants in your reagents.[5]
To mitigate these issues, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent unnecessary heating.
Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the impure product.[6] This is a common problem in the recrystallization of organic compounds.
Here are some strategies to prevent oiling out:
-
Increase Solvent Volume: You may have used too little solvent. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change Solvent System: If the problem persists, your chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents. For acetanilides, ethanol or a mixture of ethanol and water is often effective.[7]
Q4: Can the amide product, N-(2-bromo-5-nitrophenyl)acetamide, hydrolyze back to the starting amine during workup?
A4: Yes, amide hydrolysis is a potential concern, especially under harsh acidic or basic conditions.[8] While amides are generally stable, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can cleave the amide bond to regenerate the amine and a carboxylic acid (or its salt).[9]
During the workup of your N-(2-bromo-5-nitrophenyl)acetamide synthesis, it is important to:
-
Avoid prolonged contact with strong acids or bases.
-
If an acid or base wash is necessary, perform it with dilute solutions and at a low temperature.
-
Neutralize the reaction mixture promptly after the reaction is complete.
Experimental Protocols
Detailed Synthesis of N-(2-bromo-5-nitrophenyl)acetamide
This protocol is a standard procedure for the N-acetylation of a deactivated aniline.
Materials:
-
2-bromo-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, for preventing oxidation)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-nitroaniline (1 equivalent).
-
Add glacial acetic acid as a solvent.
-
(Optional) Add a small amount of zinc dust to prevent oxidation and discoloration.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Purification by Recrystallization
-
Transfer the crude N-(2-bromo-5-nitrophenyl)acetamide to an Erlenmeyer flask.
-
Add a minimum amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air-dry them.
-
Determine the melting point and yield of the purified product.
Data Presentation
| Property | 2-bromo-5-nitroaniline (Starting Material) | N-(2-bromo-5-nitrophenyl)acetamide (Product) |
| Molecular Formula | C₆H₅BrN₂O₂ | C₈H₇BrN₂O₃ |
| Molecular Weight | 217.04 g/mol | 259.06 g/mol |
| Appearance | Yellow to orange crystalline solid | Off-white to pale yellow solid |
| Melting Point | 128-132 °C | ~180-184 °C (literature values may vary) |
Visualizations
Reaction Mechanism
Caption: Mechanism of N-acetylation of 2-bromo-5-nitroaniline.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common synthesis issues.
References
Sources
- 1. brainly.in [brainly.in]
- 2. quora.com [quora.com]
- 3. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]
- 4. 11: Why does acetylation of - \mathrm{NH}_{2} group of aniline reduce its.. [askfilo.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4 [smolecule.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of N-(2-bromo-5-nitrophenyl)formamide
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock upon which reliable, reproducible, and safe outcomes are built. N-(2-bromo-5-nitrophenyl)formamide is a critical intermediate in the synthesis of various pharmaceutical compounds, where its purity directly impacts the yield, impurity profile, and ultimate safety of the final Active Pharmaceutical Ingredient (API).[1][2] The presence of residual starting materials, by-products, or degradation products can have profound consequences, making rigorous purity validation an non-negotiable step in the quality control workflow.[3]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our analytical choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for confident purity assessment. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6]
The Analytical Imperative: Why a Single Method is Insufficient
The synthesis of this compound, often involving the formylation of 2-bromo-5-nitroaniline, can introduce several potential impurities. These can include unreacted starting materials, isomers, or by-products from side reactions. Therefore, a robust purity assessment cannot rely on a single analytical technique. A chromatographic method might quantify the primary compound against its impurities, but it may not definitively identify them. Conversely, a spectroscopic method can confirm the structure but is often less effective for precise quantification of minor components.
The synergy of orthogonal techniques—methods that measure the same property using different underlying principles—is paramount. For instance, combining a separation technique like High-Performance Liquid Chromatography (HPLC) with a structural elucidation technique like Nuclear Magnetic Resonance (NMR) provides a much higher degree of confidence than either method alone.[7][8] This guide champions a holistic workflow that integrates multiple analytical outputs for a comprehensive and trustworthy purity profile.
Purity Validation Workflow
The following diagram illustrates a robust, multi-technique workflow for the comprehensive validation of this compound purity. This process ensures that both quantitative purity and structural identity are confirmed with a high degree of scientific certainty.
Sources
- 1. N-(2-chloro-5-nitrophenyl)formamide|CAS 53666-48-1 [benchchem.com]
- 2. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the Spectral Analysis of N-(2-bromo-5-nitrophenyl)formamide
This guide provides an in-depth analysis of the expected spectral characteristics of N-(2-bromo-5-nitrophenyl)formamide, a compound of interest in synthetic chemistry and drug development. Due to the scarcity of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from its precursor and a close structural analog to provide a robust, predictive analysis. We will contrast its expected spectral signature with that of N-(2-bromo-5-nitrophenyl)acetamide to highlight key identifying features.
Our approach is grounded in the causality of molecular structure on spectroscopic output, providing researchers with the rationale needed to interpret data confidently.
Introduction to this compound
This compound is a substituted aromatic amide. Its structure, featuring a bromine atom and a nitro group on the phenyl ring, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials. The formamide group itself is a critical functional group in many bioactive compounds.
The typical synthesis of this compound involves the N-formylation of 2-bromo-5-nitroaniline, often using reagents like formic acid or ethyl formate.[1] Understanding the spectral data is paramount for confirming the success of this transformation and for quality control.
Comparative Compound: To provide a clear benchmark, we will compare the predicted data for our target molecule with N-(2-bromo-5-nitrophenyl)acetamide . This analog differs only by the substitution of the formyl hydrogen with a methyl group, a seemingly minor change that produces distinct and predictable spectral differences.
The Analytical Workflow: A Validating System
A robust analytical workflow ensures that the identity and purity of a synthesized compound are unequivocally confirmed. Each step provides a layer of validation for the next. The process described below is a standard, self-validating protocol for the characterization of novel small molecules.
Caption: General workflow for synthesis and spectroscopic validation.
Predicted Spectral Analysis: this compound
The following analysis is a prediction based on the known spectral behavior of its constituent functional groups. The molecular formula is C₇H₅BrN₂O₃, with a monoisotopic mass of approximately 243.95 Da.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for three aromatic protons, one N-H proton, and one formyl proton. A key phenomenon to consider is the restricted rotation around the amide C-N bond due to its partial double-bond character.[3] This can result in two distinct conformers (s-cis and s-trans), potentially leading to two different signals for the formyl proton and the N-H proton.
-
Aromatic Protons (3H):
-
H-6 (~8.5-8.8 ppm): This proton is ortho to the bromine and meta to the nitro group. It is expected to appear as a doublet (d), with a small coupling constant (J ≈ 2.5 Hz) from coupling to H-4.
-
H-4 (~8.0-8.2 ppm): This proton is ortho to the nitro group and meta to the bromine. It will be significantly deshielded and should appear as a doublet of doublets (dd), coupling to both H-3 (J ≈ 8.5-9.0 Hz) and H-6 (J ≈ 2.5 Hz).
-
H-3 (~7.8-8.0 ppm): This proton is ortho to the formamide group and the bromine atom. It is expected to be a doublet (d) with a coupling constant of J ≈ 8.5-9.0 Hz from coupling to H-4.
-
-
Amide Proton (N-H, 1H): Expected to be a broad singlet, typically in the range of 8.5-9.5 ppm, though its chemical shift can be highly dependent on solvent and concentration.
-
Formyl Proton (-CHO, 1H): This proton will appear as a singlet (or two singlets if conformers are present) in the region of 8.2-8.4 ppm.[4][5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals: six for the aromatic ring and one for the carbonyl carbon.[6]
-
Aromatic Carbons (6C): These will appear in the typical aromatic region of ~110-150 ppm.
-
The carbon bearing the nitro group (C-5) will be highly deshielded (~145-150 ppm).
-
The carbon attached to the formamide group (C-1) will be around 138-142 ppm.
-
The carbon bonded to bromine (C-2) is expected around 115-120 ppm.
-
The remaining CH carbons (C-3, C-4, C-6) will have shifts between 120-135 ppm.
-
-
Carbonyl Carbon (-C=O, 1C): The formyl carbonyl carbon is expected to resonate in the 160-165 ppm range.
FT-IR Spectroscopy
The infrared spectrum provides crucial information about the functional groups present.
-
N-H Stretch: A sharp to moderately broad peak around 3250-3350 cm⁻¹.
-
C-H Stretch (Aromatic/Formyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹. The formyl C-H stretch may be visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1670-1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretches of the NO₂ group. These are highly characteristic. The precursor 2-bromo-5-nitroaniline shows characteristic IR bands that would be modified by the formylation.[7][8][9]
-
C-N Stretch: Found in the 1200-1350 cm⁻¹ region.
-
C-Br Stretch: Typically appears in the fingerprint region, below 700 cm⁻¹.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 244 and 246 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation:
-
[M - CHO]⁺: Loss of the formyl group (29 Da) would result in fragments at m/z 215/217.
-
[M - NO₂]⁺: Loss of the nitro group (46 Da) would lead to fragments at m/z 198/200.
-
Further fragmentation of the aromatic ring is also expected.
-
Comparative Analysis: N-(2-bromo-5-nitrophenyl)acetamide
Introducing a methyl group in place of the formyl hydrogen creates subtle but definitive changes in the spectral data. The molecular formula for the acetamide is C₈H₇BrN₂O₃, with a monoisotopic mass of approximately 257.96 Da.[10]
Caption: Structural and key spectral differences between the formamide and acetamide analogs.
Data Comparison Summary
The following table summarizes the predicted spectral data for an objective side-by-side comparison.
| Parameter | This compound (Predicted) | N-(2-bromo-5-nitrophenyl)acetamide (Predicted) | Rationale for Difference |
| Molecular Weight | 245.03 g/mol | 259.06 g/mol | Addition of a CH₂ unit (+14 Da). |
| ¹H NMR: Acyl Group | Singlet, ~8.2-8.4 ppm (1H, -CHO) | Singlet, ~2.1-2.3 ppm (3H, -CH₃) | The formyl proton is on a double bond, hence downfield. The methyl protons are aliphatic. |
| ¹³C NMR: Acyl Group | Carbonyl: ~160-165 ppm | Carbonyl: ~168-172 ppm; Methyl: ~20-25 ppm | The electron-donating methyl group slightly deshields the carbonyl carbon. A new methyl signal appears. |
| FT-IR: C=O Stretch | ~1670-1700 cm⁻¹ | ~1660-1690 cm⁻¹ | The electronic effect of the methyl group can slightly lower the frequency of the carbonyl stretch. |
| MS: Molecular Ion | m/z 244/246 | m/z 258/260 | Difference of 14 mass units corresponding to the CH₂ difference. |
| MS: Fragmentation | Loss of -CHO (29 Da) | Loss of -COCH₃ (43 Da) | The acyl group is a common leaving group in mass spectrometry fragmentation. |
Standard Experimental Protocols
To obtain high-quality data, the following standardized protocols should be employed.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly visible.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire several hundred to several thousand scans, as ¹³C has a low natural abundance.[6]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform ATR correction if necessary. Label the major peaks corresponding to the key functional groups.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument, typically coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Calibrate the instrument using a known standard.
-
Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes to determine the best ionization.
-
Positive Mode: Look for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Negative Mode: Look for the [M-H]⁻ adduct.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. If using a tandem MS (MS/MS) instrument, select the molecular ion and fragment it to confirm the predicted fragmentation patterns.
Conclusion
The spectral analysis of this compound, while predictive, is firmly rooted in the fundamental principles of spectroscopy. The key identifiers for this molecule are the specific pattern of its three aromatic protons, the downfield formyl proton singlet in ¹H NMR, the formyl carbonyl signal around 160-165 ppm in ¹³C NMR, and the characteristic IR stretches for N-H, C=O, and NO₂ groups. Mass spectrometry confirms the molecular weight with a distinctive Br isotopic pattern.
By comparing these expected features with those of its acetamide analog, researchers can confidently distinguish between the two. The acetamide is clearly identified by the presence of a high-field methyl singlet in the ¹H NMR spectrum, a new aliphatic carbon signal in the ¹³C NMR, and a 14 Da mass increase. This guide provides the necessary framework for researchers to interpret their experimental data, validate their synthesis, and ensure the integrity of their materials.
References
-
SpectraBase. Formamide - Optional[1H NMR] - Chemical Shifts. [Link][4]
-
SpectraBase. Formamide - Optional[15N NMR] - Chemical Shifts. [Link][11]
-
YouTube. Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?. [Link][3]
-
The Molecular Universe. The 15N chemical shift of formamide. Is there an NMR expert in da house?. [Link][12]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link][13]
-
YouTube. 13C NMR Spectroscopy: Quick Introduction (Part 1). [Link][6]
Sources
- 1. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Formamide(75-12-7) 1H NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Bromo-5-nitroaniline(10403-47-1) IR2 spectrum [chemicalbook.com]
- 8. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-nitroaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4 [smolecule.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Proteins and Wave Functions: The 15N chemical shift of formamide. Is there an NMR expert in da house? [proteinsandwavefunctions.blogspot.com]
- 13. rsc.org [rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Synthesis of N-(2-bromo-5-nitrophenyl)formamide for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. N-(2-bromo-5-nitrophenyl)formamide is a valuable building block, featuring a synthetically versatile platform with its bromo, nitro, and formamide functionalities. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds and other complex molecular architectures of medicinal interest. The strategic placement of the bromo and nitro groups on the phenyl ring, coupled with the formamide moiety, allows for a diverse range of subsequent chemical transformations. The primary and most direct route to this compound is the N-formylation of 2-bromo-5-nitroaniline. This guide will focus on a comparative analysis of the prevalent methods for this key transformation.
Core Synthesis Route: N-Formylation of 2-Bromo-5-nitroaniline
The central strategy for the synthesis of this compound revolves around the formylation of the amino group of 2-bromo-5-nitroaniline. The choice of formylating agent and reaction conditions significantly influences the yield, purity, and scalability of the process. We will explore three principal methodologies: formylation with formic acid, the use of ethyl formate, and the highly efficient acetic formic anhydride method.
Route 1: Direct N-Formylation with Formic Acid
This is a classical and straightforward approach to N-formylation. The reaction can be conducted under various conditions, with or without a catalyst, and often employs azeotropic removal of water to drive the reaction to completion.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amino group of 2-bromo-5-nitroaniline on the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the final amide product. The presence of an acid catalyst can protonate the carbonyl oxygen of formic acid, increasing its electrophilicity and accelerating the reaction. The electron-withdrawing nature of the nitro and bromo groups on the aniline precursor decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions compared to electron-rich anilines.
Experimental Protocol: Formic Acid with Azeotropic Water Removal
Materials:
-
2-bromo-5-nitroaniline
-
Formic acid (88-95%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, a mixture of 2-bromo-5-nitroaniline (1.0 eq) and toluene is prepared.
-
Formic acid (1.2-2.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
A catalyst- and solvent-free variation involves heating the amine with formic acid at an elevated temperature (e.g., 80 °C), which can also afford the product in good yields.[1]
Route 2: N-Formylation with Ethyl Formate
Ethyl formate serves as another common and effective formylating agent. This method often requires refluxing conditions to proceed at a reasonable rate.
Mechanistic Insight
Similar to the formic acid method, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl formate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the formamide. This method avoids the production of water as a byproduct, which can simplify the reaction setup.
Experimental Protocol: Ethyl Formate Reflux
Materials:
-
2-bromo-5-nitroaniline
-
Ethyl formate
-
Standard glassware for reflux
Procedure:
-
2-bromo-5-nitroaniline (1.0 eq) is suspended in an excess of ethyl formate, which can also serve as the solvent.
-
The mixture is heated to reflux and maintained at that temperature.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the excess ethyl formate is removed by distillation.
-
The resulting crude product is then purified by recrystallization.
For some anilines, this reaction can be carried out under catalyst- and solvent-free conditions at 60°C.[2][3]
Route 3: N-Formylation with Acetic Formic Anhydride
Acetic formic anhydride (AFA), typically generated in situ from formic acid and acetic anhydride, is a highly reactive and efficient formylating agent.[4][5][6] This method is often characterized by high yields and short reaction times under mild conditions.[6]
Mechanistic Insight
Acetic formic anhydride is a mixed anhydride. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to a selective transfer of the formyl group to the nucleophilic amine.[4][6] The reaction proceeds rapidly, even at low temperatures, and the primary byproduct is acetic acid, which can be easily removed during workup.
Experimental Protocol: In Situ Generation of Acetic Formic Anhydride
Materials:
-
2-bromo-5-nitroaniline
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Standard glassware for reactions at low temperatures
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool formic acid (2.0 eq) in an ice-salt bath to -10 to 0 °C. Slowly add acetic anhydride (2.0 eq) while maintaining the low temperature. Stir the mixture for 15-30 minutes to ensure the formation of AFA.
-
Formylation Reaction: In another flask, dissolve 2-bromo-5-nitroaniline (1.0 eq) in a minimal amount of anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the freshly prepared AFA solution to the stirred amine solution.
-
The reaction is typically rapid and can be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction is quenched by the addition of cold water. The product is then extracted with an organic solvent. The organic layer is washed with a saturated solution of sodium bicarbonate to remove acidic byproducts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the this compound. Further purification can be achieved by recrystallization.
A solvent-free variation of this method using silica gel as a support and microwave irradiation has also been reported for the formylation of anilines.[5]
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Formic Acid | Route 2: Ethyl Formate | Route 3: Acetic Formic Anhydride |
| Formylating Agent | Formic Acid | Ethyl Formate | Acetic Formic Anhydride (in situ) |
| Reaction Conditions | Reflux, often with azeotropic water removal | Reflux | Low temperature (0 °C to rt) |
| Reaction Time | Several hours | Several hours | Typically < 1 hour |
| Yield | Good to Excellent | Moderate to Good | Excellent to Quantitative |
| Byproducts | Water | Ethanol | Acetic Acid |
| Advantages | Inexpensive reagent, simple procedure | No water byproduct, relatively simple | High yields, short reaction times, mild conditions |
| Disadvantages | Longer reaction times, may require higher temperatures | Slower reaction rates compared to AFA | Requires in situ preparation of the reagent, moisture sensitive |
Visualization of Synthesis Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
For the synthesis of this compound, all three discussed routes are viable, with the choice largely depending on the specific requirements of the researcher, such as scale, desired purity, and available resources.
-
Route 1 (Formic Acid): This method is cost-effective and straightforward, making it suitable for large-scale synthesis where reaction time is not a critical factor. The use of a Dean-Stark trap is recommended for optimal yields.
-
Route 2 (Ethyl Formate): This is a good alternative to the formic acid method, particularly if avoiding water as a byproduct is desirable. It is a clean reaction, though it may require longer reaction times.
-
Route 3 (Acetic Formic Anhydride): For laboratory-scale synthesis where high purity and rapid reaction times are paramount, the use of in situ generated acetic formic anhydride is the superior choice. Its high efficiency and mild reaction conditions make it an excellent option for producing high-quality material quickly.
Ultimately, the selection of the synthetic route should be guided by a careful evaluation of these factors to best align with the project's goals.
References
-
JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 6(6), 556-561. [Link]
-
ResearchGate. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. [Link]
-
Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1084-1091. [Link]
-
MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]
-
SciSpace. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 126-133. [Link]
- Google Patents. (2016).
-
PubChem. (n.d.). 2-Bromo-5-nitroaniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
A Comparative Guide to N-(2-bromo-5-nitrophenyl)formamide and its Isomeric Nitrophenyl Derivatives: Reactivity, Synthesis, and Application
Introduction: The Strategic Importance of Nitrophenyl Scaffolds
In the landscape of medicinal chemistry and organic synthesis, nitrophenyl derivatives are foundational building blocks, prized for their versatile reactivity and presence in a wide array of biologically active molecules.[1][2] The nitro group, a potent electron-withdrawing moiety, profoundly influences a molecule's electronic properties, reactivity, and potential for biological interaction.[3][4] Its metabolic reduction can lead to bioactive intermediates, a property exploited in designing certain antimicrobial and anticancer agents.[1][5] This guide provides an in-depth comparison of N-(2-bromo-5-nitrophenyl)formamide against other nitrophenyl derivatives, offering researchers and drug development professionals a nuanced understanding of how subtle changes in substituent positioning dictate chemical behavior and synthetic utility. We will dissect the structure-property relationships, provide validated experimental protocols, and present a comparative analysis grounded in mechanistic principles.
Featured Compound Profile: this compound
This compound is a substituted aniline derivative whose specific arrangement of functional groups—a bromine atom ortho to the formamide and a nitro group meta to it—confers a distinct reactivity profile.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 98556-09-3 | [6][7][8] |
| Molecular Formula | C₇H₅BrN₂O₃ | [7][9] |
| Molecular Weight | 245.03 g/mol | [7] |
| Melting Point | 202-203 °C | [7] |
| Predicted Boiling Point | 418.7 ± 35.0 °C | [7] |
| Predicted Density | 1.825 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 13.15 ± 0.70 | [7] |
The molecule's character is defined by the interplay of its substituents. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a potential leaving group in SNAr reactions and a handle for transition-metal-catalyzed cross-coupling reactions. The formamide group can be readily hydrolyzed to the corresponding primary amine, providing a vector for further functionalization.
Synthesis Workflow
The most direct route to this compound is the N-formylation of its corresponding aniline precursor, 2-bromo-5-nitroaniline.[6] Numerous methods exist for formylation, with many modern approaches prioritizing efficiency and sustainability.[10][11][12] A green and efficient method involves heating the amine with formic acid under neat (solvent-free) conditions.[10]
Caption: Synthesis workflow for this compound.
Comparative Analysis: The Critical Role of Substituent Position
The utility and reactivity of a bromonitrophenyl derivative are fundamentally dictated by the relative positions of the nitro and bromo groups. This is most evident when considering their susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction in their application as synthetic intermediates.
The SNAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. The reaction rate is enhanced by electron-withdrawing groups (like -NO₂) that can stabilize this negatively charged intermediate through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (the bromine atom).
Caption: Electronic effects on SNAr reactivity.
Reactivity Comparison Table
The following table compares this compound with its key isomers and an analogous chloro-derivative. The predicted reactivity towards SNAr at the halogen-bearing carbon is the primary metric.
| Compound | Halogen Position (relative to -NHCHO) | Nitro Position (relative to Halogen) | Predicted SNAr Reactivity of Halogen | Rationale |
| This compound | ortho | meta | Low | The nitro group is meta to the bromine, offering no resonance stabilization for the Meisenheimer complex.[13][14] |
| N-(2-bromo-4-nitrophenyl)formamide | ortho | para | High | The nitro group is para to the bromine, providing strong resonance stabilization and significantly activating the leaving group.[13][14] |
| N-(4-bromo-2-nitrophenyl)formamide | para | ortho | High | The nitro group is ortho to the bromine, providing strong resonance stabilization and activation. |
| N-(2-chloro-5-nitrophenyl)formamide | ortho | meta | Very Low | Same electronic disadvantage as the bromo-analog, compounded by the stronger C-Cl bond compared to the C-Br bond. |
This comparison highlights a crucial point: This compound is the isomer of choice when the synthetic strategy requires the bromine atom to remain intact during initial reaction steps, or when subsequent functionalization via cross-coupling is desired over nucleophilic substitution. Its isomers, particularly the 4-nitro derivative, are better suited as precursors for direct displacement of the bromine.
Structure-Activity Relationships (SAR) and Biological Potential
While direct biological data for this compound is sparse, the principles of nitrophenyl SAR provide a predictive framework. The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within a target cell or microorganism.[1][2] This process can generate reactive nitroso and hydroxylamine intermediates that exert a cytotoxic effect.[1]
Caption: Generalized metabolic activation pathway for nitroaromatic compounds.
The specific substitution pattern of this compound makes it a versatile scaffold for generating a library of test compounds. The three functional groups can be manipulated selectively:
-
Nitro Group Reduction: Conversion to an amine, a common step in drug synthesis (e.g., paracetamol synthesis from 4-nitrophenol).[15]
-
Formamide Hydrolysis: Unmasking the primary aniline for further derivatization.
-
Bromine Displacement/Coupling: Use in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established, environmentally benign methods for N-formylation.[10]
-
Objective: To synthesize this compound from 2-bromo-5-nitroaniline.
-
Materials:
-
2-bromo-5-nitroaniline (1.0 eq)
-
Formic acid (85-98%, 4.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser (optional, depending on scale and temperature)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 2-bromo-5-nitroaniline.
-
Add formic acid (4 equivalents) to the flask. The ratio of amine to formic acid can be crucial for driving the reaction to completion.[10]
-
Equip the flask with a magnetic stir bar and place it in an oil bath on a stirrer hot plate.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction is performed "neat," without any additional solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-90 minutes). Amines with electron-withdrawing groups may require longer reaction times.[10]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
The resulting solid crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[7]
-
-
Self-Validation: The identity and purity of the product must be confirmed by spectroscopic methods as described in Protocol 2. The melting point should be sharp and consistent with the literature value (202-203 °C).[7]
Protocol 2: Spectroscopic Characterization
This protocol outlines the standard procedures for verifying the structure of the synthesized compound.
-
Objective: To confirm the chemical structure and purity of the synthesized this compound.
-
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[16]
-
¹H NMR Analysis: The spectrum should show distinct signals for the three aromatic protons and the formamide proton (-NHCHO). The aromatic signals will exhibit splitting patterns (doublets, doublet of doublets) characteristic of the 1,2,4-substitution pattern. The formamide proton may appear as two separate signals due to restricted rotation around the C-N bond.
-
¹³C NMR Analysis: The spectrum should show 7 distinct carbon signals corresponding to the 7 unique carbon atoms in the molecule.
-
-
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze the solid sample directly using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[16]
-
Analysis: Look for characteristic absorption bands:
-
N-H stretch (amide): ~3200-3300 cm⁻¹
-
C=O stretch (amide I band): ~1650-1680 cm⁻¹
-
N-O asymmetric and symmetric stretches (nitro group): ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹
-
-
-
3. Mass Spectrometry (MS):
-
Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (245.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments, which is a definitive confirmation of the presence of one bromine atom.
-
Conclusion
This compound is a synthetic intermediate with a nuanced reactivity profile governed by the meta relationship between its key activating (nitro) and leaving (bromo) groups. This arrangement renders its bromine atom significantly less susceptible to nucleophilic aromatic substitution compared to its ortho and para isomers. This chemical distinction is not a limitation but a strategic advantage, making it the ideal substrate when the preservation of the C-Br bond is paramount for subsequent cross-coupling reactions. For researchers in drug discovery and synthetic chemistry, understanding these positional-isomeric differences is critical for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- This compound | 98556-09-3 - Benchchem.
- Schüürmann, G., Somashekar, R. K., & Kristen, U. Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry.
- Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
- Formyl
- Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. BenchChem.
- This compound | 98556-09-3. ChemicalBook.
- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity rel
- A remarkably simple N-formylation of anilines using polyethylene glycol.
- The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
- Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrog
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
- Structure–Activity Relationships in Nitro-Aromatic Compounds.
- Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.
- Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Antimicrobial Activity of Nitroaromatic Deriv
- This compound (C7H5BrN2O3). PubChemLite.
- 98556-09-3|this compound. BLDpharm.
- Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4. Smolecule.
- N-(2-methyl-5-nitrophenyl)formamide|77252-56-3. MOLBASE Encyclopedia.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
- The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack.
- The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack.
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- 2-Bromo-5-nitrobenzaldehyde. PubChem.
- 2-Bromo-5-nitrophenol AldrichCPR 52427-05-1. Sigma-Aldrich.
- N-(2-chloro-5-nitrophenyl)formamide. LookChem.
- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- Special Issue : Nitro Compounds and Their Deriv
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.
- Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. BenchChem.
- N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2. PubChem.
- 2-Bromo-5-nitrofuran. Chem-Impex.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 7. This compound | 98556-09-3 [amp.chemicalbook.com]
- 8. 98556-09-3|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of N-(Bromophenyl)amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the N-phenylamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic modification of this core structure, particularly through the introduction of halogen and nitro functional groups onto the phenyl ring, has been a fruitful approach in the quest for compounds with enhanced biological activities. This guide provides a comparative analysis of the biological activities of N-(bromophenyl)amide derivatives and related compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. While direct comparative data on a series of N-(2-bromo-5-nitrophenyl)formamide derivatives is not extensively available in the current literature, this guide synthesizes findings from closely related structures to provide valuable insights and a framework for future research.
The Rationale for Bromine and Nitro Substitutions
The introduction of a bromine atom and a nitro group to a phenyl ring can significantly influence a molecule's physicochemical properties and, consequently, its biological activity. Bromine, a halogen, can increase lipophilicity, which may enhance membrane permeability and target engagement. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding. These features can lead to altered target specificity and potency.
Comparative Biological Activities: A Landscape View
While a direct comparison of a homologous series of this compound derivatives is yet to be published, we can draw valuable insights from studies on structurally similar compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.
Antimicrobial Activity
Several studies have highlighted the potential of N-(bromophenyl)amides as antimicrobial agents. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[1]
Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Gram-positive bacteria | 2.5–5.0 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Gram-positive bacteria | 2.5–5.0 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 3 | Gram-positive bacteria | 2.5–5.0 |
Data synthesized from available research on related compounds.[1]
The mechanism of action for these compounds is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The presence of the bromo-phenyl moiety appears to be crucial for this activity.
Anticancer Activity
The evaluation of N-phenylamide derivatives for anticancer properties is an active area of research. While specific data for this compound is limited, related benzamide derivatives have shown promising antiproliferative activity against various cancer cell lines.[2][3] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]
Future studies should focus on synthesizing a series of this compound derivatives and evaluating their cytotoxicity against a panel of cancer cell lines to establish a clear structure-activity relationship (SAR).
Anti-inflammatory Activity
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been investigated for their anti-inflammatory potential. In vitro studies using the proteinase inhibition assay have shown that these compounds can exhibit significant anti-inflammatory effects, with IC50 values indicating potent inhibition of proteinases.[1]
Table 2: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | Assay | IC50 (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibition Assay | 0.04–0.07 |
| Acetylsalicylic Acid (Standard) | Proteinase Inhibition Assay | 0.4051 ± 0.0026 |
Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[1]
The data suggests that these brominated benzamide derivatives are significantly more potent than the standard anti-inflammatory drug, acetylsalicylic acid, in this in vitro assay. The mechanism is believed to be the inhibition of proteases involved in the inflammatory cascade.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Principle: This assay is based on challenging microorganisms with serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the N-(bromophenyl)amide derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(bromophenyl)amide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vitro Anti-inflammatory Evaluation: Proteinase Inhibitory Assay
The proteinase inhibitory assay is a common in vitro method to screen for anti-inflammatory activity.[11][12][13]
Principle: Proteases are enzymes that are released during inflammation and can cause tissue damage. This assay measures the ability of a compound to inhibit the activity of a common protease, such as trypsin.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), trypsin, and various concentrations of the N-(bromophenyl)amide derivative.
-
Incubation: Incubate the reaction mixture at 37°C for 5 minutes.
-
Substrate Addition: Add casein (the substrate for trypsin) to the mixture and incubate for an additional 20 minutes.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Centrifugation: Centrifuge the mixture to pellet the undigested protein.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 210 nm. The absorbance is proportional to the amount of digested protein.
-
Data Analysis: Calculate the percentage of proteinase inhibition and determine the IC50 value.
Workflow for Proteinase Inhibitory Assay
Caption: Workflow of the proteinase inhibitory assay for anti-inflammatory activity.
Future Directions and Conclusion
The available evidence suggests that N-(bromophenyl)amide derivatives represent a promising class of compounds with diverse biological activities. The presence of bromine and nitro substituents on the phenyl ring is anticipated to significantly influence their therapeutic potential.
To fully elucidate the structure-activity relationships and therapeutic promise of this compound derivatives, a dedicated research program is warranted. This should involve the synthesis of a library of analogues with systematic variations in the substitution pattern and the evaluation of their biological activities using the standardized protocols outlined in this guide.
This comparative guide, by synthesizing the existing knowledge on related compounds and providing detailed experimental frameworks, aims to serve as a valuable resource for researchers in the field of drug discovery and development, paving the way for the identification of novel and potent therapeutic agents.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MI - Microbiology. Broth Microdilution. Retrieved from [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2019, May 10). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. Retrieved from [Link]
-
MDPI. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
-
RSC Publishing. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 6). In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc. Retrieved from [Link]
-
AMSBIO. Alpha-1 Proteinase Inhibitor (A1PI) Activity Assay. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Retrieved from [Link]
-
PubMed. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
ACG Publications. (2024, May 11). Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. Retrieved from [Link]
Sources
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of N-(2-bromo-5-nitrophenyl)formamide by NMR and MS
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. N-(2-bromo-5-nitrophenyl)formamide, a substituted aromatic compound, presents a compelling case for the application of modern analytical techniques. This guide provides an in-depth comparison of two of the most powerful methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present and interpret expected experimental data, and offer a comparative analysis to inform methodological choices in a research setting.
The Imperative of Structural Verification
This compound possesses a unique constellation of functional groups—a formamide, a bromine atom, and a nitro group—on a phenyl ring.[1][2][3] The precise arrangement of these substituents is critical to its chemical reactivity and potential biological activity. Therefore, its definitive characterization is paramount. While numerous analytical techniques can provide pieces of the structural puzzle, NMR and MS are preeminent in their ability to deliver comprehensive and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.[4] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei back to their ground state emits signals that are exquisitely sensitive to the local chemical environment.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the formyl and amide protons. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns of the aromatic protons.
-
Aromatic Region (7.5 - 9.0 ppm): Three protons are attached to the aromatic ring. The electron-withdrawing effects of the nitro and bromo groups will shift these protons downfield. We can predict a doublet for the proton adjacent to the bromine, a doublet of doublets for the proton situated between the formamide and nitro groups, and another doublet for the proton ortho to the nitro group.
-
Amide and Formyl Protons (8.0 - 8.5 ppm): The N-H proton of the amide will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The formyl C-H proton will also be a singlet in this region. Due to restricted rotation around the C-N amide bond, it is possible to observe two distinct signals for the formyl proton and the amide proton (rotamers), though one conformer is often major.
Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons (110 - 150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the bromine and nitro groups will be significantly influenced by these substituents.
-
Carbonyl Carbon (160 - 170 ppm): The formyl carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[5] This information reveals the molecular weight of the compound and can provide structural insights through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₅BrN₂O₃, the expected monoisotopic mass is approximately 243.95 g/mol .[1]
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways could involve the loss of the formyl group (-CHO), the nitro group (-NO₂), or the bromine atom (-Br). The resulting fragment ions would provide further confirmation of the compound's structure. For instance, a peak corresponding to the loss of the formyl group would be observed at m/z corresponding to the [M-29]⁺ ion.
Comparative Analysis: NMR vs. MS
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed connectivity of atoms (C-H framework), stereochemistry, dynamic processes. | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. |
| Sample State | Solution (typically) | Gas phase (requires volatilization/ionization) |
| Sensitivity | Lower (milligram to microgram) | Higher (nanogram to picogram) |
| Strengths | Unambiguous structure elucidation of the molecular skeleton. | Definitive molecular weight determination and identification of key functional groups through fragmentation. Excellent for verifying the presence of halogens through isotopic patterns. |
| Limitations | Requires relatively pure sample. Can be time-consuming to acquire and interpret complex spectra. | Provides limited information on the connectivity of atoms. Isomers can be difficult to distinguish without tandem MS. |
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. For a relatively stable molecule like this, Electron Ionization (EI) is a suitable method.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of the Analytical Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides the detailed atomic connectivity and structural framework, while MS confirms the molecular weight and offers valuable clues about the presence of key functional groups through its characteristic isotopic patterns and fragmentation. For researchers in drug discovery and development, a thorough understanding and application of these techniques are indispensable for ensuring the identity and purity of their compounds, thereby upholding the principles of scientific integrity.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-bromo-N-(3-nitrophenyl)benzamide. Retrieved from [Link]
-
Johnston, A., & Taylor, C. (2011). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1234. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H-NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butamifos. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(2-bromo-5-nitrophenyl)formamide Analogs for Antimicrobial Drug Discovery
This guide presents a predictive structure-activity relationship (SAR) framework for the N-(2-bromo-5-nitrophenyl)formamide scaffold. As direct experimental SAR data for this specific compound is limited in public literature, this analysis synthesizes findings from structurally related nitroaromatic and bromo-phenyl amide compounds to provide a robust, scientifically-grounded hypothesis for guiding future drug discovery efforts, particularly in the antimicrobial domain.
Introduction: The this compound Scaffold
The this compound molecule presents a compelling starting point for medicinal chemistry exploration. It comprises three key pharmacophoric regions: a substituted phenyl ring, a bromine atom, and a nitro group, all connected by a simple formamide linker. The principles of Structure-Activity Relationship (SAR) analysis allow us to dissect how modifications to each of these regions can influence biological activity.[1] Nitro-aromatic compounds, in particular, have a well-documented history in antimicrobial drug development, suggesting this scaffold holds promise for this therapeutic area.[2][3]
This guide will deconstruct the scaffold to propose a hypothetical SAR, outline a validation workflow, and present comparative data based on analogous chemical series to inform the rational design of novel antimicrobial agents.
Deconstruction of the Core Scaffold and Predicted SAR
The biological activity of this scaffold is predicted to be a composite of the electronic and steric properties of its substituents. We will analyze the SAR by considering modifications to the phenyl ring and the amide linker independently.
The Role of Phenyl Ring Substitution
The disubstituted phenyl ring is the primary determinant of the molecule's electronic character and its potential for specific interactions with a biological target.
-
The Nitro Group (C5-position): The electron-withdrawing nature of the nitro group is a critical feature. In many known drugs, this group acts as a key pharmacophore, often being enzymatically reduced within target pathogens to generate reactive nitrogen species that are cytotoxic.[2] Its position on the ring is crucial; studies on other nitro-aromatics show that altering the nitro group's orientation can dramatically impact mutagenicity and biological activity.[3] We hypothesize that the C5-position is optimal, but analogs with the nitro group at the C3 or C4 position should be synthesized to confirm this.
-
The Bromo Substituent (C2-position): The bromine atom significantly influences the molecule's lipophilicity, which governs membrane permeability and access to intracellular targets.[2] Bromine can also participate in halogen bonding, a specific non-covalent interaction that can anchor the ligand in a receptor's binding pocket. Its ortho-position relative to the amide linker forces a twisted conformation, which may be essential for fitting into a specific active site. Replacing bromine with chlorine, fluorine, or a methyl group would systematically probe the effects of both size and electronegativity.
The logical relationship for exploring ring substitutions is outlined below.
Caption: SAR logic for modifying the phenyl ring.
The Role of the Amide Linker
The formamide linker is a classic hydrogen bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor.[1] Its small size (a single hydrogen on the carbonyl carbon) minimizes steric hindrance.
Systematic modification of this linker is a key strategy.
-
N-Alkylation: Replacing the N-H proton with a methyl group (N-methylation) would eliminate its hydrogen bond donating capacity. If activity drops significantly, it confirms the importance of this interaction.
-
Homologation: Replacing the formyl group (-C(=O)H) with larger groups like acetyl (-C(=O)CH₃) or benzoyl (-C(=O)Ph) would explore the steric tolerance of the binding site. Often, a specific chain length or bulk is optimal for activity.
Comparative Analysis: Learning from Related Scaffolds
To ground our predictive SAR, we can draw from experimental data on analogous compounds. Below is a comparative table summarizing observed activities in related series, which we use to predict a hypothetical Minimum Inhibitory Concentration (MIC) for novel analogs of our core scaffold.
| Compound Series | Modification | Observed Biological Activity | Predicted Impact on this compound Scaffold (Hypothetical MIC vs. S. aureus) |
| Nitrated Pyrrolomycins [2] | Presence of nitro group | Enhanced antibacterial activity. | Baseline: 32 µg/mL |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide [4] | Bromo-phenyl group | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL). | Remove Bromo group: >128 µg/mL (Activity decreases) |
| N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamide [5] | Bromo-phenyl group | Promising antibacterial activity against drug-resistant S. Typhi. | Move Bromo to C4: 64 µg/mL (Activity may decrease due to altered conformation) |
| Trisubstituted Pyrimidine Amides [6] | Replacement of benzyl with halogenated benzyl | Dihalogen substitution at 2- and 4-positions enhanced activity. | Add 4-Chloro group: 8-16 µg/mL (Activity increases due to enhanced lipophilicity/electronics) |
| Anilinopyrimidines [1] | N-H vs. N-Methyl | N-H is a crucial H-bond donor for receptor interaction. | N-Methylation of amide: >128 µg/mL (Activity decreases) |
| General Amide SAR [1] | Formamide to Acetamide | Increased steric bulk can reduce or enhance activity depending on pocket size. | Replace Formyl with Acetyl: 64 µg/mL (Activity likely decreases due to steric clash) |
Experimental Protocol: SAR Validation via Antimicrobial Assay
To validate these hypotheses, a systematic synthesis and screening workflow is required. The primary endpoint will be the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
General Synthesis of Analogs
The synthesis of this compound and its analogs typically proceeds via the formylation of the corresponding aniline precursor.
-
Starting Material: Procure or synthesize the appropriately substituted 2-bromo-5-nitroaniline analog.
-
Formylation: Dissolve the aniline (1.0 eq) in formic acid (10-20 volumes).
-
Reaction: Add acetic anhydride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction by pouring it into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize or purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure formamide analog.
Antimicrobial Susceptibility Testing (MIC Assay)
The broth microdilution method is a standard for determining MIC values.[4]
-
Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Strains: Use reference strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[2]
-
Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock in MHB to obtain a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The workflow for this validation process is illustrated below.
Caption: Iterative workflow for SAR validation.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Based on established SAR principles and data from analogous series, we predict that its antimicrobial activity is critically dependent on the electronic properties of the nitro group, the lipophilicity and conformational constraints imposed by the bromine atom, and the hydrogen-bonding capacity of the formamide linker. The proposed experimental workflow provides a clear and efficient path to validate these hypotheses and to optimize this scaffold into a potent clinical candidate.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceuticals. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Antioxidants. [Link]
-
This compound. PubChem. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega. [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2023). ResearchGate. [Link]
-
Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery and SAR of pyrrolo[2,1-f][2][4][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. (2018). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. (2007). ResearchGate. [Link]
-
Structure Activity Relationships. Drug-Design.org. [Link]
-
Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. (2014). Molecules. [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H5BrN2O3) [pubchemlite.lcsb.uni.lu]
"comparative analysis of formylation reagents for 2-bromo-5-nitroaniline"
A Comparative Guide to Formylation Reagents for 2-Bromo-5-nitroaniline
In the synthesis of pharmaceutical intermediates and fine chemicals, the introduction of a formyl group onto an aromatic amine is a pivotal transformation. The choice of formylating agent is critical, especially when dealing with electronically deactivated substrates such as 2-bromo-5-nitroaniline. The presence of two strong electron-withdrawing groups, nitro (-NO2) and bromo (-Br), significantly reduces the nucleophilicity of the aniline nitrogen, making N-formylation a challenging endeavor. This guide provides a comparative analysis of common formylation reagents, offering experimental insights to aid researchers in selecting the optimal method for this specific substrate.
The Challenge: Formylating a Deactivated Aniline
The core challenge in the N-formylation of 2-bromo-5-nitroaniline lies in the diminished reactivity of the amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring and further withdrawn by the inductive and resonance effects of the nitro and bromo substituents. Consequently, reagents and conditions that are effective for electron-rich anilines may prove inadequate for this substrate.
Comparative Analysis of Formylation Reagents
This section details the performance of various formylating agents for the synthesis of N-(2-bromo-5-nitrophenyl)formamide. We will explore the mechanistic rationale behind each choice and present comparative data.
Formic Acid: The Classical and Green Approach
Formic acid is a readily available, economical, and environmentally benign formylating agent.[1] The reaction typically proceeds by heating the amine with formic acid, often with azeotropic removal of water to drive the equilibrium towards the formamide product.[2][3]
Mechanism Insight: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration. For deactivated anilines, this process often requires elevated temperatures and prolonged reaction times. Catalysts such as mineral acids or Lewis acids can be employed to enhance the electrophilicity of the formic acid.[4]
Experimental Protocol (Formic Acid):
-
To a solution of 2-bromo-5-nitroaniline (1.0 eq) in toluene, add 85% aqueous formic acid (1.2-2.0 eq).[3]
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion (typically 4-9 hours).[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
Acetic Formic Anhydride (AFA): A Highly Reactive Option
Acetic formic anhydride (AFA) is a potent formylating agent, often generated in situ from formic acid and acetic anhydride.[5][6] Its high reactivity makes it suitable for formylating even sterically hindered and electronically deactivated amines.[4][7]
Mechanism Insight: AFA is a mixed anhydride, and the formyl group is transferred preferentially due to its greater electrophilicity and lower steric hindrance compared to the acetyl group.[7] The acetate ion serves as an excellent leaving group, facilitating the reaction.[5]
Experimental Protocol (AFA):
-
Prepare AFA in situ by slowly adding acetic anhydride (1.5-2.5 eq) to cooled (0 °C) formic acid (3-5 eq). Maintain the temperature below 10 °C.[7]
-
Dissolve 2-bromo-5-nitroaniline (1.0 eq) in a suitable solvent (e.g., THF, DCM).
-
Slowly add the freshly prepared AFA solution to the amine solution at 0 °C.
-
Allow the reaction to proceed, monitoring by TLC. Reaction times are often short (15-60 minutes).[4]
-
Upon completion, quench the reaction with water and extract the product.
Vilsmeier-Haack Reagent: A Classical but Potentially Problematic Choice
The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF), is a well-known formylating agent for electron-rich aromatic compounds.[8][9][10][11] However, its application to anilines can be complicated.
Mechanism Insight: The Vilsmeier reagent is a chloroiminium salt, which is a weak electrophile.[8][10] While it readily formylates highly activated aromatic rings via electrophilic aromatic substitution, its reaction with the nitrogen of an aniline is also possible. For deactivated anilines, direct N-formylation is less favorable, and the harsh reaction conditions can lead to side products. The primary application of the Vilsmeier-Haack reaction is C-formylation of electron-rich arenes, not N-formylation of deactivated anilines.[12][13] Given the deactivating nature of the substituents on 2-bromo-5-nitroaniline, this reagent is not the ideal choice for selective N-formylation.
Other Formylation Methods
Other methods for formylation exist, such as the Duff reaction (using hexamethylenetetramine) and the Gattermann-Koch reaction (using CO and HCl).[14][15][16][17] However, these are primarily used for the formylation of aromatic rings (C-formylation), particularly for phenols and other activated systems, and are not suitable for the N-formylation of deactivated anilines.[14][18]
Performance Comparison
| Reagent/Method | Reactivity | Substrate Scope | Conditions | Yield for Deactivated Anilines |
| Formic Acid | Moderate | Wide, but slow for deactivated substrates | High temperature, azeotropic removal of water | Good to excellent, but requires optimization[2][4] |
| Acetic Formic Anhydride (AFA) | High | Broad, including deactivated and hindered amines[19] | Mild (0 °C to RT) | Excellent, often near quantitative[4] |
| Vilsmeier-Haack Reagent | Weak electrophile | Primarily for electron-rich arenes (C-formylation)[8][10] | Harsh | Not recommended for N-formylation of this substrate |
Conclusion and Recommendation
For the N-formylation of the electronically deficient 2-bromo-5-nitroaniline, acetic formic anhydride (AFA) stands out as the superior reagent. Its high reactivity, coupled with mild reaction conditions, allows for efficient and high-yielding synthesis of this compound. While the use of formic acid is a viable and greener alternative, it necessitates more forcing conditions and may result in lower yields or longer reaction times. The Vilsmeier-Haack reagent and other C-formylation methods are not suitable for this transformation.
The choice of formylating agent is paramount for a successful synthesis, and for challenging substrates like 2-bromo-5-nitroaniline, a highly reactive yet selective reagent like AFA is the key to achieving the desired outcome with high efficiency.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Vilsmeier-Haack Reaction - YouTube. (2021). Available at: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
-
Olah, G. A., & Vankar, Y. D. (1978). Formylation of Amines. Synthesis, 1978(9), 702-703. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. Available at: [Link]
-
Wikipedia. Acetic formic anhydride. Available at: [Link]
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]
-
Organic Syntheses. Acetic Formic Anhydride. Available at: [Link]
-
Bulletin of the Chemical Society of Japan. Formylation of Amino Acids with Acetic Formic Anhydride. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. From amines to (form)amides: a simple and successful mechanochemical approach. (2022). Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Wikipedia. Gattermann reaction. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Duff Reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. Available at: [Link]
-
Wikipedia. Duff reaction. Available at: [Link]
-
Chem-Station Int. Ed. Duff Reaction. (2016). Available at: [Link]
-
The Gattermann & Gattermann-Koch Formylation Reaction Mechanism - YouTube. (2025). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 98556-09-3 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. byjus.com [byjus.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of N-(2-bromo-5-nitrophenyl)acetamide in Medicinal Chemistry: A Comparative Guide to a Versatile Scaffolding Intermediate
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The strategic incorporation of functional groups and the ability to readily generate diverse molecular architectures are paramount. N-(2-bromo-5-nitrophenyl)acetamide, a halogenated nitroaromatic compound, has emerged as a valuable intermediate, offering a unique combination of reactive handles that facilitate the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its utility, compares its strategic advantages over other common intermediates, and furnishes detailed experimental protocols for its application.
The Intrinsic Value of N-(2-bromo-5-nitrophenyl)acetamide: A Trifecta of Reactive Sites
N-(2-bromo-5-nitrophenyl)acetamide, with the chemical formula C₈H₇BrN₂O₃, is a crystalline solid whose value in medicinal chemistry is derived from the specific arrangement of its three key functional groups: the bromo substituent, the nitro group, and the acetamido moiety.[1] This trifecta of functionalities provides chemists with a versatile platform for a wide range of chemical transformations.
The bromo group, positioned ortho to the acetamido group, is a readily displaceable leaving group, making it amenable to a variety of nucleophilic substitution reactions.[1] This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxides, thereby enabling the exploration of a broad chemical space. Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. This is a powerful tool for the construction of complex molecular scaffolds.
The nitro group, located meta to the acetamido group, is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to a primary amine under a variety of conditions. This newly formed amino group, positioned ortho to the original acetamido group (or a hydrolyzed amino group), is a key precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles.[2][3]
The acetamido group serves a dual purpose. Firstly, it acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions during electrophilic aromatic substitution, such as nitration. Secondly, the amide bond itself can be a site for further chemical modification or can be hydrolyzed to reveal the parent amine, providing another point for diversification.
Comparative Analysis with Alternative Building Blocks
The utility of N-(2-bromo-5-nitrophenyl)acetamide is best understood in the context of alternative building blocks that might be employed for similar synthetic goals.
| Building Block | Key Features | Advantages | Disadvantages |
| N-(2-bromo-5-nitrophenyl)acetamide | Bromo, nitro, and acetamido groups | Versatile for sequential or orthogonal functionalization; good precursor for benzimidazoles. | Multi-step synthesis may be required to reach the final target. |
| Positional Isomers (e.g., N-(4-bromo-2-nitrophenyl)acetamide) | Different spatial arrangement of functional groups | Alters the electronic and steric properties of derivatives, potentially leading to different biological activities. | The 2-nitro position can sterically hinder reactions at the 1-position. |
| Halogen Analogues (e.g., N-(2-chloro-5-nitrophenyl)acetamide) | Chlorine instead of bromine | Chlorine is less expensive and can alter lipophilicity and metabolic stability compared to bromine.[4] | Chlorine is a less reactive leaving group than bromine in nucleophilic substitutions. |
| Substituted o-Phenylenediamines | Direct precursors for benzimidazoles | More direct route to the benzimidazole core. | Less flexibility for introducing diversity at the positions corresponding to the bromo and acetamido groups. |
| Other Heterocyclic Building Blocks (e.g., Benzisoxazoles) | Pre-formed heterocyclic core | Can be a more direct route to certain classes of compounds. | The core structure is fixed, offering less opportunity for diversification of the heterocyclic ring itself. |
The choice between N-(2-bromo-5-nitrophenyl)acetamide and its alternatives is a strategic one, dictated by the specific goals of the synthetic campaign. While a substituted o-phenylenediamine offers a more direct route to a benzimidazole, N-(2-bromo-5-nitrophenyl)acetamide provides the flexibility to introduce a wider range of substituents via the bromo group before the formation of the imidazole ring. This can be a significant advantage in generating a library of diverse compounds for structure-activity relationship (SAR) studies.
Similarly, the choice between a bromo, chloro, or fluoro analogue can have subtle but significant impacts on the physicochemical and pharmacokinetic properties of the final compound. Brominated compounds are typically more lipophilic than their chlorinated or fluorinated counterparts, which can affect cell permeability and plasma protein binding.[4]
Experimental Protocols
The following are representative protocols for the synthesis of N-(2-bromo-5-nitrophenyl)acetamide and its subsequent conversion to a benzimidazole scaffold. These protocols are based on established chemical principles and analogous transformations of similar molecules.[2][5]
Protocol 1: Synthesis of N-(2-bromo-5-nitrophenyl)acetamide
This two-step protocol involves the acetylation of 2-bromo-5-nitroaniline.
Step 1: Acetylation of 2-bromo-5-nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum to yield N-(2-bromo-5-nitrophenyl)acetamide.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol outlines the conversion of N-(2-bromo-5-nitrophenyl)acetamide to a benzimidazole derivative.
Step 1: Reduction of the Nitro Group
-
Dissolve N-(2-bromo-5-nitrophenyl)acetamide in ethanol or a similar solvent.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl or acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product, N-(5-amino-2-bromophenyl)acetamide, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Cyclization to form the Benzimidazole Ring
-
Dissolve the crude N-(5-amino-2-bromophenyl)acetamide in an appropriate solvent, such as ethanol or acetic acid.
-
Add an aldehyde or a carboxylic acid derivative that will provide the C2 substituent of the benzimidazole.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
The product may precipitate upon cooling or after the addition of water. Filter the solid or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted 7-bromo-1H-benzimidazole derivative.
Conclusion
N-(2-bromo-5-nitrophenyl)acetamide is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of diverse and complex molecules, particularly heterocyclic scaffolds such as benzimidazoles. While more direct precursors to certain targets exist, the flexibility and potential for broad library generation afforded by N-(2-bromo-5-nitrophenyl)acetamide make it a superior choice in many drug discovery campaigns. The ability to fine-tune the properties of the final molecules through the judicious choice of reaction partners for each of its functional groups underscores its strategic importance. As the quest for novel therapeutics continues, the intelligent application of such versatile intermediates will remain a cornerstone of successful medicinal chemistry.
References
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
ChemRxiv. (2023, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
-
MDPI. (2023, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
ChemRxiv. (2023, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
MDPI. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2019, October 15). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
ResearchGate. (2010, October 16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity of N-(5-methoxyphenyl) methoxybenzenesulphonamides
This guide provides an in-depth analysis of the cytotoxic properties of N-(5-methoxyphenyl) methoxybenzenesulphonamide derivatives, a promising class of compounds in anticancer research. We will objectively compare the performance of these molecules, supported by experimental data, and detail the methodologies required for their evaluation. This content is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this chemical scaffold.
Introduction: The Re-emerging Promise of Sulphonamides in Oncology
The sulphonamide moiety is a cornerstone in medicinal chemistry, historically celebrated for its antibacterial properties.[1][2] These synthetic drugs function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][3] As human cells acquire folate from dietary sources, this pathway presents a selective target.[2][3]
Beyond their antimicrobial applications, a host of structurally novel sulphonamide derivatives have demonstrated significant antitumor activity.[4][5] This has energized medicinal chemists to explore these versatile scaffolds for novel cancer therapeutics, addressing challenges like drug resistance and off-target effects associated with current treatments.[5] The anticancer mechanisms of sulphonamides are diverse, ranging from the inhibition of key enzymes to the disruption of fundamental cellular processes.[4][6] This guide focuses specifically on a potent series of diarylsulphonamides, the N-(5-methoxyphenyl) methoxybenzenesulphonamides, which have shown remarkable efficacy, particularly against human breast adenocarcinoma.[7]
Unraveling the Anticancer Mechanisms of Sulphonamides
Sulphonamide derivatives exert their cytotoxic effects through various mechanisms of action, making them a rich field for drug discovery. Understanding these pathways is critical to appreciating the specific activity of the N-(5-methoxyphenyl) methoxybenzenesulphonamide series.
Key mechanisms include:
-
Disruption of Microtubule Assembly : Certain sulphonamides act as antimitotic agents by interfering with the polymerization of tubulin into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][7]
-
Carbonic Anhydrase (CA) Inhibition : Many sulphonamides are potent inhibitors of CAs, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[4][6]
-
Tyrosine Kinase Inhibition : By acting as tyrosine kinase inhibitors, these compounds can block crucial signaling pathways that drive cancer progression.[6]
-
Cell Cycle Arrest : Independent of tubulin inhibition, some derivatives can induce cell cycle arrest at other checkpoints, such as the G1 phase.[4]
-
Angiogenesis Inhibition : Some sulphonamides can inhibit matrix metalloproteinases (MMPs), which are involved in the tissue remodeling necessary for tumor invasion and the formation of new blood vessels (angiogenesis).[4]
Caption: Diverse anticancer mechanisms of sulphonamide derivatives.
A Deep Dive into N-(5-methoxyphenyl) methoxybenzenesulphonamides
Recent research has illuminated a specific series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides as particularly potent cytotoxic agents.[7] A comprehensive study involving the synthesis of thirty-seven derivatives with various methoxy and bromo substitutions revealed significant structure-activity relationships and a primary mechanism of action.[7]
Key Findings:
-
Potent Cytotoxicity : Twenty-one of the synthesized compounds exhibited sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines.[7][8] Their efficacy was especially pronounced against the MCF7 human breast adenocarcinoma cell line.[7][8]
-
Optimal Substitution Patterns : The most potent derivatives were found within the series featuring 2,5-dimethoxyanilines. The addition of a bromine atom at the 4-position of this aniline ring (compounds 23-25 in the original study) further enhanced cytotoxic activity.[7][9]
-
Mechanism of Action : The active compounds were shown to inhibit the polymerization of microtubular protein at micromolar concentrations.[7][9] This strongly points to tubulin as the primary cellular target. Docking studies suggest these molecules bind to the colchicine site on tubulin, but in a distinct manner from colchicine itself.[7]
-
Cellular Effects : A lead compound, designated as compound 25 in the study, demonstrated nanomolar antiproliferative potency. It severely disrupts the microtubule network within cells, leading to a definitive arrest of the cell cycle in the G2/M phase and subsequently triggering apoptotic cell death and autophagy.[7][9]
-
MDR Evasion : Co-treatment with verapamil, a known multidrug resistance (MDR) inhibitor, suggested that these sulphonamides are not substrates for MDR efflux pumps, which is a significant advantage for potential therapeutic development.[7]
Comparative Cytotoxicity Data (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected N-(5-methoxyphenyl) methoxybenzenesulphonamide derivatives against various human cancer cell lines. A lower IC₅₀ value indicates greater potency. Data is synthesized from the pivotal study by Garcia et al. (2021).[7]
| Compound ID (from source) | Substitutions on Aniline Ring | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. HT-29 | IC₅₀ (μM) vs. MCF7 |
| 1 | 2,5-dimethoxy | 0.25 ± 0.02 | 0.32 ± 0.03 | 0.063 ± 0.005 |
| 23 | 4-bromo-2,5-dimethoxy | 0.09 ± 0.01 | 0.11 ± 0.01 | 0.019 ± 0.002 |
| 24 | 4-bromo-2,5-dimethoxy (N-methyl) | 0.11 ± 0.01 | 0.09 ± 0.01 | 0.025 ± 0.002 |
| 25 | 4-bromo-2,5-dimethoxy (N-ethyl) | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.015 ± 0.001 |
| Colchicine | Reference Tubulin Inhibitor | 0.004 ± 0.001 | 0.005 ± 0.001 | 0.003 ± 0.001 |
Data presented as mean ± standard deviation.
This data clearly illustrates the potent, sub-micromolar activity of these compounds. The introduction of a bromine atom in compounds 23-25 consistently enhances cytotoxicity across all tested cell lines when compared to the unsubstituted parent compound 1 . While not as potent as the reference compound colchicine, these sulphonamides possess a novel chemical scaffold with promising therapeutic potential.
Essential Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of sulphonamide cytotoxicity and mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for assessing the metabolic activity of cells and, by extension, cell viability. It is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial enzymes in living cells.[10]
Methodology:
-
Cell Seeding : Culture human cancer cells (e.g., MCF7, HeLa) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal calf serum and antibiotics.[10] Seed cells into 96-well microplates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment.[10]
-
Compound Preparation & Treatment : Prepare a 10 mM stock solution of each test sulphonamide in DMSO. Create a series of logarithmic dilutions in the culture medium. Remove the old medium from the wells and add 200 µL of the medium containing the various compound concentrations (e.g., 0.01 µM to 100 µM). Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used). Doxorubicin can be used as a positive control.[10]
-
Incubation : Incubate the plates for an additional 72 hours under the same conditions.[10]
-
MTT Addition & Formazan Solubilization : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will form purple formazan crystals. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition : Measure the absorbance of each well at 540 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol is essential to verify that the cytotoxic mechanism involves cell cycle arrest, a hallmark of antimitotic agents.
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., MCF7) in 6-well plates and allow them to attach. Treat the cells with the sulphonamide compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include an untreated control.
-
Harvesting and Fixation : Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation. Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Analyze the resulting histograms. Cells in the G1 phase will have 2N DNA content, cells in the G2 and M phases will have 4N DNA content, and cells in the S phase will have an intermediate amount. A significant increase in the cell population in the 4N peak compared to the control indicates G2/M arrest.[7][9]
Caption: Diagram of G2/M cell cycle arrest induced by antimitotic agents.
Conclusion and Future Outlook
The N-(5-methoxyphenyl) methoxybenzenesulphonamide scaffold represents a highly promising class of cytotoxic agents. The evidence strongly supports their function as potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and apoptosis, particularly in breast cancer cell lines.[7][9] The structure-activity relationship, highlighting the enhanced potency of 4-bromo-2,5-dimethoxy substituted compounds, provides a clear path for further chemical optimization.
Future research should focus on advancing these inhibitors into preclinical development.[11] This includes comprehensive in vivo efficacy studies in animal models, detailed pharmacokinetic profiling to understand their absorption, distribution, metabolism, and excretion (ADME) properties, and thorough toxicology assessments to establish a safety profile.[11] The development of analogues with improved solubility and metabolic stability could further enhance the therapeutic potential of this exciting class of anticancer compounds.
References
-
Garcia, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zare, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Asati, V., & Srivastava, A. K. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Future Medicinal Chemistry. Available at: [Link]
-
Dinda, B., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology and Biotechnology. Available at: [Link]
-
Garcia, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available at: [Link]
-
Wikipedia. (2023). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]
-
Rozbicki, P., & Branowska, D. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. Available at: [Link]
-
Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]
-
Giraldi, T., et al. (1988). Cytotoxicity and probable mechanism of action of sulphimidazole. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Mahmoodi, N. O., et al. (2021). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]
-
Garcia, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. Available at: [Link]
-
Rozbicki, P., & Branowska, D. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sree, G. S. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic. Available at: [Link]
-
ResearchGate. (2016). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]
-
MSD Manual Professional Edition. (2024). Sulfonamides. MSD Manuals. Available at: [Link]
-
da Silva, M. F., et al. (2007). In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. Natural Product Research. Available at: [Link]
-
Szałach, A., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
-
Garcia, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Available at: [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. ijpsr.com [ijpsr.com]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(2-bromo-5-nitrophenyl)formamide
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of N-(2-bromo-5-nitrophenyl)formamide.
Hazard Assessment & Characterization
The disposal procedure for any compound is dictated by its hazard profile. For this compound, the risks are a composite of its structural components.
Predicted Hazard Profile:
| Hazard Classification | Associated Functional Group | Rationale & Potential Effects | Authoritative Source |
|---|---|---|---|
| Acute Toxicity & Irritation | Bromo-Nitrophenyl | Structurally similar compounds like 2-Bromo-5-nitropyridine and 4-Bromo-2-nitrophenol are harmful if inhaled, swallowed, or in contact with skin.[1][2] They are known to cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3] | Fisher Scientific[1][2], Benchchem[3] |
| Reproductive Toxicity | Formamide | The parent formamide is classified as a substance that may damage fertility or the unborn child (Repr. 1B).[4] | PENTA Chemicals[4], Sigma-Aldrich |
| Suspected Carcinogenicity | Formamide | Formamide is suspected of causing cancer (Carc. 2).[4] | PENTA Chemicals[4], Sigma-Aldrich |
| Organ Toxicity | Formamide, Nitrophenol | Formamide may cause damage to organs (specifically blood) through prolonged or repeated exposure.[4] Nitrophenols can cause headaches, drowsiness, and cyanosis upon acute exposure.[5] | Sigma-Aldrich, EPA[5] |
| Environmental Hazard | General | As a halogenated nitroaromatic, this compound should not be allowed to enter drains, sewers, or waterways to prevent environmental contamination.[3][6][7] | Benchchem[3], Carl ROTH[6][7] |
Chemical Incompatibilities: To prevent dangerous reactions within a waste container, it is crucial to avoid mixing this compound with incompatible materials. Based on its functional groups, this compound should be kept separate from:
Personnel Protection & Engineering Controls
Before handling the compound for disposal, a rigorous safety protocol must be in place.
-
Engineering Controls: All handling and preparation for disposal must occur within a properly functioning and certified laboratory chemical fume hood.[8] This is critical to prevent the inhalation of any fine powders or vapors.
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat are required.[8] Always check the glove manufacturer's compatibility chart.
-
Respiratory Protection: If there is a risk of generating dust and work cannot be confined to a fume hood, a NIOSH/MSHA-approved respirator should be used.[3]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste stream. The causality for this procedure is to ensure the complete destruction of the molecule, preventing its release into the environment.
3.1. Waste Segregation
The "bromo" substituent classifies this compound as a halogenated organic waste .[9] It must be collected in a waste stream designated for this category.
-
Causality: Halogenated and non-halogenated waste streams are often incinerated under different conditions.[9] Mixing them can inhibit efficient combustion and may lead to the formation of dioxins and other hazardous byproducts if the incineration facility is not equipped to handle halogens.
3.2. Waste Collection & Containerization
-
Select an Appropriate Container: Use a designated, sealable, and compatible hazardous waste container.[8] UN-certified containers are recommended.[10]
-
Labeling: The container must be labeled as "Hazardous Waste" immediately upon adding the first quantity of waste.[8][11] The label must clearly state:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard")
-
The date of accumulation.[11]
-
-
Collection: Carefully transfer waste material (pure compound and any grossly contaminated items like weighing paper or gloves) into the container.[12] Avoid generating dust.[1][12]
-
Filling: Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[10]
-
Closure: Securely seal the container when not in use.[12]
3.3. Temporary On-Site Storage
Store the sealed waste container in a designated satellite accumulation area that is:
-
Secure: Preferably in a locked cabinet or a controlled area.[13]
-
Segregated: Kept away from the incompatible materials listed previously.[8][12]
3.4. Final Disposal
-
Professional Collection: Arrange for the collection of the waste container by a licensed environmental waste management company.[3][12]
-
Manifesting: Ensure all paperwork, such as the hazardous waste manifest, is completed accurately.
-
Ultimate Destruction: The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[9][15]
-
Causality: Incineration at high temperatures (e.g., 820–1,600°C) ensures the complete thermal destruction of the molecule.[15] Facilities designed for halogenated waste are equipped with scrubbers and other emission controls to safely manage and neutralize acidic gases (like hydrogen bromide from the bromo group) and nitrogen oxides (from the nitro group) that are produced during combustion.[15][16]
-
Do not, under any circumstances, dispose of this chemical in the regular trash or down the drain. [3]
Spill Management Protocol
In the event of an accidental spill:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[1][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials (wipes, contaminated PPE) must be placed in the hazardous waste container for disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide.
- University of Washington. (n.d.). Standard Operating Procedure for Formamide.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-5-nitropyridine.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- EC-Online. (n.d.). Hazardous Waste Variations by State Matrix.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-methylphenol.
- Carl ROTH. (n.d.). Safety Data Sheet: Formamide.
- U.S. Environmental Protection Agency. (1978).
- U.S. Environmental Protection Agency. (1999). 4-Nitrophenol Fact Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Formamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-nitrophenol.
- PENTA Chemicals. (2023). SAFETY DATA SHEET: Formamide.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Formamide.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. epa.gov [epa.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. rug.nl [rug.nl]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling N-(2-bromo-5-nitrophenyl)formamide: From Risk Assessment to Disposal
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with N-(2-bromo-5-nitrophenyl)formamide (CAS No. 98556-09-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical analogy, drawing from the known hazards of its core functional groups: an aromatic nitro group, a brominated aromatic system, and a formamide moiety. Our approach prioritizes the hierarchy of controls, emphasizing engineering solutions before personal protective equipment (PPE), to ensure the highest level of safety in the laboratory.
Hazard Assessment: A Profile Based on Chemical Structure
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. They can be skin irritants and, upon absorption, may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[2]. Care must be taken to avoid heating these compounds under alkaline conditions or with strong reducing agents, as this can lead to exothermic and potentially uncontrolled reactions[2].
-
Brominated Aromatic Compounds: Halogenated organics are treated as hazardous materials, particularly concerning their disposal. Thermal decomposition can release toxic substances like hydrogen bromide (HBr)[3][4].
-
Formamides: The parent compound, formamide, is a suspected reproductive toxin[5][6]. While the toxicological profile of this substituted formamide is unknown, it is prudent to handle it as a substance with potential systemic effects.
Based on these analogs, a summary of anticipated hazards is presented below.
| Hazard Category | Associated Functional Group | Potential Effects & Necessary Precautions |
| Acute Toxicity | Aromatic Nitro, Formamide | Harmful if swallowed, inhaled, or in contact with skin. May cause respiratory irritation[7][8]. |
| Skin Corrosion/Irritation | Aromatic Nitro | Causes skin irritation. Prolonged contact should be avoided[2][7]. |
| Serious Eye Damage/Irritation | All | Causes serious eye irritation. Direct contact can lead to injury[7][9]. |
| Reactivity | Aromatic Nitro | Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases to prevent vigorous reactions[2][5]. |
| Chronic/Systemic Effects | Aromatic Nitro, Formamide | Potential for methemoglobinemia upon absorption[2]. Handle as a potential reproductive hazard based on the formamide group[6]. |
The Hierarchy of Controls: Your Primary Defense
Before selecting PPE, the first and most effective line of defense is to implement robust engineering and administrative controls. PPE should be considered the final barrier between the user and the chemical.
-
Engineering Controls: All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure[2].
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Designate specific areas within the lab for its storage and use. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
The appropriate level of PPE is dictated by the specific task being performed. The following provides a baseline for common laboratory operations.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory whenever the chemical is handled[10]. Standard safety glasses do not offer sufficient protection from splashes or fine powders[10].
-
Enhanced Protection: When handling larger quantities (>5 g) or performing operations with a high risk of splashing (e.g., during a reaction quench), a full-face shield should be worn in addition to chemical splash goggles[11][12].
Skin and Body Protection
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it has long sleeves and fits properly.
-
Gloves: Glove selection is critical and depends on the operational context. Disposable nitrile gloves are suitable for incidental contact, such as handling a sealed container or a quick transfer of solid material within a fume hood[10]. However, for tasks involving solvents or extended handling, a more robust glove is required.
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Weighing Solid | Nitrile | None | Protects against incidental contact with solid powder. Change immediately if contamination is suspected. |
| Preparing Solutions | Neoprene or Viton | Nitrile (as inner glove) | Aromatic and chlorinated solvents can degrade nitrile gloves. Neoprene or Viton offer superior resistance[10]. An inner nitrile glove provides protection during doffing. |
| Running Reactions/Workup | Neoprene or Vitor | Nitrile (as inner glove) | Provides robust protection against both the compound and various reaction solvents for an extended duration. |
Proper Glove Removal Technique: Always remove gloves without touching the outside of the glove with your bare hands. Dispose of them immediately in the designated hazardous waste container.
Respiratory Protection
When used within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of an emergency, such as a large spill or a failure of the fume hood, respiratory protection is essential.
-
For Particulates (Solid): If there is a risk of inhaling the powder outside of a fume hood, a NIOSH-approved respirator with N95, P95, or P100 particulate filters is necessary.
-
For Vapors/Mists (Solutions): If working with solutions where aerosols could be generated and containment is compromised, a full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters should be used[13][14].
The following diagram outlines the decision-making process for PPE selection.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Step-by-Step Handling Procedure (Example: Weighing and Dissolving)
-
Preparation: Don your minimum required PPE (lab coat, chemical splash goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the fume hood.
-
Weighing: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust. Close the primary container immediately.
-
Dissolving: Place the weigh boat containing the chemical into the flask or beaker that will be used for the solution. Using a wash bottle or pipette, carefully add the desired solvent, rinsing the weigh boat to ensure a complete transfer.
-
Cleanup: Dispose of the weigh boat and any contaminated items (e.g., pipette tips) into a dedicated "Halogenated Solid Waste" container located within the fume hood.
-
Doffing: Once the operation is complete, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[8][9].
-
Spill: Evacuate the immediate area. If the spill is inside a fume hood, close the sash. If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain. As a halogenated and nitrated aromatic compound, it must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Halogenated Solid Waste: For contaminated consumables like gloves, weigh boats, and absorbent materials.
-
Halogenated Liquid Waste: For all solutions containing the compound. Do not mix with non-halogenated waste streams.
-
-
Container Management: Keep waste containers closed when not in use. Store them in a secondary containment bin within a designated satellite accumulation area.
-
Final Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste[15]. This typically involves collection by a licensed environmental health and safety contractor.
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Ideal Response. (2023). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Chemtalk - #1 Science Forum For Lab Technicians. (2008). Bromine water - disposal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Unknown. (n.d.). Nitro Compounds. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2021). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. This compound | 98556-09-3 [amp.chemicalbook.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aaqr.org [aaqr.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. epa.gov [epa.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
